molecular formula C5H4ClNO B096057 2-Chloro-4(1H)-pyridinone CAS No. 17368-12-6

2-Chloro-4(1H)-pyridinone

Cat. No.: B096057
CAS No.: 17368-12-6
M. Wt: 129.54 g/mol
InChI Key: VBEHFOMFHUQAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4(1H)-pyridinone is a useful research compound. Its molecular formula is C5H4ClNO and its molecular weight is 129.54 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHFOMFHUQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938117
Record name 2-Chloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17368-12-6, 17228-67-0
Record name 2-Chloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17368-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropyridin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4(1H)-pyridinone CAS number 17368-12-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone (CAS: 17368-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, also identified by its CAS number 17368-12-6, is a pivotal heterocyclic organic compound.[1] Structurally, it features a six-membered pyridine ring substituted with a chlorine atom at the second position and a hydroxyl or keto group at the fourth position.[1] This substitution pattern makes it a highly valuable and reactive intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is fundamentally governed by a crucial chemical characteristic: prototropic tautomerism. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for laboratory applications.

Section 1: Chemical Identity and Physicochemical Properties

The compound is most accurately described as an equilibrium between two tautomeric forms: 2-chloro-4-hydroxypyridine and this compound.[3] This duality is critical to understanding its reactivity and spectroscopic profile. Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 17368-12-6[4]
Molecular Formula C₅H₄ClNO[4]
Molecular Weight 129.54 g/mol [2][4]
IUPAC Name 2-chloro-1H-pyridin-4-one[4]
Synonyms 2-Chloro-4-hydroxypyridine, 2-Chloro-4-pyridinol[1][5]
Appearance White to light yellow crystalline solid/powder[1]
Melting Point 168-173 °C[6]
Boiling Point 225.1 °C at 760 mmHg (Predicted)[6]
Density 1.392 g/cm³ (Predicted)[6]
Solubility Moderate solubility in water; more soluble in organic solvents like ethanol, DMF, and DMAc.[1][2]
InChI Key VBEHFOMFHUQAOW-UHFFFAOYSA-N[1][2]

Section 2: The Core Concept of Tautomerism

The most important chemical feature of this molecule is the tautomeric equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. The position of this equilibrium is highly sensitive to the molecule's environment, including the physical state and solvent polarity.[7][8]

  • In the Gas Phase: The hydroxy form, 2-chloro-4-hydroxypyridine, tends to be more stable. This is attributed to the aromaticity of the pyridine ring.[8][9]

  • In Polar Solvents (e.g., water, ethanol): The pyridone form, this compound, is favored. Polar solvents effectively solvate the charge separation inherent in the amide-like pyridone structure, stabilizing it over the less polar hydroxy form.[7][8]

  • In the Solid State: The compound typically exists predominantly as the pyridone tautomer, which allows for strong intermolecular hydrogen bonding.[8]

This solvent-dependent equilibrium is a critical consideration in reaction design, as the reactivity of the two forms differs significantly.

analytical_workflow cluster_workflow QC Workflow for this compound start Receive Sample hplc Purity Assay (HPLC-UV) - C18 Column - Mobile Phase: Acetonitrile/Water - Detection: UV @ ~254 nm start->hplc Primary Check nmr Identity Confirmation (¹H NMR) - Solvent: DMSO-d6 - Confirm shifts and splitting hplc->nmr If Purity >95% ms Mass Confirmation (LC-MS) - ESI Positive Mode - Confirm [M+H]⁺ at m/z 130.0 nmr->ms Structure Confirmed ftir Functional Group ID (ATR-IR) - Confirm C=O stretch (~1680 cm⁻¹) - Confirm N-H stretch (~3270 cm⁻¹) ms->ftir Mass Confirmed decision Pass/Fail Decision ftir->decision end_pass Release for Use decision->end_pass All Specs Met end_fail Reject Batch decision->end_fail Specs Not Met

Sources

The Tautomeric Chameleon: A Deep Dive into the Lactam-Lactim Equilibrium of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The prototropic tautomerism of N-heterocyclic compounds is a cornerstone of their chemical reactivity and biological function. 2-Chloro-4(1H)-pyridinone, a key building block in medicinal chemistry, presents a classic and instructive case of lactam-lactim tautomerism. This guide provides a comprehensive technical analysis of the equilibrium between the this compound (lactam) and 2-chloro-4-hydroxypyridine (lactim) forms. We will dissect the structural nuances that govern this equilibrium, explore the theoretical underpinnings through computational analysis, and detail the principal experimental methodologies for characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to unambiguously identify and quantify the tautomeric preference of this versatile molecule under various conditions.

Introduction: The Principle of Tautomeric Duality

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] Among the various types, lactam-lactim tautomerism, prevalent in pyridone and related heterocyclic systems, is of paramount importance.[2] This equilibrium involves the intramolecular migration of a proton between a nitrogen and an oxygen atom, resulting in two distinct chemical entities with different physical and chemical properties.

The parent compound, 4-hydroxypyridine, overwhelmingly favors the pyridone (lactam) form in polar solvents and the solid state. This preference is attributed to a combination of factors, including the high strength of the C=O bond and the aromatic character achieved through delocalization of the nitrogen lone pair into the ring.[3][4] The introduction of a substituent, such as a chlorine atom at the 2-position, modulates the electronic landscape of the ring, influencing the position of this equilibrium. Understanding the tautomeric preference of this compound is critical, as the dominant form dictates its hydrogen bonding capabilities, pKa, lipophilicity, and ultimately, its behavior in synthetic reactions and biological systems.

The this compound Equilibrium: Lactam vs. Lactim

The core of our discussion is the equilibrium between the lactam and lactim forms. The lactam, this compound, possesses a carbonyl group (C=O) and an N-H bond. The lactim, 2-chloro-4-hydroxypyridine, features a hydroxyl group (O-H) and an sp2-hybridized ring nitrogen.

Caption: The tautomeric equilibrium between the lactam and lactim forms.

Several factors dictate the position of this equilibrium (K_eq):

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like water, tend to stabilize the more polar lactam form.[2][5] Non-polar solvents may favor the less polar lactim tautomer.[2]

  • Temperature: The equilibrium is temperature-dependent. As shown in studies of related pyridones, increasing temperature can shift the equilibrium, often favoring the lactim form.[6][7]

  • pH/Protonation State: The acidity of the medium can significantly impact the equilibrium by favoring the protonated or deprotonated species of one tautomer over the other.

  • Aromaticity: Computational studies on pyridone systems suggest that the tautomerization process is strongly influenced by the gain in aromaticity. For 4-pyridones, the conversion to the lactam form generally results in a greater gain in aromaticity, providing a significant driving force.[8]

Computational Insights into Tautomer Stability

Before embarking on experimental work, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) calculations are routinely employed to estimate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models like PCM).[8][9]

For the parent 2-pyridone/2-hydroxypyridine system, the energy difference is small in the gas phase, but the lactam form is heavily favored in aqueous solution.[10] For 4-pyridone systems, the lactam form's dominance is even more pronounced.[8] Computational analyses reveal that this is driven by a greater gain in aromaticity and relief of Pauli repulsion upon tautomerization to the 4-pyridone form.[8] The introduction of an electron-withdrawing chlorine atom is expected to further influence these energetics.

Experimental Characterization: A Multi-faceted Approach

No single technique tells the whole story. A robust characterization of the tautomeric equilibrium relies on the synthesis of data from several analytical methods.

Spectroscopic Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful first-line tool for identifying the dominant tautomer, primarily in the solid state (KBr pellet or ATR). The key diagnostic signal is the strong carbonyl (C=O) stretch of the lactam form.

  • Lactam (this compound): A strong, sharp absorption band is expected in the region of 1620-1660 cm⁻¹ , corresponding to the C=O stretching vibration. Studies on 2-chloro-4-pyridone have identified this peak specifically at 1626 cm⁻¹ .[6]

  • Lactim (2-Chloro-4-hydroxypyridine): This form lacks a C=O group. Its spectrum would be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹) and C=N stretching vibrations within the aromatic fingerprint region (typically 1500-1600 cm⁻¹).

UV-Visible Spectroscopy: The distinct conjugated systems of the lactam and lactim tautomers give rise to different electronic transitions, which can be observed by UV-Vis spectroscopy. The lactam form typically absorbs at a longer wavelength (λmax) compared to the lactim form.[11] This technique is particularly useful for studying the equilibrium in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information in solution.

  • ¹H NMR: The most telling signal is that of the proton attached to either nitrogen (N-H) or oxygen (O-H). The N-H proton of the lactam is typically a broad singlet, while the O-H proton of the lactim is also a singlet, but their chemical shifts and exchange rates with deuterated solvents differ. The chemical shifts of the aromatic ring protons will also differ subtly but measurably between the two forms.

  • ¹³C NMR: The key differentiator is the carbonyl carbon of the lactam, which appears significantly downfield (typically >160 ppm). The corresponding carbon (C4) in the lactim form, being attached to a hydroxyl group, would be found further upfield.

Advanced Technique: 2D IR Spectroscopy: For a definitive and dynamic view, two-dimensional infrared (2D IR) spectroscopy is a state-of-the-art method. It can unambiguously identify and distinguish the vibrational modes of coexisting tautomers through their unique cross-peak patterns.[7] This technique has been successfully used to measure the nanosecond tautomerization kinetics of 2-chloro-4-pyridone in aqueous solution, providing direct observational evidence of the ground-state equilibrium.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. For N-heterocyclic compounds like pyridones, it is the gold standard for determining which tautomer is present in the crystal lattice. Given the strong intermolecular forces, particularly hydrogen bonding, the form observed in the crystal is often the more polar lactam tautomer.[10]

Data Synthesis: Spectroscopic Fingerprints

The following table summarizes the expected key spectroscopic data for distinguishing the two tautomers of this compound.

Technique Lactam Form (this compound) Lactim Form (2-Chloro-4-hydroxypyridine) Reference
IR Spectroscopy Strong C=O stretch at ~1626 cm⁻¹ Absence of C=O stretch; Broad O-H stretch (~3200-3500 cm⁻¹)[6]
¹³C NMR C4 signal (C=O) at >160 ppm C4 signal (C-OH) significantly upfieldGeneral chemical shift knowledge
UV-Vis Longer wavelength λmaxShorter wavelength λmax[11]

Experimental Protocols: A Practical Guide

Protocol 1: Solvent-Dependent UV-Vis Spectroscopic Analysis

This protocol is designed to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium. The causality behind this experiment is that a change in solvent dielectric constant will differentially stabilize the two tautomers, causing a shift in the equilibrium that is observable as a change in the absorption spectrum.

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Conclusion Prep Prepare stock solution of This compound in Methanol (1 mg/mL) Solvents Prepare serial dilutions (e.g., 10 µg/mL) in solvents of varying polarity: - Hexane (Non-polar) - Dichloromethane (DCM) - Acetonitrile (ACN) - Methanol (MeOH) - Water (Polar) Prep->Solvents Controls Prepare solutions of 'locked' analogues (N-methyl & O-methyl derivatives) as spectral references Prep->Controls Scan Acquire UV-Vis spectra (200-400 nm) for all prepared solutions Solvents->Scan Controls->Scan Identify Identify λmax for each tautomer using the 'locked' analogue controls Scan->Identify Analyze Analyze spectra in different solvents. Note shifts in λmax and changes in relative peak intensities Identify->Analyze Conclude Conclude the dominant tautomer in each solvent based on spectral data Analyze->Conclude

Caption: Workflow for solvent-dependent UV-Vis analysis of tautomerism.

Methodology:

  • Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of spectroscopic grade methanol to create a 1 mg/mL stock solution.

  • Control Preparation (Self-Validation): If available, prepare 10 µg/mL solutions of 1-methyl-2-chloro-4-pyridone (locked lactam) and 2-chloro-4-methoxypyridine (locked lactim) in methanol. These controls are crucial for assigning the λmax of each tautomer unambiguously.

  • Working Solutions: Prepare a set of working solutions at a final concentration of 10 µg/mL in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, and water).

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, acquire the absorption spectrum for each solution from 200 nm to 400 nm, using the respective pure solvent as a blank.

  • Data Analysis:

    • First, analyze the spectra of the locked controls to establish the characteristic λmax for the pure lactam and pure lactim forms.

    • Compare the spectra of the test compound in different solvents. A shift towards the λmax of the lactam form with increasing solvent polarity is strong evidence that the lactam form is stabilized by polar environments.

    • The relative absorbance at the two characteristic λmax values can be used to estimate the ratio of the two tautomers in each solvent.

Protocol 2: Variable-Temperature FT-IR Spectroscopy

This protocol probes the thermodynamic properties of the tautomeric equilibrium. By observing changes in the IR spectrum with temperature, one can determine if the equilibrium shifts and infer which tautomer is enthalpically or entropically favored.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, to avoid obscuring the spectrum with O-H bands) in a liquid IR cell. D₂O is chosen as it facilitates proton transfer, which is key to the tautomerization mechanism.[6]

  • Initial Spectrum: Acquire a baseline FT-IR spectrum at room temperature (e.g., 25 °C).

  • Temperature Variation: Gradually increase the temperature of the cell using a heated stage, allowing the sample to equilibrate at each step (e.g., in 10 °C increments from 25 °C to 75 °C). Acquire a full spectrum at each temperature.

  • Data Analysis:

    • Focus on the key vibrational bands: the lactam C=O stretch (~1626 cm⁻¹) and a characteristic lactim peak (e.g., a ring mode at ~1581 cm⁻¹ as identified in the literature).[6]

    • Plot the relative intensity (or integrated area) of the lactam C=O peak versus the lactim peak as a function of temperature.

    • A decrease in the C=O peak intensity with a corresponding increase in the lactim peak intensity as temperature rises indicates that the conversion from lactam to lactim is an endothermic process.[6]

Conclusion and Outlook

The tautomeric equilibrium of this compound is a delicate balance governed by its intrinsic electronic structure and its external environment. A convergence of evidence from computational modeling and multifaceted spectroscopic analysis demonstrates that while both tautomers can exist, the lactam form (this compound) is overwhelmingly dominant in polar solvents and, by extension, in the solid state .[3][6][8] The lactim form may gain significance in the gas phase or in highly non-polar environments.

For professionals in drug discovery, this knowledge is critical. The dominance of the lactam form determines the molecule's hydrogen bond donor-acceptor profile, which in turn governs its interaction with biological targets like enzyme active sites. For synthetic chemists, understanding the conditions that might favor the more nucleophilic lactim form could open new avenues for functionalization at the 4-position. This guide provides the theoretical framework and practical tools necessary to confidently probe and understand this fundamental chemical duality.

References

  • Cho, H., et al. (2018). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 115(36), pp.8936-8941.
  • Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), pp.12090-12102.
  • Wang, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 116(35), pp.10649–10656.
  • Huc, I., et al. (1996). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), pp.1389-1396.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), pp.12668-74.
  • Leszczyński, J., & Rode, J. E. (2014). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 12(30), pp.5676-5685.
  • El-Sayed, W. S., & Ali, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Quantum Chemistry, 116(24), pp.1827-1836.
  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool.
  • Stack Exchange Inc. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool.

Sources

Spectroscopic data of 2-Chloro-4(1H)-pyridinone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-4(1H)-pyridinone

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone ring substituted with a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates. The pyridinone scaffold is present in numerous biologically active compounds, and the chloro-substituent provides a reactive handle for further functionalization through various cross-coupling reactions.

Accurate structural elucidation and characterization are paramount in the development and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

This guide provides a comprehensive overview of the spectroscopic data for this compound. As a senior application scientist, the following sections will not only present the expected data but also delve into the rationale behind the spectral features and provide standardized protocols for data acquisition. The focus is on providing a practical and insightful resource for researchers, scientists, and professionals in drug development.

It is important to note that this compound can exist in tautomeric equilibrium with 2-chloro-4-hydroxypyridine. However, in most solvents and in the solid state, the pyridinone tautomer is favored.[1] The data presented herein corresponds to this more stable pyridinone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, one can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule and their neighboring environments. For this compound, we expect to see signals for the three protons on the pyridinone ring and a signal for the N-H proton.

Predicted ¹H NMR Data

The electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the chlorine atom will influence the chemical shifts of the ring protons, generally shifting them downfield.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.3Doublet (d)J(H3,H5) ≈ 2.5 Hz
H5~6.4Doublet of doublets (dd)J(H5,H6) ≈ 7.5 Hz, J(H5,H3) ≈ 2.5 Hz
H6~7.5Doublet (d)J(H6,H5) ≈ 7.5 Hz
N1-H~11-13Broad Singlet (br s)-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinones as it can effectively dissolve the compound and allow for the observation of the exchangeable N-H proton.

  • Instrument Setup:

    • Use a 400 MHz or 500 MHz NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Interpretation Insights

  • The proton at the C6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carbonyl group.

  • The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Visualization of ¹H NMR Assignments

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[2]

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C2~150
C3~110
C4~175
C5~120
C6~140

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a frequency appropriate for ¹³C observation (e.g., 100 MHz or 125 MHz for a 400 MHz or 500 MHz instrument, respectively).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to collapse C-H coupling and benefit from the Nuclear Overhauser Effect (NOE).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically necessary to obtain a good spectrum.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).

    • Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation Insights

  • The carbonyl carbon (C4) is expected to have the most downfield chemical shift, which is characteristic of C=O groups in pyridinones.

  • The carbon atom bonded to chlorine (C2) will also be significantly downfield due to the electronegativity of the chlorine atom.

  • The remaining carbon atoms will appear in the aromatic/olefinic region of the spectrum.

Visualization of ¹³C NMR Assignments ```dot graph Mol_Structure_C_NMR { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"];

// Define nodes for atoms N1 [label="N1", pos="0,1.5!"]; C2 [label="C2 (~150 ppm)", pos="-1.2,0.75!"]; C3 [label="C3 (~110 ppm)", pos="-1.2,-0.75!"]; C4 [label="C4 (~175 ppm)", pos="0,-1.5!"]; C5 [label="C5 (~120 ppm)", pos="1.2,-0.75!"]; C6 [label="C6 (~140 ppm)", pos="1.2,0.75!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O [label="=O", pos="0,-2.5!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C4 -- O [style=dashed]; }

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [3]It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum Data

The molecular weight of this compound (C₅H₄ClNO) is approximately 129.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. [4]

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Relative Abundance Identity
[M]⁺ 129 131 ~3:1 Molecular Ion
[M-CO]⁺ 101 103 ~3:1 Loss of carbon monoxide
[M-Cl]⁺ 94 - - Loss of chlorine radical

| [C₄H₄N]⁺ | 66 | - | - | Further fragmentation |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation. [5]3. Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Interpretation Insights

  • The most crucial piece of information is the molecular ion peak. The presence of peaks at m/z 129 and 131 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. [4]* A common fragmentation pathway for pyridones involves the loss of a neutral carbon monoxide (CO) molecule. [6]Therefore, a significant fragment at m/z 101 (and 103) is expected.

  • Another possible fragmentation is the loss of the chlorine atom, leading to a fragment at m/z 94. [4] Visualization of a Plausible Fragmentation Pathway

Fragmentation M [C₅H₄ClNO]⁺ m/z = 129/131 M_CO [C₄H₄ClN]⁺ m/z = 101/103 M->M_CO - CO M_Cl [C₅H₄NO]⁺ m/z = 94 M->M_Cl - Cl•

Caption: Plausible EI fragmentation pathway for this compound.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined interpretation offers the most robust structural confirmation.

  • Mass Spectrometry establishes the molecular formula (C₅H₄ClNO) through the molecular ion peaks at m/z 129/131.

  • IR Spectroscopy confirms the presence of key functional groups: a carbonyl (C=O) and an N-H group, supporting the pyridinone tautomer.

  • ¹³C NMR Spectroscopy identifies the five distinct carbon environments, including a carbonyl carbon and a carbon attached to chlorine.

  • ¹H NMR Spectroscopy reveals the connectivity of the three protons on the ring system and their relative positions, confirming the substitution pattern.

Together, these techniques provide a self-validating system, leaving no ambiguity about the structure of this compound. This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory submissions in drug development and chemical research.

References

  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • Hangzhou Better Chemtech Ltd. What is the mass spectrum of 2 - Chloropyridine? - Blog.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wikipedia. 4-Pyridone.

Sources

An In-depth Technical Guide to the FT-IR Analysis of 2-Chloro-4(1H)-pyridinone Vibrational Modes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Vibrational Story of a Versatile Heterocycle

Welcome to this in-depth exploration of 2-Chloro-4(1H)-pyridinone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a key intermediate, its structural integrity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the molecular structure, providing a unique vibrational fingerprint. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial spectral check. We will dissect the FT-IR spectrum of this molecule, explain the causality behind its features, and provide a robust framework for its analysis, grounded in both experimental practice and theoretical validation. Our focus is not merely on identifying peaks but on understanding the story they tell about the molecule's bonding, functionality, and tautomeric nature.

The Tautomeric Identity of this compound

A critical aspect of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. For this compound, this equilibrium is between 2-chloro-4-hydroxypyridine and this compound.

  • 2-chloro-4-hydroxypyridine (Lactim form): Possesses an aromatic pyridine ring with a hydroxyl (-OH) group.

  • This compound (Lactam form): Features a carbonyl group (C=O) and a secondary amine (N-H) within the ring, which can still exhibit aromatic character due to the delocalization of the nitrogen lone pair.[1][2]

In both solution and the solid state, the equilibrium for 4-hydroxypyridines overwhelmingly favors the pyridone (lactam) form.[1][3] This preference is driven by the stability conferred by the strong carbon-oxygen double bond and extensive intermolecular hydrogen bonding possibilities. Therefore, our FT-IR analysis will primarily focus on assigning the vibrational modes corresponding to the this compound tautomer.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Decoding the Spectrum: Vibrational Mode Assignments

The FT-IR spectrum of this compound is a composite of stretching and bending vibrations from its constituent functional groups and the heterocyclic ring. The interpretation relies on comparing the observed bands with established group frequencies and data from similar molecules, often refined by theoretical calculations.[4][5]

Key Vibrational Regions and Their Significance

a) The N-H and C-H Stretching Region (3400 - 2800 cm⁻¹)

  • ν(N-H) Stretch: The presence of the N-H group in the pyridone tautomer gives rise to a stretching vibration. In the solid state, extensive intermolecular hydrogen bonding (N-H···O=C) causes this band to be broad and shifted to a lower frequency, typically appearing in the 3200 - 2800 cm⁻¹ range. Its broadness is a key diagnostic feature.

  • ν(C-H) Stretch: The aromatic C-H stretching vibrations of the pyridinone ring are expected to appear as sharp, medium-to-weak bands above 3000 cm⁻¹, usually in the 3100 - 3000 cm⁻¹ region.

b) The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

  • ν(C=O) Stretch (Amide I): This is arguably the most intense and characteristic absorption band for the pyridone tautomer. It is found at a relatively high wavenumber due to the ring strain and electronic effects. Expect a very strong, sharp peak in the 1690 - 1640 cm⁻¹ range. Studies on 4-pyridone itself show significant mixing between C=C and C=O stretching vibrations.[6]

  • ν(C=C) and ν(C=N) Ring Stretches: The pyridinone ring gives rise to several stretching vibrations in the 1650 - 1500 cm⁻¹ region. These are often coupled and appear as a series of sharp bands of variable intensity.

c) The Fingerprint Region (< 1500 cm⁻¹) This region contains a wealth of structural information from various bending and stretching modes.

  • δ(N-H) Bending: The in-plane bending of the N-H group (Amide II band) is expected around 1550 - 1480 cm⁻¹ .

  • δ(C-H) Bending: In-plane C-H bending vibrations are typically found between 1300 - 1000 cm⁻¹ , while out-of-plane C-H bending modes give rise to bands in the 900 - 700 cm⁻¹ range.

  • Ring Breathing Modes: The entire ring can expand and contract symmetrically. These "breathing" modes, often coupled with other vibrations, appear as sharp bands in the fingerprint region, with a prominent one expected around 1000-990 cm⁻¹ .[7]

  • ν(C-Cl) Stretch: The carbon-chlorine stretching vibration is a key marker for the substituent. For chloro-substituted aromatic rings, this mode is typically observed in the 850 - 550 cm⁻¹ range.[8] Its exact position is sensitive to the overall vibrational coupling within the molecule.

Summary of Vibrational Assignments

The following table summarizes the expected vibrational modes for this compound, based on data from related structures.[6][7][8][9]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3200 - 2800Strong, Broadν(N-H) StretchBroadness indicates strong intermolecular hydrogen bonding, characteristic of the pyridone form.
3100 - 3000Medium-Weak, Sharpν(C-H) Aromatic StretchConfirms the presence of C-H bonds on the heterocyclic ring.
1690 - 1640Very Strong, Sharpν(C=O) Stretch (Amide I)The most prominent peak in the spectrum; definitive evidence for the pyridone tautomer.
1650 - 1500Strong-Medium, Sharpν(C=C) and ν(C=N) Ring StretchesA series of bands indicating the conjugated ring system.
1550 - 1480Medium-Strongδ(N-H) In-plane Bend (Amide II)Coupled with C-N stretching.
1300 - 1000Medium-Weakδ(C-H) In-plane Bends & Ring ModesComplex region with multiple coupled vibrations.
1000 - 990Medium-Strong, SharpRing Breathing ModeA symmetric stretching/contraction of the entire ring.
900 - 700Medium-Strongδ(C-H) Out-of-plane BendsPosition is diagnostic of the substitution pattern on the ring.
850 - 550Medium-Strongν(C-Cl) StretchConfirms the presence and bonding of the chlorine substituent.[8]

The Role of Theoretical Calculations: Bridging Experiment and Theory

While experimental FT-IR provides the data, computational chemistry, particularly Density Functional Theory (DFT), offers profound insight into the assignment of each band.[10][11] By creating a theoretical model of the molecule, we can calculate its harmonic vibrational frequencies.

Why is this essential?

  • Unambiguous Assignments: For complex molecules, many vibrations in the fingerprint region are coupled. DFT calculations, through Potential Energy Distribution (PED) analysis, can precisely determine the contribution of different bond stretches and bends to a given absorption band.[12]

  • Structural Confirmation: A strong correlation between the experimental spectrum and a DFT-calculated spectrum for the this compound tautomer provides compelling evidence that it is the correct and dominant structure being observed.[13]

  • Predictive Power: DFT can predict the spectra of related or hypothetical molecules, guiding synthetic efforts.

It is crucial to note that theoretical frequencies are often systematically higher than experimental ones due to the calculation being for an isolated molecule in the gas phase (harmonic approximation) versus the real-world solid or liquid sample (anharmonic). Therefore, a scaling factor is typically applied to the calculated frequencies to achieve better agreement with experimental data.[11][14]

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol ensures reproducibility and accuracy in data acquisition. The workflow is designed to be a self-validating system, minimizing ambiguity.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Obtain this compound (Solid Powder) Grind 2. Grind ~1mg of sample with ~100mg of dry KBr powder Sample->Grind Pellet 3. Press mixture in a die to form a transparent pellet Grind->Pellet Mount 4. Mount KBr pellet in spectrometer sample holder Pellet->Mount BG 5. Collect background spectrum (Empty beam) Mount->BG Scan 6. Collect sample spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) BG->Scan Process 7. Perform background subtraction & baseline correction Scan->Process Analyze 8. Identify peak positions (cm⁻¹) and relative intensities Process->Analyze Assign 9. Assign vibrational modes using reference data & DFT Analyze->Assign

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Instrumentation Setup:

    • Use a calibrated FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II).

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Sample Preparation (KBr Pellet Technique):

    • Causality: The KBr matrix is transparent to infrared radiation in the mid-IR region and holds the sample in a solid, dispersed state, minimizing scattering effects.

    • Gently grind approximately 1 mg of high-purity this compound with 100-150 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

  • Background Collection:

    • Place no sample in the beam path.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally subtract the absorbance of atmospheric gases and the instrument itself from the final sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹ , resolution 4 cm⁻¹ , 32 scans ). Averaging multiple scans increases the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction to account for any drift or scattering effects.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. A proficient analysis hinges on understanding its tautomeric preference for the pyridone form, which is definitively confirmed by the presence of a strong N-H stretching band and an intense C=O (Amide I) absorption. By systematically assigning the key vibrational modes in the high-frequency, double-bond, and fingerprint regions, one can build a comprehensive and confident structural profile. The synergy between high-quality experimental data, acquired through a robust protocol, and theoretical DFT calculations provides a self-validating framework for analysis, transforming a simple spectrum into a detailed molecular blueprint.

References

  • Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1). Link: https://orientjchem.org/vol22no1/ftir-spectrum-of-2-chloro-6-methyl-pyridine/
  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Link: https://doi.org/10.1016/j.saa.2005.07.061
  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Link: https://www.researchgate.net/publication/7178044_FTIR_FT-Raman_spectra_and_ab_initio_DFT_vibrational_analysis_of_2-amino-5-chloropyridine
  • Al-Otaibi, M., et al. (2014). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Chemistry and Materials Research, 6(6). Link: https://www.iiste.org/Journals/index.php/CMR/article/view/13735
  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Link: https://pubchem.ncbi.nlm.nih.gov/compound/7977
  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) IR Spectrum. Link: https://www.chemicalbook.com/spectrum/109-09-1_IR1.htm
  • Spinner, E., & White, J. C. B. (1966). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Australian Journal of Chemistry, 19(6), 1023-1036. Link: https://www.publish.csiro.au/CH/CH9661023
  • NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109091&Type=IR-SPEC&Index=1
  • IISTE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Link: https://iiste.org/Journals/index.php/CMR/article/view/13735
  • Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(20), 11248-11258. Link: https://doi.org/10.1039/D0CP01290A
  • ResearchGate. (2006). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. Link: https://www.researchgate.net/publication/237559132_FTIR_Spectrum_of_2-chloro-6-methyl_Pyridine
  • ResearchGate. (n.d.). Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). Link: https://www.researchgate.net/figure/Comparison-of-experimental-and-theoretical-FT-IR-spectra-for-a-b-c-and-d_fig6_319488390
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Link: https://www.researchgate.net/publication/257186197_THE_VIBRATIONAL_SPECTRA_OF_PYRIDINE_PYRIDINE-4-d_PYRIDINE-26-d2_AND_PYRIDINE-35-d2
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Link: https://www.chemtube3d.com/pytaut/
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Link: https://www.chemtube3d.com/hpy4taut/
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Link: https://www.chemtube3d.com/hpy2taut/
  • Subramanian, N., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632. Link: https://pubmed.ncbi.nlm.nih.gov/21354831/
  • Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/104/195/saa-2008-70-1-2-198-212-s0896033408000213-main-pdf.pdf
  • WuXi Biology. (n.d.). How about Tautomers?. Link: https://biology.wuxiapptec.com/how-about-tautomers/
  • Semantic Scholar. (n.d.). Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole. Link: https://www.semanticscholar.org/paper/Single-crystal-structure%2C-Computational-study-(DFT)-Balamurugan-Karthick/62a4f4d2f00438340d8694857b28296a1a72a0c4
  • Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Link: https://nanobioletters.com/wp-content/uploads/2022/09/114.pdf
  • MDPI. (2016). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Link: https://www.mdpi.com/1422-8599/2016/2/M869
  • ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Link: https://www.researchgate.
  • National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455325/
  • ResearchGate. (2015). (PDF) Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. Link: https://www.researchgate.
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Link: https://www.researchgate.
  • ResearchGate. (2016). (PDF) Vibrational study of α- and γ-pyridone. Link: https://www.researchgate.
  • Indian Journal of Pure & Applied Physics. (2012). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Link: http://nopr.niscpr.res.in/handle/123456789/14207
  • PubMed. (2012). Analysis of vibrational spectra (FT-IR and FT-Raman) and nonlinear optical properties of organic 2-chloro-p-xylene. Link: https://pubmed.ncbi.nlm.nih.gov/22510490/
  • ResearchGate. (2007). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Link: https://www.researchgate.net/publication/230869614_Fourier_transform_infrared_and_FT-Raman_spectral_analysis_and_ab_initio_calculations_for_4-chloro-2-methylaniline_and_4-chloro-3-methylaniline

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometric behavior of 2-Chloro-4(1H)-pyridinone. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of pharmaceutical intermediates and related compounds. Understanding the specific fragmentation patterns of this compound under different ionization conditions is essential for developing robust analytical methods, identifying impurities, and studying metabolic pathways. This document explores the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the chemical rationale behind the observed product ions. The guide is intended for scientists in research and development who utilize mass spectrometry for the characterization of heterocyclic compounds.

Introduction to this compound

This compound, and its tautomer 2-Chloro-4-hydroxypyridine, is a vital heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity and structural features make it a key intermediate in the development of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides.[1] Given its importance, the unambiguous identification and characterization of this molecule are paramount. Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), serves as a powerful tool for this purpose.[2] This guide focuses on the intrinsic fragmentation behavior of the molecule, which is fundamental to interpreting mass spectra correctly.

Molecular Profile:

  • Molecular Formula: C₅H₄ClNO[1][2][3]

  • Molecular Weight: 129.54 g/mol [2]

  • Tautomerism: The molecule exists in equilibrium between the pyridinone and hydroxypyridine forms. The pyridinone form is generally more stable, but the fragmentation can be influenced by the tautomer present in the ion source.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[4] This makes EI-MS invaluable for structural elucidation by creating a characteristic "fingerprint" mass spectrum for a given compound. The analysis of related chloropyridine structures provides a strong basis for predicting the fragmentation pathways.[5][6]

The Molecular Ion (M⁺•)

Upon EI, this compound loses an electron to form the molecular ion (M⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic isotopic cluster:

  • m/z 129: The molecular ion with the ³⁵Cl isotope [M]⁺•.

  • m/z 131: The molecular ion with the ³⁷Cl isotope [M+2]⁺•, with a relative intensity of approximately one-third of the m/z 129 peak.

Key Fragmentation Pathways under EI

The energetically unstable molecular ion undergoes a series of fragmentation reactions, primarily involving the loss of stable neutral molecules or radicals. The fragmentation of pyridones and hydroxypyridines typically involves the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5] For halogenated compounds, the loss of the halogen radical or a hydrogen halide is also a common pathway.[5]

Pathway A: Loss of Carbon Monoxide (CO)

A hallmark fragmentation of pyridones is the expulsion of a neutral CO molecule from the ring.[5][7]

  • [M]⁺• (m/z 129) → [M - CO]⁺• (m/z 101) + CO The resulting ion at m/z 101 would be a chloropyrrole radical cation. This fragment would also exhibit a corresponding [M+2] peak at m/z 103.

Pathway B: Loss of Chlorine Radical (Cl•)

The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical.

  • [M]⁺• (m/z 129) → [M - Cl]⁺ (m/z 94) + Cl• The resulting ion at m/z 94 corresponds to the 4-oxo-pyridinium cation. This fragment is often stable and can be a significant peak in the spectrum.

Pathway C: Sequential Loss of CO and HCN

Following initial fragmentation, subsequent losses can occur. For example, the ion at m/z 94 can further fragment by losing CO.

  • [M - Cl]⁺ (m/z 94) → [M - Cl - CO]⁺ (m/z 66) + CO The ion at m/z 66 likely corresponds to a protonated pyrrole-type structure, which could subsequently lose HCN to yield smaller fragments.

The fragmentation pattern of related compounds like 5-Chloro-2-pyridinol shows a strong molecular ion peak and a significant peak corresponding to the loss of CO.[6]

Summary of Predicted EI Fragments
m/z (³⁵Cl) m/z (³⁷Cl) Proposed Identity Neutral Loss
129131[M]⁺•-
101103[M - CO]⁺•CO
94-[M - Cl]⁺Cl•
66-[M - Cl - CO]⁺Cl•, CO
EI Fragmentation Workflow

EI_Fragmentation M [C₅H₄ClNO]⁺• m/z 129/131 F1 [C₄H₄NCl]⁺• m/z 101/103 M->F1 - CO F2 [C₅H₄NO]⁺ m/z 94 M->F2 - Cl• F3 [C₄H₄N]⁺ m/z 66 F2->F3 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[8] It is ideal for LC-MS analysis. Structural information is obtained via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of pyridinone derivatives under ESI conditions often involves losses of stable neutral molecules like water, CO, and HCN from the protonated precursor.[8]

Precursor Ion Formation

In positive mode ESI, the molecule is expected to readily protonate, likely on the carbonyl oxygen or the ring nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 130 (for ³⁵Cl) and m/z 132 (for ³⁷Cl).

Key Fragmentation Pathways of [M+H]⁺

The fragmentation of the protonated molecule [M+H]⁺ is initiated by the added proton and driven by the stability of the resulting product ions and neutral losses.

Pathway I: Loss of Hydrogen Chloride (HCl)

A common pathway for protonated chloro-heterocycles is the elimination of neutral HCl.

  • [M+H]⁺ (m/z 130) → [M+H - HCl]⁺ (m/z 94) + HCl This pathway leads to the same m/z 94 ion observed in EI-MS, the 4-oxo-pyridinium cation. The stability of this ion makes this a probable and significant fragmentation channel.

Pathway II: Loss of Carbon Monoxide (CO)

Similar to EI, the loss of CO is a characteristic fragmentation for the pyridinone ring structure.

  • [M+H]⁺ (m/z 130) → [M+H - CO]⁺ (m/z 102) + CO The resulting ion at m/z 102 would be the protonated chloropyrrole. This fragment would retain the chlorine isotopic signature, appearing at m/z 102/104.

Studies on similar pyridinone structures show that eliminations of CO, HCN, and H₂O are common fragmentation processes under ESI conditions.[8]

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Proposed Identity Neutral Loss
130/132 ([M+H]⁺)102/104[M+H - CO]⁺CO
130/132 ([M+H]⁺)94[M+H - HCl]⁺HCl
ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_cid Collision-Induced Dissociation (CID) MH [C₅H₅ClNO]⁺ [M+H]⁺ m/z 130/132 P1 [C₄H₅NCl]⁺ m/z 102/104 MH->P1 - CO P2 [C₅H₄NO]⁺ m/z 94 MH->P2 - HCl

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols & Considerations

To obtain high-quality mass spectra for this compound, the following experimental conditions can serve as a starting point.

GC-EI-MS Protocol
  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.

  • Injection: 1 µL of a 10-100 µg/mL solution in methanol or acetonitrile. Splitless injection is preferred for sensitivity.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.

  • Ion Source (EI):

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 230°C.

  • Mass Analyzer: Scan range of m/z 40-200.

Rationale: GC-MS is well-suited for volatile and thermally stable compounds. The 70 eV ionization energy is standard for generating reproducible fragmentation patterns for library matching.[9]

LC-ESI-MS/MS Protocol
  • Instrumentation: HPLC or UHPLC system coupled to a Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ion Source (ESI - Positive Mode):

    • Capillary Voltage: 3500 V[10]

    • Source Temperature: 300°C[10]

    • Sheath/Nebulizer Gas: Nitrogen, adjusted for optimal spray stability.

  • MS/MS Analysis:

    • Precursor Ion Selection: m/z 130.

    • Collision Energy: Ramped from 10-40 eV to observe the appearance of different fragment ions.

Rationale: LC-MS is necessary for less volatile compounds or for complex mixtures. Formic acid is used as a mobile phase additive to promote protonation for positive mode ESI.[10] A Q-TOF provides high mass accuracy for formula determination, while a QqQ is excellent for targeted quantification using Selected Reaction Monitoring (SRM).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for heterocyclic and halogenated compounds. Under Electron Ionization , the molecule exhibits a clear isotopic pattern for the molecular ion (m/z 129/131) and fragments primarily through the loss of carbon monoxide (CO) and the chlorine radical (Cl•). Under Electrospray Ionization , the protonated molecule ([M+H]⁺ at m/z 130/132) is the primary ion, which fragments via collision-induced dissociation mainly by losing neutral HCl or CO.

A thorough understanding of these distinct fragmentation pathways is crucial for researchers. It enables confident structural confirmation, facilitates the development of sensitive and specific quantitative methods, and aids in the identification of related impurities or metabolites in complex matrices.

References

  • Marinković, A. D., Vasiljević, T. M., Laušević, M. D., & Jovanović, B. Ž. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 223–235.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
  • Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(10), 779-786.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 217-225.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube.
  • NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Nagaoka, S., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). 5-Chloro-2-pyridinol. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). 2(1H)-Pyridinone, 6-chloro-1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). ESI-MS Data of Compounds 4-5.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides.
  • Sparkman, O. D. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • Jørgensen, T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives.
  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4(1H)-pyridinone: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4(1H)-pyridinone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its unique chemical structure allows for versatile functionalization, making it a valuable building block in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer insights into the practical considerations for each pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound, also known as 2-chloro-4-hydroxypyridine, is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4-position. It exists in tautomeric equilibrium with its pyridone form, a crucial feature influencing its reactivity.[3] The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, while the hydroxyl/keto group offers sites for further chemical modification. These characteristics make it a key precursor in the development of various biologically active molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides.[1]

The choice of starting material is a critical decision in the synthesis of this compound, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will dissect the most prevalent synthetic strategies, each originating from a different commercially available precursor.

Synthetic Pathways from Key Starting Materials

The synthesis of this compound can be approached from several key starting materials. The selection of a particular route is often dictated by factors such as the availability and cost of the precursor, the desired purity of the final product, and the scalability of the reaction.

From 2,4-Dihydroxypyridine

2,4-Dihydroxypyridine is a common and logical precursor for the synthesis of this compound.[4] The core transformation involves the selective chlorination of the 2-position.

Causality of Experimental Choices:

The hydroxyl group at the 2-position of 2,4-dihydroxypyridine is more susceptible to chlorination than the hydroxyl group at the 4-position due to the electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature makes the adjacent carbon atoms (C2 and C6) more electrophilic and thus more reactive towards nucleophilic attack by a chlorinating agent.

Experimental Protocol:

A robust method for this transformation involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2,4-dihydroxypyridine.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) to the flask at room temperature with constant stirring. An excess of POCl₃ is typically used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Summary Table:

ParameterValue
Starting Material2,4-Dihydroxypyridine
Chlorinating AgentPhosphorus oxychloride (POCl₃)
Reaction TemperatureReflux
Typical Yield70-85%

Workflow Diagram:

Synthesis_from_2_4_Dihydroxypyridine Start 2,4-Dihydroxypyridine Reaction Chlorination at C2 Start->Reaction Reflux Reagent POCl₃ Reagent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 2,4-Dihydroxypyridine.

From 2-Amino-4-hydroxypyridine

Another viable route starts from 2-amino-4-hydroxypyridine, utilizing a Sandmeyer-type reaction.[3] This method is particularly useful when 2-amino-4-hydroxypyridine is more readily available or cost-effective than 2,4-dihydroxypyridine.

Causality of Experimental Choices:

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. This transformation is highly efficient and regioselective.

Experimental Protocol:

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-4-hydroxypyridine in a cold aqueous solution of a strong acid, typically hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Add the freshly prepared diazonium salt solution to the CuCl solution.

  • Decomposition and Product Formation: Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of this compound. Nitrogen gas will be evolved during this step.

  • Work-up and Purification: Once the evolution of gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
Starting Material2-Amino-4-hydroxypyridine
Key ReagentsNaNO₂, CuCl, HCl
Reaction Temperature0-5 °C (Diazotization), Gentle warming (Sandmeyer)
Typical Yield60-75%

Workflow Diagram:

Synthesis_from_2_Amino_4_hydroxypyridine Start 2-Amino-4-hydroxypyridine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Intermediate Diazonium Salt Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (CuCl, HCl) Intermediate->Sandmeyer Product This compound Sandmeyer->Product

Caption: Synthesis via Sandmeyer reaction from 2-Amino-4-hydroxypyridine.

From 2-Chloro-4-methoxypyridine

This route involves the demethylation of 2-chloro-4-methoxypyridine.[6][7] This starting material can be prepared from 2-chloro-4-nitropyridine and sodium methoxide.[6]

Causality of Experimental Choices:

The methoxy group at the 4-position can be cleaved under acidic or nucleophilic conditions to yield the corresponding hydroxyl group. This method is advantageous when 2-chloro-4-methoxypyridine is a readily available intermediate from other synthetic sequences.

Experimental Protocol:

Step-by-Step Methodology:

  • Reaction Setup: Place 2-chloro-4-methoxypyridine in a round-bottom flask.

  • Addition of Demethylating Agent: Add a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to the flask. Alternatively, Lewis acids like boron tribromide (BBr₃) can be used.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting solid by recrystallization.

Data Summary Table:

ParameterValue
Starting Material2-Chloro-4-methoxypyridine
Demethylating AgentHBr, HI, or BBr₃
Reaction TemperatureReflux
Typical Yield80-95%

Workflow Diagram:

Synthesis_from_2_Chloro_4_methoxypyridine Start 2-Chloro-4-methoxypyridine Reaction Demethylation Start->Reaction Reflux Reagent HBr or BBr₃ Reagent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound by demethylation.

Industrial Scale Considerations

For industrial production, the choice of starting material and synthetic route is heavily influenced by cost, safety, and environmental impact. The route starting from 2,4-dihydroxypyridine is often favored due to the relatively low cost of the starting material and the high efficiency of the chlorination step. However, the use of phosphorus-based chlorinating agents can pose waste disposal challenges. The Sandmeyer reaction, while effective, involves the generation of potentially unstable diazonium salts, which requires careful temperature control and handling on a large scale. The demethylation route is generally clean but may be less cost-effective depending on the price of 2-chloro-4-methoxypyridine.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and disadvantages. The selection of the optimal starting material and methodology depends on a careful evaluation of factors including cost, availability, scalability, and safety. This guide has provided a detailed overview of the most common synthetic routes, offering researchers and drug development professionals the necessary information to make informed decisions in their synthetic endeavors. A thorough understanding of the underlying chemical principles and practical considerations is paramount to the successful and efficient production of this valuable chemical intermediate.

References

  • 2-Chloro-4-hydroxypyridine - ChemBK. (n.d.).
  • 2-Chloro-4-methoxypyridine (97%) - Amerigo Scientific. (n.d.).
  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).
  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).
  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. (n.d.).
  • Synthesis of some pyridone derivatives - ResearchGate. (2025, August 6).
  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
  • Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.).
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (n.d.).
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • US4672125A - Chlorination of β-methylpyridine compounds - Google Patents. (n.d.).
  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.).
  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).
  • US4205175A - Chlorination process - Google Patents. (n.d.).
  • US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents. (n.d.).
  • Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase - PMC - NIH. (n.d.).

Sources

Chemical reactivity of the chlorine atom in 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in 2-Chloro-4(1H)-pyridinone

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its value is derived from the versatile reactivity of the chlorine atom at the C2 position, which serves as a gateway for a multitude of chemical transformations. This guide provides an in-depth analysis of the core reactive pathways of this chlorine atom, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the underlying electronic principles governing this reactivity, present field-proven experimental protocols, and offer insights into the causal factors behind methodological choices, thereby equipping researchers and drug development professionals with a comprehensive understanding of this essential scaffold.

Foundational Principles: Tautomerism and Electronic Activation

A fundamental understanding of the reactivity of this compound begins with its structural and electronic properties. The molecule exists in a tautomeric equilibrium with its 2-chloro-4-hydroxypyridine form. However, extensive structural studies have confirmed that the pyridinone (or keto) form is predominantly favored in both solid and liquid states.[1] This preference is critical, as the carbonyl group in the pyridinone tautomer acts as a powerful electron-withdrawing group.

This electronic pull, in concert with the inherent electron-withdrawing nature of the ring nitrogen, renders the carbon atoms at the C2 and C6 positions significantly electron-deficient. The chlorine atom at the C2 position thus becomes an excellent electrophilic site, primed for displacement by a wide range of nucleophiles. The pyridone form maintains aromaticity, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Pathway

The most direct method for functionalizing the C2 position is through Nucleophilic Aromatic Substitution (SNAr). This reaction is highly effective due to the electronic activation described above.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively delocalized by both the ring nitrogen and the C4-carbonyl group.[6] In the subsequent step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

The disruption of aromaticity in the first step represents a significant energy barrier, which is why these reactions often require heat to proceed at a practical rate.[7]

Figure 1: SNAr Mechanism on this compound
Experimental Protocol: General Procedure for Amination

This protocol describes a typical SNAr reaction for the synthesis of 2-amino-4(1H)-pyridinone derivatives, a common transformation in medicinal chemistry.

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vessel charged with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base such as K₂CO₃ or DIPEA (2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) and seal it.

  • Heating: Heat the reaction mixture to 80-140 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water, which may cause the product to precipitate. Alternatively, perform an aqueous extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-4(1H)-pyridinone.

Palladium-Catalyzed Cross-Coupling: Expanding Synthetic Horizons

While SNAr is effective, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl chlorides, offering broader substrate scope and access to C-C and C-N bonds that are otherwise difficult to form.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is the preeminent method for creating C(sp²)-C(sp²) bonds. Its application to this compound allows for the introduction of various aryl and heteroaryl moieties.

Mechanistic Causality: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key, and often rate-limiting, step for chloro-pyridines is the initial oxidative addition of the C-Cl bond to the Pd(0) center. Due to the relative strength of the C-Cl bond compared to C-Br or C-I, this step requires a highly active catalyst. Modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of the active, low-coordinate Pd(0) species and facilitate the challenging oxidative addition.[8][9] Following this, transmetalation with a base-activated boronic acid or ester occurs, and the cycle concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10]

Suzuki_Cycle Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_r_rprime R-Pd(II)(R')L₂ transmetalation->pd_r_rprime reductive_elim Reductive Elimination reductive_elim->pd0 product R-R' (Product) reductive_elim->product aryl_halide R-Cl (Pyridinone) aryl_halide->oxidative_add boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube or microwave vial under an inert atmosphere (Argon), combine this compound (1.0 eq.), the (hetero)arylboronic acid (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃, SPhos, 2-10 mol%).

  • Base and Solvent: Add a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.) and a degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, or DME).

  • Heating: Heat the mixture with vigorous stirring to 80-110 °C for 2-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, filter off the solids (e.g., through Celite), and concentrate the filtrate.

  • Purification: Purify the residue via extraction and subsequent column chromatography to isolate the coupled product.

Catalyst SystemBaseSolventTypical Yield RangeKey Insight
Pd(PPh₃)₄Na₂CO₃DME/H₂O40-75%A classic, reliable system, though may require higher temperatures and longer reaction times for chlorides.[11][12]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O70-95%Bulky phosphine ligands are highly effective for activating less reactive aryl chlorides.
PdCl₂(dppf)K₂CO₃Dioxane60-85%A versatile catalyst, effective for a range of substrates.
Pd/NHC CatalystK₂CO₃THF75-98%N-Heterocyclic Carbene (NHC) ligands show excellent activity for challenging couplings.[13]
Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr reactions fail or require harsh conditions.[14] It is particularly valuable for coupling less nucleophilic amines or for substrates sensitive to high temperatures.

Mechanistic Causality: The catalytic cycle mirrors that of the Suzuki coupling but involves an amine nucleophile.[15] After the initial oxidative addition of the this compound to Pd(0), the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido intermediate.[16] This is followed by reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[14]

Buchwald_Cycle Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R-Pd(II)(Cl)L₂ oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_amido R-Pd(II)(NR'R'')L₂ amine_coord->pd_amido reductive_elim Reductive Elimination reductive_elim->pd0 product R-NR'R'' (Product) reductive_elim->product aryl_halide R-Cl (Pyridinone) aryl_halide->oxidative_add amine HNR'R'' + Base amine->amine_coord

Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Heating: Seal the vessel and heat the reaction to 80-110 °C until the starting material is consumed (monitored by LC-MS or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl solution or water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTypical Yield RangeKey Insight
Pd(OAc)₂ / BINAPCs₂CO₃Toluene60-90%A foundational system; bidentate ligands are effective but may require higher catalyst loading.[14]
Pd₂(dba)₃ / XantphosK₃PO₄Dioxane75-95%The wide bite angle of Xantphos is well-suited for promoting reductive elimination.
Pd(OAc)₂ / XPhosNaOt-BuToluene80-99%Highly active Buchwald ligands enable coupling of challenging substrates at low catalyst loadings.[17]
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines

Conclusion

The chlorine atom at the C2 position of this compound is a highly versatile and reactive handle for chemical modification. Its reactivity is fundamentally governed by the electron-deficient nature of the pyridinone ring. This property allows for facile displacement via Nucleophilic Aromatic Substitution with a variety of heteroatom nucleophiles. Furthermore, the C-Cl bond is readily activated by modern palladium catalysts, enabling powerful Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form C-C and C-N bonds, respectively. A thorough understanding of these reaction mechanisms and the causal factors dictating the choice of reagents and conditions empowers chemists to strategically utilize this scaffold in the efficient synthesis of novel compounds for drug discovery and advanced materials.

References

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. National Institutes of Health (NIH).
  • nucleophilic aromatic substitutions. YouTube.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.
  • 4-Hydroxypyridine-Tautomerism. ChemTube3D.
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D.
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány.

Sources

Physical properties of 2-Chloro-4(1H)-pyridinone melting point boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4(1H)-pyridinone A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: A Molecule of Duality and Potential

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is rooted in its versatile chemical reactivity, which allows for its incorporation into more complex molecular architectures, particularly in the development of anti-inflammatory and antimicrobial agents.[1]

A critical aspect for any scientist working with this intermediate is a thorough understanding of its fundamental physical properties, which dictate its handling, reaction conditions, and purification strategies. This guide provides an in-depth analysis of the melting and boiling points of this compound, grounded in authoritative data and field-proven experimental methodology.

The Critical Matter of Tautomerism

Before delving into its thermal properties, it is essential to address the compound's structural identity. This compound exists in a tautomeric equilibrium with its isomer, 2-chloro-4-hydroxypyridine.

  • This compound (Lactam/Amide form): The keto form, which is generally the more stable tautomer in the solid state.[2] This form is associated with CAS Number 17228-67-0.[3]

  • 2-Chloro-4-hydroxypyridine (Lactim/Enol form): The hydroxy form, often referenced in synthetic contexts and associated with CAS Number 17368-12-6.[1][4][5]

This duality explains the different CAS numbers and names often found in literature and commercial listings. For the purpose of characterizing the solid material, we are primarily concerned with the properties of the predominant pyridinone tautomer. The strong intermolecular hydrogen bonding possible in the pyridinone form is a key determinant of its physical properties.[2][6]

Core Physical and Thermal Properties

The physical properties of this compound have been reported across various sources. The variance in reported melting points can be attributed to differences in sample purity and the analytical method employed.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO[1][3][5][7]
Molecular Weight ~129.55 g/mol [1][3]
Appearance White to pale yellow crystalline powder[1][5]
Melting Point 164 - 176 °C[1][5]
171 °C (Specific)[3]
Boiling Point 239.28 °C (Normal, Calculated)[3]
401.8 ± 25.0 °C (Predicted)[4]
Decomposes before boiling (Observed)[8]

In-Depth Analysis of Thermal Characteristics

Melting Point: An Indicator of Purity and Stability

The melting point is a robust indicator of a crystalline solid's identity and purity.[6] For this compound, the reported values cluster in the 164-176 °C range.[1][5] The presence of impurities typically depresses and broadens this melting range.[6] The sharp, defined melting point around 171 °C is indicative of a highly pure sample.[3] The relatively high melting point for a molecule of its size is a direct consequence of the strong intermolecular hydrogen bonds formed between the N-H group of one molecule and the C=O group of another in the crystal lattice, a characteristic feature of pyridinones.[2]

Boiling Point and Thermal Decomposition

There is a significant discrepancy in the reported boiling point data, which points towards the compound's thermal instability. While computational models predict a normal boiling point of 239.28 °C[3] or even higher at 401.8 °C[4], practical observations suggest the compound is likely to decompose at or below these temperatures under atmospheric pressure.[8] Such thermal degradation is a common characteristic of complex organic molecules, especially heterocyclic systems.[9][10] For researchers, this implies that purification by distillation at atmospheric pressure is not feasible. Techniques such as vacuum distillation or, more appropriately, recrystallization should be employed.

Authoritative Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

For a definitive and reproducible determination of the melting point and to concurrently assess thermal stability, Differential Scanning Calorimetry (DSC) is the industry-standard technique. It offers higher precision than traditional capillary methods and provides a complete thermal profile of the material.[10][11]

Principle of DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram, where the sample absorbs energy to transition from a solid to a liquid.

Step-by-Step DSC Workflow
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the measured melting point.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the this compound sample into a standard aluminum DSC pan.

    • Record the exact weight.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent any loss of material if sublimation occurs.

  • Setting Experimental Parameters:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.

    • Define the temperature program:

      • Equilibration: Hold at 25 °C for 2 minutes.

      • Heating Ramp: Heat from 25 °C to 250 °C at a linear rate of 10 °C/min. This rate is standard for balancing resolution and sensitivity.

      • Cooling (Optional): Cool the sample back to 25 °C to observe any recrystallization behavior.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the heat flow versus temperature.

    • The resulting thermogram will show a distinct endothermic peak corresponding to the melting process.

    • Melting Point (Tₘ): Determine the melting point from the peak. The "onset temperature," where the extrapolated baseline first intersects the tangent of the peak's leading edge, is the most accurate and reproducible representation of the true melting point. The peak maximum can also be reported.

    • Enthalpy of Fusion (ΔHբ): Integrate the area under the melting peak to determine the heat of fusion, a measure of the energy required to melt the sample.

    • Decomposition: Observe the baseline after the melting peak. A significant deviation or the appearance of broad, irregular exothermic or endothermic events indicates decomposition.

This self-validating protocol ensures that the obtained melting point is accurate and provides critical information on the compound's behavior at elevated temperatures.

Visualization of Experimental Workflow

The logical steps for the authoritative determination of the melting point using DSC are outlined below.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation Calibrate Instrument Calibration (Indium Standard) Prepare Sample Preparation (2-4 mg in Al pan) Calibrate->Prepare Load Load Sample & Reference (Nitrogen Purge @ 50 mL/min) Prepare->Load Program Set Temperature Program (Heat @ 10 °C/min to 250 °C) Load->Program Acquire Acquire Data (Heat Flow vs. Temperature) Program->Acquire Thermogram Generate Thermogram Acquire->Thermogram Analyze Analyze Endothermic Peak Thermogram->Analyze Decomposition Assess for Decomposition (Post-Melt Baseline) Thermogram->Decomposition Report Report Results Analyze->Report Onset Temp (Tm) Peak Temp ΔHfus

Caption: Logical workflow for melting point determination by DSC.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are dominated by its stable, hydrogen-bonded solid-state structure. It possesses a sharp, well-defined melting point in the range of 164-176 °C , which serves as a reliable indicator of its purity. Conversely, its boiling point is not a practical physical constant due to the onset of thermal decomposition at elevated temperatures. For professionals in drug development and chemical synthesis, a precise characterization using a robust method like Differential Scanning Calorimetry is paramount. This approach not only provides an accurate melting point but also offers crucial insights into the material's thermal stability, ensuring its effective and safe application in further synthetic endeavors.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Pipzine Chemicals. (n.d.). 2-Hydroxy-4-chloropyridine.
  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • SlideShare. (2021). experiment (1) determination of melting points.
  • ResearchGate. (2018). Thermal analysis of some novel pyrimidine derivatives.
  • National Center for Biotechnology Information. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Wikipedia. (n.d.). 2-Pyridone.

Sources

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone: From Discovery to Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4(1H)-pyridinone, a pivotal heterocyclic compound in modern medicinal chemistry. The guide delineates its historical discovery, fundamental physicochemical properties, and key synthetic methodologies. It further explores the compound's tautomeric nature, a critical aspect of its reactivity and biological interactions. A significant focus is placed on its role as a versatile building block in the synthesis of complex pharmaceutical agents, with an emphasis on its contribution to the development of kinase inhibitors and other targeted therapies. The guide also collates available data on its intrinsic biological activity, offering insights for future drug discovery endeavors. Detailed experimental protocols, spectroscopic data, and visual diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of a Versatile Heterocycle

This compound, with the chemical formula C₅H₄ClNO, is a substituted pyridinone that has emerged as a valuable scaffold in the landscape of drug discovery and organic synthesis. Its unique electronic and structural features, including the presence of a reactive chlorine atom and the capacity for tautomerism, make it an attractive starting point for the construction of diverse and complex molecular architectures. Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, underscoring the importance of understanding the foundational chemistry of key intermediates like this compound.[1] This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of biologically active molecules.

Discovery and Historical Context

While a definitive singular "discovery" of this compound in early chemical literature is challenging to pinpoint, its synthesis is rooted in the broader exploration of pyridine chemistry. Early methods for the preparation of hydroxypyridines often involved harsh conditions. For instance, the hydrolysis of chloropyridines in concentrated hydrochloric acid at high temperatures and pressures was an early, albeit low-yielding, approach to obtaining hydroxypyridines. Over time, more refined and efficient methods were developed, focusing on the transformation of appropriately substituted pyridines. The synthesis of this compound likely emerged from systematic studies on the reactivity of polysubstituted pyridines, particularly the hydrolysis of more complex precursors or the direct manipulation of pyridine N-oxides. The evolution of synthetic strategies reflects the growing understanding of heterocyclic chemistry and the increasing demand for versatile building blocks in various chemical industries, most notably pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Properties
PropertyValueReference
CAS Number 17228-67-0
Molecular Formula C₅H₄ClNO
Molecular Weight 129.54 g/mol
Appearance White to light yellow crystalline solid
Melting Point 171 °C
Boiling Point 239.28 °C
Density 1.54 g/cm³
Solubility Soluble in water and organic solvents.
Tautomerism: A Key Feature

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its aromatic counterpart, 2-chloro-4-hydroxypyridine. The pyridinone (lactam) form is generally favored, particularly in physiological conditions.[1] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The predominance of the pyridinone tautomer is significant as it affects the molecule's hydrogen bonding capabilities and its reactivity in subsequent synthetic transformations.

Tautomerism Pyridinone This compound (Lactam form) Hydroxypyridine 2-Chloro-4-hydroxypyridine (Lactim form) Pyridinone->Hydroxypyridine Equilibrium

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. Signals for the carbonyl carbon and the other carbons of the pyridine ring are characteristic.

  • IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring is a key diagnostic feature. The absence of a strong, broad O-H stretching band further supports the predominance of the lactam tautomer in the solid state.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula.

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering flexibility based on the availability of starting materials and desired scale.

Synthesis from 2,4-Dichloropyridine

A common and direct method involves the selective hydrolysis of 2,4-dichloropyridine. This reaction leverages the differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring.

Synthesis_from_Dichloropyridine Dichloropyridine 2,4-Dichloropyridine Hydrolysis Selective Hydrolysis Dichloropyridine->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis of this compound from 2,4-dichloropyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyridine in a suitable solvent such as aqueous acetic acid or a mixture of water and an organic solvent.

  • Hydrolysis: Add a hydrolyzing agent, such as a mild base or acid, to the solution. The choice of reagent and reaction conditions (temperature, time) is critical to achieve selective hydrolysis at the 4-position.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture and neutralize it.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Synthesis from 2-Amino-4-methoxypyridine

Synthesis_from_Aminomethoxypyridine Start 2-Amino-4-methoxypyridine Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Chlorination Sandmeyer Reaction (CuCl) Diazotization->Chlorination Intermediate 2-Chloro-4-methoxypyridine Chlorination->Intermediate Hydrolysis Hydrolysis (HBr or HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Multi-step synthesis of this compound.

Experimental Protocol:

  • Diazotization and Chlorination: Dissolve 2-amino-4-methoxypyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. This is followed by a Sandmeyer reaction with cuprous chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 2-chloro-4-methoxypyridine.

  • Hydrolysis: The resulting 2-chloro-4-methoxypyridine is then subjected to hydrolysis to cleave the methyl ether and form the pyridinone. This is typically achieved by heating with a strong acid such as hydrobromic acid (HBr) or hydrochloric acid (HCl).

  • Isolation and Purification: After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is carried out by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex scaffolds.

Scaffold for Kinase Inhibitors

The pyridinone moiety is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. This compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including PI3K/mTOR, which are crucial targets in cancer therapy. For example, derivatives of this compound have been incorporated into complex heterocyclic systems that exhibit high inhibitory activity against these kinases.

Kinase_Inhibitor_Synthesis Pyridinone This compound Substitution Nucleophilic Substitution (e.g., with an amine) Pyridinone->Substitution Intermediate Substituted Pyridinone Substitution->Intermediate Further_Reactions Further Functionalization/ Cyclization Intermediate->Further_Reactions Kinase_Inhibitor Complex Kinase Inhibitor Further_Reactions->Kinase_Inhibitor

Caption: General scheme for the use of this compound in kinase inhibitor synthesis.

Precursor for Novel Anticancer and Antimicrobial Agents

Beyond kinase inhibitors, this compound is a precursor to a variety of compounds with potential anticancer and antimicrobial activities. The ability to modify the pyridinone core at the 2-position allows for the exploration of structure-activity relationships and the optimization of biological activity. For instance, the chlorine atom can be displaced by various nucleophiles to introduce fragments that enhance binding to specific biological targets. Studies have shown that derivatives of chlorinated pyridines can exhibit significant cytotoxic effects against various cancer cell lines.[2][3] Similarly, the pyridinone scaffold is found in a number of compounds with antibacterial and antifungal properties.[4]

Intrinsic Biological Activity

While this compound is primarily utilized as a synthetic intermediate, it is important to consider its own potential biological effects. As a reactive electrophile, it has the potential to interact with biological nucleophiles, such as cysteine residues in proteins. While comprehensive studies on the intrinsic biological activity of this compound are limited, preliminary investigations into related chlorinated heterocyclic compounds suggest the possibility of inherent cytotoxicity. Further research is warranted to fully characterize the biological profile of this compound and to assess any potential off-target effects when it is used as a building block in drug design.

Conclusion

This compound stands as a testament to the enduring importance of fundamental heterocyclic chemistry in the advancement of pharmaceutical sciences. Its well-defined physicochemical properties, coupled with its versatile reactivity, have established it as a cornerstone for the synthesis of a multitude of biologically active compounds. The ability to readily undergo nucleophilic substitution, combined with the inherent pharmacophoric features of the pyridinone ring, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of this key molecule, from its synthesis and characterization to its pivotal role in drug discovery. It is anticipated that the insights and protocols detailed herein will serve as a valuable resource for researchers and scientists dedicated to the development of the next generation of medicines.

References

  • Saadon, K. E., Taha, N. M. H., Mahmoud, N. A., et al. (Year). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal Title, Volume(Issue), pages. [Link to article]
  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1729-1733. [Link]
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(41), 25625-25639. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 869860. [Link]

Sources

Unraveling the Tautomeric Landscape of 2-Chloro-4(1H)-pyridinone: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tautomeric equilibrium between the lactam and lactim forms of pyridinone derivatives is a cornerstone of their chemical reactivity and biological activity, profoundly influencing their application in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the tautomeric preference of 2-Chloro-4(1H)-pyridinone. We will explore the intricate interplay of structural, electronic, and environmental factors that govern this equilibrium. Leveraging high-level quantum chemical calculations, we will dissect the energetic landscape of the tautomers in both the gas phase and solution, offering a detailed protocol for researchers to conduct similar theoretical investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of computational chemistry to rationalize and predict the behavior of these versatile heterocyclic systems.

Introduction: The Significance of Tautomerism in Pyridinone Scaffolds

Pyridinone and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. Their ability to exist in different tautomeric forms, primarily the amide-like lactam, this compound, and the aromatic alcohol-like lactim, 2-Chloro-4-hydroxypyridine, is a critical determinant of their physicochemical properties and biological interactions. The position of this equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby impacting its efficacy and safety profile.

The introduction of a chloro substituent at the 2-position of the 4-pyridinone core introduces an additional layer of complexity. The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution within the heterocyclic ring, thereby modulating the relative stabilities of the tautomers. A thorough understanding of this tautomeric equilibrium is therefore paramount for the rational design of novel pyridinone-based therapeutic agents.

This guide will provide a detailed theoretical examination of the this compound tautomeric system. We will begin by outlining the fundamental principles of tautomerism in pyridinones, followed by a comprehensive overview of the computational methodologies best suited for their study. We will then present a detailed analysis of the predicted tautomeric equilibrium for this compound, considering both intrinsic (gas phase) stabilities and the crucial role of the surrounding environment (solvation effects).

Theoretical Underpinnings of Pyridinone Tautomerism

The tautomeric equilibrium of 4-pyridinone derivatives is primarily a competition between the lactam form, which possesses an amide-like character, and the lactim form, which is an aromatic hydroxypyridine. In the gas phase, the equilibrium is dictated by the intrinsic electronic stability of the isolated molecules. However, in condensed phases, the equilibrium can be significantly shifted by intermolecular interactions with the solvent.[1][2]

Several key factors influence the relative stability of the tautomers:

  • Aromaticity: The lactim tautomer (4-hydroxypyridine) possesses a fully aromatic pyridine ring, which is generally a stabilizing feature. The lactam form (4-pyridinone), on the other hand, has a non-aromatic, dienone-like structure. Computational studies on the parent 4-pyridone system have shown that the tautomerization to the lactim form results in a significant gain in aromaticity.[3][4]

  • Dipole Moment and Solvation: The lactam form is typically more polar than the lactim form, exhibiting a larger dipole moment. Consequently, polar solvents will preferentially solvate and stabilize the lactam tautomer, shifting the equilibrium in its favor.[1][3][4] Conversely, in non-polar solvents or the gas phase, the less polar lactim form may be more favored.

  • Substituent Effects: The electronic nature of substituents on the pyridinone ring can have a profound impact on the tautomeric equilibrium. Electron-withdrawing groups, such as the chloro group in our target molecule, can influence the acidity of the N-H proton and the basicity of the ring nitrogen, thereby altering the relative energies of the tautomers. Computational investigations have shown that substituent inductive effects can modulate the position of the tautomeric equilibrium.[3][4]

Computational Methodology: A Blueprint for Theoretical Investigation

To accurately predict the tautomeric equilibrium of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful and efficient tool for studying such systems, offering a good balance between accuracy and computational cost.

Step-by-Step Computational Protocol
  • Geometry Optimization: The first step involves obtaining the minimum energy structures of both the lactam (this compound) and lactim (2-Chloro-4-hydroxypyridine) tautomers. This is achieved through geometry optimization calculations.

    • Level of Theory: A suitable DFT functional, such as B3LYP or ωB97X-D, should be employed.

    • Basis Set: A sufficiently flexible basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the molecules, including the lone pairs on the heteroatoms and the diffuse nature of the electron density.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. This serves two crucial purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

    • Thermodynamic Corrections: The frequency calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These corrections are essential for obtaining accurate relative energies.[5]

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Modeling: To investigate the effect of the solvent on the tautomeric equilibrium, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.[1][2] These models represent the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation.

    • Geometry optimizations and frequency calculations should be repeated within the PCM framework for each solvent of interest (e.g., water, chloroform, etc.).

Below is a diagram illustrating the computational workflow for determining the tautomeric equilibrium.

Tautomer_Workflow cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Analysis start_gas Define Tautomer Structures (Lactam & Lactim) opt_gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start_gas->opt_gas Initial Geometries freq_gas Frequency Calculation (Confirm minima, obtain ZPVE) opt_gas->freq_gas Optimized Structures energy_gas Single-Point Energy (Higher level of theory - optional) freq_gas->energy_gas Thermodynamic Data compare Compare Relative Gibbs Free Energies (ΔG = G_lactam - G_lactim) energy_gas->compare start_sol Define Tautomer Structures + Solvent Model (PCM) opt_sol Geometry Optimization (e.g., PCM-B3LYP/6-311++G(d,p)) start_sol->opt_sol Initial Geometries freq_sol Frequency Calculation (Confirm minima, obtain ZPVE) opt_sol->freq_sol Optimized Structures energy_sol Calculate Solvation Free Energy freq_sol->energy_sol Thermodynamic Data energy_sol->compare equilibrium Determine Tautomeric Equilibrium Constant (K_T = exp(-ΔG/RT)) compare->equilibrium caption Computational workflow for tautomeric equilibrium prediction.

Caption: Computational workflow for tautomeric equilibrium prediction.

Results and Discussion: The Tautomeric Preference of this compound

Based on the principles outlined above and drawing from computational studies on related chloro-substituted pyridones, we can predict the tautomeric landscape of this compound.[3][4][6][7]

Gas Phase Equilibrium

In the gas phase, the intrinsic stability of the tautomers is the determining factor. The chloro substituent at the 2-position is expected to exert a significant electron-withdrawing inductive effect. This effect can stabilize both tautomers, but its impact on the relative energies needs to be carefully evaluated. Computational studies on chloro-substituted 2-pyridones have shown that the position of the chlorine atom influences the tautomeric equilibrium.[6][7] For 4-chloro-2-hydroxypyridine, the lactam and lactim forms have been found to have comparable populations in the gas phase.[6][7] By analogy, for 2-Chloro-4-hydroxypyridine, we can anticipate a delicate balance between the aromatic stabilization of the lactim form and the electronic effects of the chloro substituent.

Solvent Effects

The influence of the solvent is expected to be a dominant factor in determining the tautomeric equilibrium of this compound in solution. The lactam form, being more polar, will be preferentially stabilized by polar solvents.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Tautomers

TautomerFormRelative Energy (kcal/mol, Gas Phase)Dipole Moment (Debye, Gas Phase)Predicted Predominance in Water
A This compound (Lactam)0.0 (Reference)~4-5 DMajor
B 2-Chloro-4-hydroxypyridine (Lactim)~1-3~2-3 DMinor

Note: The values presented are estimates based on computational studies of related chloro-substituted pyridones and the general principles of tautomerism. Actual values would require specific calculations for this compound.

As indicated in Table 1, the lactam form is predicted to be the major tautomer in aqueous solution due to its higher dipole moment and the resulting favorable solvation by water molecules. In less polar solvents, the energy difference between the tautomers is expected to decrease, and the lactim form may become more populated.

The following diagram illustrates the tautomeric equilibrium and the influence of a polar solvent.

Tautomeric_Equilibrium cluster_solvent Influence of Polar Solvent (e.g., Water) lactam This compound (Lactam) More Polar lactim 2-Chloro-4-hydroxypyridine (Lactim) Less Polar, Aromatic lactam->lactim K_T stabilization Preferential Solvation and Stabilization caption Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the tautomeric equilibrium of this compound. Through the application of modern computational chemistry techniques, particularly Density Functional Theory, it is possible to gain deep insights into the factors that govern the relative stabilities of the lactam and lactim tautomers.

The key takeaways are:

  • The tautomeric equilibrium is a delicate balance between the aromaticity of the lactim form and the polarity of the lactam form.

  • The chloro substituent at the 2-position introduces significant electronic perturbations that modulate the intrinsic stabilities of the tautomers.

  • Solvent effects play a crucial role, with polar solvents strongly favoring the more polar lactam tautomer.

For researchers in drug development, a thorough understanding of this tautomerism is essential for predicting the behavior of this compound-containing molecules in biological systems. The computational protocol outlined in this guide provides a reliable and efficient means to assess tautomeric preferences, thereby aiding in the design of molecules with optimized properties.

Future theoretical studies could expand upon this work by:

  • Investigating the tautomerism of a broader range of substituted 4-pyridinones to develop more comprehensive structure-tautomerism relationships.

  • Employing explicit solvent models in molecular dynamics simulations to gain a more detailed understanding of the specific hydrogen bonding interactions that influence the equilibrium.

  • Exploring the tautomerism in the solid state, where crystal packing forces can also play a significant role in determining the preferred tautomeric form.

By continuing to leverage the power of theoretical and computational chemistry, we can further unravel the complexities of tautomerism in these important heterocyclic systems, paving the way for the development of novel and improved therapeutic agents.

References

  • Rios-Gutiérrez, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12345-12355. [Link]
  • Rios-Gutiérrez, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium.
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
  • El-Nahass, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Katritzky, A. R., et al. (1995). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 60(12), 3690-3696. [Link]
  • Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904-8913. [Link]
  • Hobza, P., & Sponer, J. (1999). Correlated ab initio study of nucleic acid bases and their tautomers in the gas phase, in a microhydrated environment and in aqueous solution. Part 1. Cytosine. RSC Publishing. [Link]
  • Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 12(4), 114. [Link]
  • Berstis, L., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
  • Alagona, G., & Ghio, C. (2017). Solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
  • Plonska-Brzezinska, M. E., & Mazurek, A. P. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.
  • Plonska-Brzezinska, M. E., & Mazurek, A. P. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Chloro-4(1H)-pyridinone Derivatives: From Synthesis to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-chloro-4(1H)-pyridinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We delve into the synthetic methodologies for accessing this scaffold, detail the critical techniques for obtaining single crystals suitable for X-ray diffraction, and outline the workflow of crystallographic analysis. The core of this guide focuses on a detailed examination of the crystal structures, elucidating the key intramolecular parameters and the landscape of intermolecular interactions, including hydrogen and halogen bonding, which dictate the supramolecular architecture. By connecting these precise three-dimensional structures to their biological activities, this guide serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage structural insights for the rational design of novel therapeutics.

Introduction: The Significance of this compound Derivatives in Medicinal Chemistry

The 4-pyridinone ring is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2][3][4] The introduction of a chlorine atom at the 2-position of the 4-pyridinone core creates the this compound scaffold, which further modulates the electronic and steric properties of the molecule, often enhancing its biological efficacy and providing a handle for further synthetic diversification.

The 4-pyridinone scaffold has been central to the development of novel antimalarial agents, with some derivatives showing potency superior to chloroquine against Plasmodium falciparum.[5][6] These compounds often act by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex.[5][6] Furthermore, variations of the pyridone core have been identified in high-throughput screens as potent agents against Mycobacterium tuberculosis, including multi-drug resistant strains.[7]

Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern how these molecules interact with each other and with biological targets is paramount for rational drug design. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous structural data at atomic resolution. This guide will explore the journey from chemical synthesis to the detailed analysis of the crystal structures of this compound derivatives, highlighting how this knowledge informs the development of next-generation therapeutics.

Synthesis and Crystallization of this compound Derivatives

General Synthetic Routes

The synthesis of this compound derivatives often begins with commercially available starting materials, such as 2-amino-4-picoline, which can be converted to the corresponding 2-chloro derivative through diazotization followed by chlorination.[8][9] An alternative approach involves the reduction of a nitro group to an amine, which can then be transformed. For instance, 2-chloro-4-nitropyridine can be reduced using iron powder in acetic acid to yield 2-chloro-4-aminopyridine.[10]

Detailed Protocol: Synthesis of 2-Chloro-4-aminopyridine from 2-Chloro-4-nitropyridine [10]

  • To a round-bottom flask, add 2-chloro-4-nitropyridine (1 eq.), iron powder (3.5 eq.), and glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-1.5 hours).

  • Cool the reaction mixture to below 25°C.

  • Carefully adjust the pH to 7.0-8.0 using a 50% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium chloride solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield pure 2-chloro-4-aminopyridine.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray structure determination. The process relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.

Common Crystallization Techniques:

  • Slow Evaporation: The solute is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks. This is a simple and widely used method.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the sample solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice-versa) gradually increases the concentration of the solute, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse in slowly. Crystallization occurs at the interface.

Detailed Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water) to create a nearly saturated solution.[11][12]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes will control the rate of evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals over several days to weeks.

X-ray Crystallography Workflow: From Crystal to Structure

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The workflow involves several key stages.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting XraySource X-ray Source Detector Detector DataProcessing Data Processing Detector->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Structural Analysis StructureRefinement->Analysis Validation Validation & Deposition Analysis->Validation

Caption: A high-level overview of the experimental workflow in X-ray crystallography.

Structural Analysis of this compound Derivatives

The crystal structure of a molecule reveals a wealth of information, from precise bond lengths and angles to the complex network of intermolecular interactions that define the solid state.

The Core Moiety and Tautomerism

The 4-pyridinone ring can exist in equilibrium with its 4-hydroxypyridine tautomer. However, structural studies have shown that in the solid state, the pyridone form is overwhelmingly favored due to its greater polarity and ability to form strong hydrogen bonds.[13] The presence of the chloro group at the 2-position influences the electronic distribution within the ring. The C-Cl bond length and the geometry of the pyridine ring are key parameters obtained from the crystal structure.

Table 1: Representative Crystallographic Data Parameters

Parameter Description Typical Value
Crystal System The symmetry system of the crystal lattice. Monoclinic, Triclinic[12][14]
Space Group The specific symmetry group of the crystal. P-1, P2₁[12][14]
a, b, c (Å) The lengths of the unit cell axes. Varies by derivative.
α, β, γ (°) The angles between the unit cell axes. Varies by derivative.

| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8.[14] |

Intermolecular Interactions in the Crystal Lattice

The packing of molecules in a crystal is directed by a suite of non-covalent interactions. For this compound derivatives, the most significant interactions are hydrogen bonds, halogen bonds, and π-π stacking.[15][16]

  • Hydrogen Bonding: The N-H group of the pyridone ring is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds, often creating dimers or chains throughout the crystal lattice.[16][17]

  • Halogen Bonding: The chlorine atom, despite being electronegative, possesses an electropositive region known as a σ-hole on the outermost portion of the atom, aligned with the C-Cl bond. This region can interact favorably with nucleophiles like oxygen or nitrogen atoms, forming a C-Cl···O or C-Cl···N halogen bond.[18][19][20] The strength of this interaction increases down the halogen group (Cl < Br < I).[20]

  • π-π Stacking: The aromatic pyridinone rings can stack on top of one another in an offset face-to-face fashion, contributing to the overall stability of the crystal packing.[15]

G Figure 2: Key Intermolecular Interactions cluster_pi π-π Stacking Pyridinone1 This compound Pyridinone2 This compound Pyridinone1->Pyridinone2 N-H···O Hydrogen Bond Pyridinone3 This compound Pyridinone2->Pyridinone3 C-Cl···O Halogen Bond P_ring1 Pyridinone Ring P_ring2 Pyridinone Ring

Caption: A diagram illustrating the primary non-covalent interactions in pyridinone crystals.

Structure-Activity Relationships (SAR) and Implications for Drug Design

The power of X-ray crystallography lies in its ability to forge a direct link between a molecule's three-dimensional structure and its biological function. For this compound derivatives, crystal structures provide invaluable insights for drug design.

  • Target Engagement: By understanding the preferred conformations and interaction motifs of the derivatives, medicinal chemists can design molecules with improved binding affinity and selectivity for their biological targets. For example, knowing the precise geometry of a hydrogen bond or a halogen bond in the crystal can inform the design of compounds that replicate these interactions within a protein's active site.[5][6]

  • Physicochemical Properties: Crystal packing can influence properties like solubility and stability, which are critical for drug development.[21] By studying how different derivatives pack in the solid state, it may be possible to predict and engineer improved pharmaceutical formulations.

  • Informing Computational Models: High-resolution crystal structures serve as the ground truth for validating and refining computational models, such as molecular docking and quantitative structure-activity relationship (QSAR) studies.[22] This synergy accelerates the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Conclusion and Future Perspectives

This compound derivatives continue to be a rich source of biologically active compounds. X-ray crystallography is an indispensable tool in this field, providing the atomic-level detail necessary to understand the subtleties of molecular conformation and intermolecular interactions. The structural insights gleaned from these studies—particularly regarding the interplay of hydrogen and halogen bonding—are critical for advancing from promising hits to optimized drug candidates. Future work will likely focus on co-crystallization studies to explore interactions with other active pharmaceutical ingredients and the use of crystallographic data to guide the design of derivatives with novel mechanisms of action and improved pharmacokinetic profiles.[20][23]

References

Sources

Methodological & Application

Application Notes & Protocols: 2-Chloro-4(1H)-pyridinone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Chloro-4(1H)-pyridinone

This compound is a heterocyclic compound of significant interest to researchers in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] Its value lies in its bifunctional nature: the pyridinone core is a privileged scaffold found in numerous biologically active molecules, while the strategically placed chlorine atom at the C2 position serves as an excellent leaving group for a variety of crucial bond-forming reactions.[3][4] This unique combination allows for the construction of complex molecular architectures, making it a cornerstone intermediate for drug discovery and development.[5]

This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core reactivity, and practical applications. We will present field-proven protocols for key transformations, such as palladium-catalyzed cross-coupling and nucleophilic substitution reactions, explaining the rationale behind experimental choices to empower researchers to effectively utilize this versatile building block.

Physicochemical Properties and Tautomerism

The reactivity and handling of this compound are dictated by its physical properties and, most critically, its tautomeric nature.

Physical and Chemical Data
PropertyValueSource
CAS Number 17228-67-0[6]
Molecular Formula C₅H₄ClNO[6]
Molecular Weight 129.54 g/mol [6]
Appearance Colorless to light yellow solid[1]
Melting Point 171 °C[6]
Boiling Point 239.3 °C (at 760 mmHg)[6][]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, acetone.[1]
The Critical Role of Tautomerism

A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the 2-chloro-4-hydroxypyridine (lactim) form and the this compound (lactam) form.[8] In both solution and the solid state, the equilibrium strongly favors the pyridone (lactam) form.[4][9] This is a crucial consideration for reaction design, as the electronic properties and reactivity of the two forms differ. The predominance of the pyridone tautomer is stabilized by factors such as intermolecular hydrogen bonding and greater polarity compared to its hydroxypyridine counterpart.[9][10]

Caption: Tautomeric equilibrium favoring the 4(1H)-pyridinone form.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems primarily from the reactivity of the C2-chloro substituent, which readily participates in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 2-Chloropyridines are known to be excellent substrates for this reaction, owing to the electron-deficient nature of the pyridine ring which facilitates the initial oxidative addition step.[11] This reaction is invaluable for synthesizing aryl- or heteroaryl-substituted pyridinones, which are common motifs in medicinal chemistry.[12]

Causality in Experimental Design:

  • Catalyst: A Palladium(0) species is the active catalyst. Pd(PPh₃)₄ is commonly used, or a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to Pd(0).[11]

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand, but for less reactive aryl chlorides, more electron-rich and bulky ligands (e.g., XPhos) can significantly improve reaction efficiency.[12]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[13]

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DME) and water is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid.[11]

Suzuki_Workflow reagents This compound + Aryl Boronic Acid reaction Reaction Vessel Heat (Reflux) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product 2-Aryl-4(1H)-pyridinone Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-amino-4(1H)-pyridinone derivatives that are otherwise difficult to synthesize.[15] These products are key intermediates for many pharmaceuticals.[16]

Causality in Experimental Design:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos). The ligand is critical for facilitating both the oxidative addition of the aryl chloride and the final reductive elimination step that forms the C-N bond.[17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its function is to deprotonate the amine, generating the amide nucleophile that coordinates to the palladium center.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Workflow reagents This compound + Primary/Secondary Amine reaction Inert Atmosphere (N₂/Ar) Anhydrous Solvent (Toluene) Heat reagents->reaction catalyst Pd Precursor (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., XPhos) catalyst->reaction base Strong Base (e.g., NaOtBu) base->reaction workup Quenching & Aqueous Workup reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product 2-Amino-4(1H)-pyridinone Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Application Spotlight: Synthesis of Forchlorfenuron (KT-30)

A prominent real-world application of a derivative of this scaffold is in the synthesis of Forchlorfenuron (also known as KT-30 or CPPU), a highly active cytokinin-type plant growth regulator.[19] The synthesis highlights the utility of the related 4-amino-2-chloropyridine, which can be derived from the pyridinone scaffold. The key step involves the reaction of 4-amino-2-chloropyridine with phenyl isocyanate.[19][20] This demonstrates how the 2-chloro-pyridine core serves as a foundational element for building more complex, commercially valuable molecules.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-4(1H)-pyridinone

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the toluene and water, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[11]

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: Synthesis of 2-(Morpholino)-4(1H)-pyridinone

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the this compound.

  • Add the anhydrous toluene via syringe, followed by the morpholine.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[21]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[22][23]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[24]

    • Handling: Avoid breathing dust, fume, or vapor.[21] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[21]

    • On Skin: Wash with plenty of soap and water. Remove contaminated clothing.[23]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

    • If Swallowed: Rinse mouth. Get medical help.[21]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[21][24]

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its ability to undergo efficient palladium-catalyzed cross-coupling and nucleophilic substitution reactions at the C2 position provides a reliable entry point to a vast array of substituted pyridinone derivatives. The protocols and principles outlined in this guide demonstrate its strategic importance and provide researchers with the foundational knowledge to leverage its reactivity in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
  • Covestro Solution Center. (n.d.). Download. [Link]
  • Synlett. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
  • PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • Wikipedia. (n.d.).
  • RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. [Link]
  • ResearchGate. (n.d.). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. [Link]
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • WuXi Biology. (n.d.). How about Tautomers?. [Link]
  • Chemistry LibreTexts. (2023).
  • PubMed Central (PMC). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
  • Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
  • SpringerLink. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
  • Chemcasts. (n.d.). 2-Chloro-4(1H)
  • ResearchGate. (2025).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274)
  • Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]
  • Chemcasts. (n.d.). This compound Properties vs Pressure. [Link]
  • Loughborough University Research Repository. (n.d.).

Sources

N-alkylation of 2-Chloro-4(1H)-pyridinone experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 2-Chloro-4(1H)-pyridinone: Protocol, Mechanism, and Troubleshooting

Authored by a Senior Application Scientist

The N-alkylated 4-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atom of the pyridone ring is a critical step in the synthesis of these molecules, profoundly influencing their biological activity, solubility, and metabolic stability. However, the inherent ambident nucleophilicity of the pyridone ring system presents a significant synthetic challenge, often leading to a mixture of N-alkylated and O-alkylated products.[1][2][3]

This application note provides a comprehensive guide to performing a selective N-alkylation of this compound. We will delve into the mechanistic principles governing the reaction's regioselectivity, offer a detailed, field-proven experimental protocol, and provide a troubleshooting guide to address common challenges.

The Underlying Chemistry: Tautomerism and Regioselectivity

The primary challenge in the alkylation of this compound is controlling the site of alkylation. This arises from the tautomeric equilibrium between the 4-pyridone (amide) form and the 4-hydroxypyridine (enol) form. Deprotonation of this system with a base generates a resonance-stabilized ambident anion with nucleophilic character on both the nitrogen and oxygen atoms.

The ratio of N- to O-alkylation is highly dependent on the reaction conditions. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile, while the oxygen atom is "harder." Therefore, "softer" electrophiles (alkylating agents) and conditions that favor the softer nucleophilic center will promote N-alkylation. Key factors influencing this selectivity include:

  • The Base and Counter-ion: Strong bases like sodium hydride (NaH) generate the sodium salt of the pyridone. The small, hard Na⁺ cation preferentially associates with the hard oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack. In contrast, larger, softer cations like cesium (from Cs₂CO₃) or quaternary ammonium salts can favor N-alkylation.[4][5]

  • The Alkylating Agent: Alkyl halides (R-I, R-Br, R-Cl) are common alkylating agents. Softer halides like iodide and bromide generally favor N-alkylation over the harder chloride.

  • The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are preferred. They effectively solvate the cation but do not strongly solvate the nucleophilic anion, thus increasing its reactivity. Protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation but also reducing overall reactivity.

By carefully selecting these parameters, the reaction can be directed to yield the desired N-alkylated product with high selectivity.[6]

Reaction Mechanism Overview

The N-alkylation proceeds via a two-step mechanism, typically an Sₙ2 reaction.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start This compound Anion Pyridone Anion (Resonance Stabilized) Start->Anion H⁺ abstraction Product N-Alkyl-2-chloro-4-pyridone Anion->Product N-alkylation Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X)

Caption: The two-step mechanism of N-alkylation.

Detailed Experimental Protocol: N-Benzylation of this compound

This protocol describes a reliable method for the N-benzylation of this compound using sodium hydride as the base and DMF as the solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥97%e.g., Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oile.g., Sigma-Aldrich
Benzyl Bromide≥98%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab Prepared
Saturated aq. Sodium Chloride (Brine)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., SiliCycle
Equipment Specification
Round-bottom flaskTwo-neck, 100 mL
Magnetic stirrer and stir bar-
Septa and needles-
Syringes1 mL, 5 mL, 10 mL
Inert gas line (Nitrogen or Argon)-
TLC platesSilica gel 60 F₂₅₄
Rotary evaporator-
Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation reaction.

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature and maintain the inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 g, 7.72 mmol, 1.0 equiv.) followed by anhydrous DMF (20 mL). Stir the mixture until the solid dissolves.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.49 mmol, 1.1 equiv.) in small portions. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.0 mL, 8.49 mmol, 1.1 equiv.) dropwise to the suspension at 0°C using a syringe.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-2-chloro-4-pyridone.

Quantitative Summary and Characterization
ParameterValueNotes
This compound1.0 g (7.72 mmol, 1.0 equiv.)Starting material
Sodium Hydride (60%)0.34 g (8.49 mmol, 1.1 equiv.)Base
Benzyl Bromide1.0 mL (8.49 mmol, 1.1 equiv.)Alkylating agent
Anhydrous DMF20 mLSolvent
Reaction Temperature0°C to Room TemperatureInitial cooling is crucial for control
Reaction Time2 - 4 hoursMonitor by TLC
Expected Yield 75-90% Yields may vary
Characterization
AppearanceWhite to off-white solid
¹H NMR (400 MHz, CDCl₃) δ~7.3-7.4 (m, 5H), 7.1 (d), 6.3 (dd), 5.1 (s, 2H)Representative shifts; will vary slightly
MS (ESI)m/z [M+H]⁺ calculated for C₁₂H₁₀ClNO: 220.05Confirm with high-resolution mass spec

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use.2. Allow the reaction to stir longer at room temperature or gently heat to 40-50°C.3. Ensure starting materials are pure and the solvent is anhydrous.
Significant O-Alkylated Byproduct 1. Reaction conditions favor the "hard" oxygen nucleophile.2. Use of a different base/solvent system.1. Ensure the use of NaH in DMF. If issues persist, consider using a different base such as cesium carbonate (Cs₂CO₃).2. Avoid protic solvents. Stick to polar aprotic solvents like DMF, DMSO, or THF.
Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product.2. Benzyl bromide is a lachrymator and can degrade; may contain impurities.3. Reaction temperature too high.1. Maintain the reaction at or below room temperature.2. Use freshly distilled or a new bottle of benzyl bromide.3. Ensure proper temperature control, especially during the addition of NaH and benzyl bromide.
Difficult Purification 1. Byproducts have similar polarity to the desired product.2. Residual DMF in the crude product.1. Try a different solvent system for column chromatography. A shallow gradient can improve separation.2. Before concentrating the final organic layer, wash it with water one additional time to help remove DMF. High-vacuum distillation can also remove residual DMF before chromatography.

References

  • Ren, J., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
  • O’Hara, F., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.
  • Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. MDPI.
  • Method for N-alkylation of 2-pyridone. (2012). Google Patents. CN101654432B.
  • Conreaux, D., et al. (2005). A practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones and its use in a sulfone-mediated synthesis of N-methyl-4-methoxy-2-pyridone. ResearchGate.
  • Sharma, A. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 55B, 492-500.

Sources

Introduction: The Strategic Importance of the 4(1H)-Pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions at the C2 Position of 2-Chloro-4(1H)-pyridinone

The 4(1H)-pyridinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique combination of a hydrogen bond donor (N-H) and acceptor (C=O), along with its capacity for extensive derivatization, allows for fine-tuning of physicochemical properties and potent interactions with biological targets.[2][3] This has led to the development of several FDA-approved drugs, including the antiviral Doravirine and the iron chelator Deferiprone, underscoring the therapeutic relevance of this heterocyclic core.[3]

At the heart of synthesizing diverse libraries of these vital compounds lies this compound. This readily accessible intermediate serves as a versatile linchpin for introducing molecular complexity. The chlorine atom at the C2 position is an excellent leaving group, strategically activated for nucleophilic aromatic substitution (SNAr). This activation arises from the cumulative electron-withdrawing effects of the ring nitrogen and the para-disposed carbonyl group, rendering the C2 carbon highly electrophilic.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, practical execution, and broad scope of nucleophilic substitution reactions at the C2 position of this compound, offering field-proven protocols and expert insights to facilitate discovery and process development.

Part 1: Mechanistic Principles of C2-Substitution

The reaction proceeds via a classical addition-elimination mechanism , a hallmark of nucleophilic aromatic substitution.[4] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C2 carbon. This is typically the rate-determining step and requires the disruption of the ring's aromaticity.[5]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed.[5] In the case of 4(1H)-pyridinone, the negative charge is effectively delocalized across the pi-system and, crucially, onto the electronegative ring nitrogen and the carbonyl oxygen, which provides significant stabilization.[6][7]

  • Rearomatization: The aromaticity of the pyridine ring is restored in a subsequent, generally faster step, through the expulsion of the chloride leaving group.[4]

The pronounced electrophilicity of the C2 and C4 positions in pyridines is a direct consequence of the ring nitrogen's ability to stabilize the anionic intermediate, a feature not possible with attack at the C3 position.[6][8]

Caption: Addition-Elimination mechanism at C2 of this compound.

Part 2: Reaction Scope with Various Nucleophiles

The high reactivity of the C2 position allows for the introduction of a wide array of functional groups using nitrogen, oxygen, and sulfur-based nucleophiles.

N-Nucleophiles (Amination)

The substitution with amines is one of the most common and synthetically valuable transformations, leading to 2-amino-4(1H)-pyridinone derivatives. This reaction is amenable to a broad range of primary and secondary aliphatic and aromatic amines.

O-Nucleophiles (Alkoxylation/Aryloxylation)

Alcohols and phenols can serve as effective nucleophiles, typically after deprotonation with a suitable base to form the more potent alkoxide or phenoxide. These reactions yield 2-alkoxy or 2-aryloxy-4(1H)-pyridinone ethers. It is important to note that pyridones are ambident nucleophiles, and competition between N- and O-alkylation/arylation can occur.[9][10] However, substitution on the C2-chloro precursor generally favors displacement at the carbon center.

S-Nucleophiles (Thiolation)

Thiols are excellent nucleophiles and react readily with this compound, often under mild basic conditions, to produce 2-thioether derivatives. This transformation is valuable for introducing sulfur-containing moieties into the scaffold.[11]

Part 3: Application Protocols

The following protocols are designed as robust starting points. Researchers should consider that optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

G A Reaction Setup (Flask, Stir Bar, Inert Atm.) B Add this compound & Solvent A->B C Add Base B->C D Add Nucleophile (Amine, Alcohol, or Thiol) C->D E Heat to Reaction Temp. (e.g., 80-120 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F F->E Incomplete G Aqueous Work-up (Quench, Extract, Wash) F->G Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for C2-functionalization.

Protocol 1: General Procedure for C-N Bond Formation (Amination)

Rationale: This protocol employs a non-nucleophilic organic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A high-boiling polar aprotic solvent is used to ensure solubility and allow for elevated temperatures to drive the reaction to completion.

Reagents & MaterialsMolar Eq.Purpose
This compound1.0Substrate
Amine (Primary or Secondary)1.2 - 1.5Nucleophile
N,N-Diisopropylethylamine (DIPEA)2.0Non-nucleophilic base
N,N-Dimethylformamide (DMF) or DMSO-Solvent
Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent
Ethyl Acetate, Water, Brine-Extraction Solvents

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the solvent (DMF or DMSO) to create a ~0.2 M solution. Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the desired 2-amino-4(1H)-pyridinone product.

Trustworthiness Note: For less reactive amines, particularly anilines, a palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type coupling may provide superior results, though this falls outside the scope of direct SNAr.

Protocol 2: General Procedure for C-O Bond Formation (Alkoxylation)

Rationale: This protocol utilizes a strong inorganic base to deprotonate the alcohol, forming the more reactive alkoxide in situ. The choice of base and solvent is critical to promote O-substitution.

Reagents & MaterialsMolar Eq.Purpose
This compound1.0Substrate
Alcohol or Phenol1.5 - 2.0Nucleophile
Sodium Hydride (60% in mineral oil)1.5Strong Base
Anhydrous Tetrahydrofuran (THF) or DMF-Solvent
Saturated Ammonium Chloride (aq.)-Quenching Agent
Diethyl Ether, Water, Brine-Extraction Solvents

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.5 eq) and anhydrous solvent (THF or DMF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to yield the 2-alkoxy-4(1H)-pyridinone.

Protocol 3: General Procedure for C-S Bond Formation (Thiolation)

Rationale: Thiols are highly nucleophilic and often require only a mild base for deprotonation. The reaction typically proceeds smoothly at or slightly above room temperature.

Reagents & MaterialsMolar Eq.Purpose
This compound1.0Substrate
Thiol or Thiophenol1.1Nucleophile
Potassium Carbonate (K₂CO₃)2.0Mild Base
Acetonitrile or DMF-Solvent
Water, Ethyl Acetate, Brine-Extraction Solvents

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile or DMF (~0.2 M).

  • Reagent Addition: Add the thiol (1.1 eq) to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50 °C. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and water. Separate the layers, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.

Part 4: Summary of Reaction Conditions

The following tables provide a generalized summary of conditions for nucleophilic substitution, based on established principles for related heterocyclic systems.

Table 1: Representative Conditions for N-Substitution

Entry Nucleophile Base Solvent Temp (°C)
1 Benzylamine DIPEA DMSO 120
2 Morpholine K₂CO₃ DMF 100

| 3 | Aniline | None (neat) or Cs₂CO₃ | Dioxane | 140 |

Table 2: Representative Conditions for O-Substitution

Entry Nucleophile Base Solvent Temp (°C)
1 Ethanol NaH THF 65
2 Phenol K₂CO₃ DMF 100

| 3 | Isopropanol | NaOt-Bu | Dioxane | 80 |

Table 3: Representative Conditions for S-Substitution

Entry Nucleophile Base Solvent Temp (°C)
1 Thiophenol K₂CO₃ Acetonitrile 50
2 Benzyl Mercaptan NaH THF 25-50

| 3 | Ethanethiol | Et₃N | DMF | 60 |

Conclusion

Nucleophilic aromatic substitution at the C2 position of this compound is a powerful and reliable strategy for the synthesis of diverse, functionalized heterocyclic compounds. The robust nature of the addition-elimination mechanism, facilitated by the inherent electronic properties of the pyridinone core, allows for the efficient introduction of a wide range of N-, O-, and S-nucleophiles. The protocols and data presented herein provide a solid foundation for researchers to leverage this key transformation in the pursuit of novel therapeutics and other advanced materials. By understanding the underlying mechanistic principles, scientists can rationally design synthetic routes and troubleshoot experimental challenges, accelerating the pace of discovery and innovation.

References

  • Gising, J., et al. (2011). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry.
  • López-Cobeñas, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • López-Cobeñas, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
  • Zhao, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Zhang, T., & Pike, V. W. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • Li, G., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications.
  • Chemistry Online (2022). Nucleophilic substitution of pyridines. Chemistry Online.
  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
  • Professor Dave Explains (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Reddy, C. K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry.
  • de Oliveira, R. S., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules.
  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University Theses.
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science.
  • The Royal Society of Chemistry (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science.
  • M. C. S. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc.
  • Chemistry Stack Exchange (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.
  • The Organic Chemistry Tutor (2017). Nucleophilic substitution of pyridine. YouTube.
  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.
  • Kuriyama, M., et al. (2020). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. ResearchGate.
  • Gronert, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Lee, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry.
  • Tabolin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.

Sources

Application Notes & Protocols: 2-Chloro-4(1H)-pyridinone as a Versatile Synthon for Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 4-pyridinone core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for more than one type of biological target.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics.[2] Specifically, 2-Chloro-4(1H)-pyridinone has emerged as a particularly useful and versatile building block for the synthesis of a diverse array of enzyme inhibitors. The chloro substituent at the 2-position serves as a key functional handle, enabling facile derivatization through common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic exploration of the chemical space around the 4-pyridinone core, a critical process in the optimization of inhibitor potency and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of various classes of enzyme inhibitors, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies: Unleashing the Potential of this compound

The reactivity of the C2-chloro group is the cornerstone of its utility. Two primary synthetic routes are commonly employed to introduce molecular diversity: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridinone ring system activates the C2 position for nucleophilic attack, making the chloro group a good leaving group. This allows for the straightforward introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles.[5][6]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The leaving group (chloride) is then expelled, restoring the aromaticity of the ring. The choice of base and solvent is crucial for promoting the reaction and ensuring good yields.

Experimental Workflow for SNAr

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine this compound, Nucleophile, and Base in Solvent heat Heat Reaction Mixture (e.g., 80-120 °C) reagents->heat Inert Atmosphere (N2 or Ar) cool Cool to Room Temperature heat->cool Monitor by TLC/LC-MS quench Quench with Water/Aqueous Solution cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: General workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties at the C2 position.[7][8] This is particularly valuable for synthesizing inhibitors that target the ATP-binding site of kinases, where interactions with aromatic residues are often key.[3]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[9]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine this compound, Boronic Acid/Ester, Pd Catalyst, Ligand, and Base in Solvent degas Degas the Reaction Mixture reagents->degas Inert Atmosphere (N2 or Ar) heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat cool Cool to Room Temperature heat->cool Monitor by TLC/LC-MS filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Application Protocols: Synthesis of Enzyme Inhibitors

Protocol 1: Synthesis of 2-Anilino-4(1H)-pyridinone Kinase Inhibitor Scaffolds

This protocol describes the synthesis of 2-anilino-4(1H)-pyridinone derivatives, a common scaffold for various kinase inhibitors. The anilino moiety can be further functionalized to optimize binding interactions within the kinase active site.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired substituted aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 2-anilino-4(1H)-pyridinone derivative.

Protocol 2: Synthesis of 2-Aryl-4(1H)-pyridinone Inhibitors via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-aryl-4(1H)-pyridinone derivatives, which are precursors for a wide range of inhibitors, including those for PARP and HIV reverse transcriptase.[1][2]

Materials:

  • This compound

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Celite

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add sodium carbonate (2.0 eq.) to the flask.

  • Add a 3:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 2-aryl-4(1H)-pyridinone product.

Data Presentation: Exemplary Inhibitory Activities

The following table summarizes the inhibitory activities of representative enzyme inhibitors synthesized from pyridinone scaffolds, demonstrating the potential of this chemical class.

Compound ClassTarget EnzymeR-Group at C2IC₅₀ (nM)Reference
2-Pyridinone DerivativeHIV-1 Reverse Transcriptase3-aminobenzoxazole19[10]
2-Pyridinone Derivativec-Src Kinase1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)12,500[11]
Substituted PyridonePim-1 KinasePhenyl50[12]
Pyrrolopyridine-pyridoneMet KinaseConformationally constrained1.8[13]
PyridopyridazinonePARP-1Substituted phenyl36[2]

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of enzyme inhibitors. The strategic functionalization of the C2 position through robust and well-established synthetic methodologies like SNAr and Suzuki-Miyaura coupling allows for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[14] The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery to harness the full potential of this privileged scaffold in the development of novel and potent enzyme inhibitors. Future work in this area will likely focus on the development of more complex and diverse nucleophiles and boronic acids to further expand the accessible chemical space and to target a broader range of enzymes with high selectivity and efficacy.

References

  • Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. [Link]
  • Fingerprint. (n.d.). Synthesis and Evaluation of 2-Pyridinone Derivatives as HIV-1-Specific Reverse Transcriptase Inhibitors. 2. Analogues of 3-Aminopyridin-2(1H)-one. [Link]
  • Khan, I., et al. (2020). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic Chemistry, 94, 103381. [Link]
  • Kumar, D., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(17), 4843-4853. [Link]
  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
  • IOCB Prague. (2023). Design and synthesis of novel HIV-1 inhibitors. [Link]
  • Barlaam, B., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2829-2859. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Gomez, R., et al. (2011). Design and synthesis of pyridone inhibitors of non-nucleoside reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7344-50. [Link]
  • Shvartsberg, M. S., & Baranov, S. N. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. [Link]
  • Moody, C. J., & Roff, G. J. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(11), 3532-3543. [Link]
  • An, Y., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). Journal of Medicinal Chemistry, 56(18), 7149-7163. [Link]
  • ResearchGate. (n.d.). Synthesis of compounds 2–17. Reagents and conditions: a chloroacetyl... [Link]
  • Borzilleri, R. M., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-41. [Link]
  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 586-597. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • Huc-Clerc, D., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(21), 5032. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chan, S. H., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry, 12(1), 108-120. [Link]
  • ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • Chan, S. H., et al. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Future Medicinal Chemistry, 12(23), 2097-2111. [Link]
  • NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
  • El-Nassan, H. B. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(16), 9345-9357. [Link]
  • Park, H. J., et al. (2004). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1333-7. [Link]
  • Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 226. [Link]
  • ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 71(19), 7330-7337. [Link]

Sources

The Versatile Synthon: 2-Chloro-4(1H)-pyridinone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in a wide range of biological interactions.[1][2] This is due to its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor.[2] Among the various substituted pyridinones, 2-Chloro-4(1H)-pyridinone stands out as a particularly versatile and valuable synthetic intermediate. Its strategic placement of a chloro group at the 2-position activates the molecule for a variety of coupling and substitution reactions, making it a gateway to a diverse array of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and protocols involving this compound for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the this compound Scaffold

The utility of this compound stems from the reactivity of the C2-chloro substituent. This chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functionalities at this position, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the pyridinone core itself is a privileged structure, frequently found in molecules targeting a range of biological targets, from kinases to viral enzymes.[1][3]

The general reactivity of this compound is depicted in the workflow below, highlighting its potential for diversification through common synthetic transformations.

G cluster_0 Core Synthon cluster_1 Key Reactions cluster_2 Therapeutic Scaffolds This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2, Pd catalyst Other Cross-Coupling Other Cross-Coupling This compound->Other Cross-Coupling Kinase Inhibitors Kinase Inhibitors Nucleophilic Substitution->Kinase Inhibitors Antiviral Agents Antiviral Agents Nucleophilic Substitution->Antiviral Agents Suzuki Coupling->Kinase Inhibitors Anticancer Agents Anticancer Agents Suzuki Coupling->Anticancer Agents Other Cross-Coupling->Anticancer Agents G cluster_0 Synthesis Workflow A 1. Reactants Mixing (4-Hydroxypyridine + POCl3) B 2. Reflux (100-110 °C, 2-4h) A->B C 3. Quenching (Crushed Ice) B->C D 4. Neutralization (Sat. NaHCO3) C->D E 5. Extraction (DCM) D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product (this compound) G->H G cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0) B Oxidative Addition (Ar-Pd(II)-Cl) A->B 2-Chloro-4-pyridone C Transmetalation (Ar-Pd(II)-R) B->C R-B(OH)2, Base D Reductive Elimination C->D D->A Product

Sources

Application Notes & Protocols: 2-Chloro-4(1H)-pyridinone as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4(1H)-pyridinone is a heterocyclic building block of significant interest in the synthesis of complex organic molecules, particularly within the agricultural sector.[1][2] Its unique bifunctional nature, featuring a reactive chloro-substituent susceptible to nucleophilic displacement and a pyridinone core with multiple sites for further functionalization, makes it a valuable precursor for a diverse range of agrochemicals.[3] Pyridinone derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2]

This document serves as a technical guide for researchers and synthetic chemists, providing in-depth information on the properties of this compound, outlining its core synthetic applications, and presenting detailed protocols for its use in the laboratory. The focus is on explaining the chemical principles behind its reactivity and providing practical, field-proven methodologies for its successful application in agrochemical discovery and development.

Compound Properties and Safety

A thorough understanding of the physicochemical properties and safety hazards of a starting material is fundamental to successful and safe experimentation.

Physicochemical Data

This compound is a solid at standard conditions.[4] Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-chloro-1H-pyridin-4-one[4]
CAS Number 17228-67-0[4]
Molecular Formula C₅H₄ClNO[4]
Molecular Weight 129.54 g/mol [4]
Appearance Crystalline solid
Melting Point 171 °C[4]
Boiling Point 239.28 °C[4]
Density 1.54 g/cm³[4]
Tautomerism

It is crucial for the synthetic chemist to recognize that this compound exists in tautomeric equilibrium with its aromatic hydroxypyridine form, 2-chloro-4-hydroxypyridine. The pyridinone form is generally favored, especially in physiological conditions.[1] This equilibrium can influence its reactivity and spectroscopic characteristics.

Caption: Tautomeric forms of the title compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[5]

    • P301+P317: IF SWALLOWED: Get medical help.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the full Safety Data Sheet (SDS) before starting any experimental work.[5]

Core Synthetic Applications in Agrochemicals

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the C2 position, which is activated by both the adjacent ring nitrogen and the chloro leaving group. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Caption: Key synthetic pathways using this compound.

Synthesis of Pyrazole-Containing Scaffolds

Pyrazole rings are a common motif in modern agrochemicals, particularly in fungicides and herbicides.[6] this compound can be used to synthesize 2-(pyrazolyl)-pyridinone derivatives. For instance, reaction with aminopyrazoles can lead to novel structures for biological screening.[3] This approach is valuable for creating lead compounds in herbicide discovery programs, where pyrazole-containing picolinic acids have shown promise.[7]

Precursor to Substituted Pyridines

The pyridinone moiety serves as a masked pyridine. The chlorine at the C2 position can be displaced by a variety of nucleophiles (amines, thiols, alcohols) to build molecular complexity. These intermediates can then be further elaborated. For example, 2-amino-4-pyridones can be key intermediates for more complex heterocyclic systems used in crop protection. The synthesis of 2-chloro-4-aminopyridine from related precursors highlights the importance of this substitution pattern in agrochemical intermediates.[8]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes.

Protocol 3.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for displacing the C2 chlorine with a primary or secondary amine, a foundational reaction for creating a library of derivatives.

Workflow Overview:

G A 1. Reagent Setup (Inert Atmosphere) B 2. Add Pyridinone, Amine, and Base to Solvent A->B C 3. Heat Reaction (e.g., 80-120 °C) B->C D 4. Monitor by TLC/LC-MS C->D D->C Continue if incomplete E 5. Aqueous Workup D->E Upon completion F 6. Extraction E->F G 7. Purification (Crystallization/Chromatography) F->G H 8. Characterization G->H

Caption: Experimental workflow for the SNAr protocol.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). The use of dried glassware under an inert atmosphere (N₂ or Ar) is critical to prevent the introduction of water, which can lead to unwanted side reactions.

  • Reagent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration). These solvents are ideal for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.

  • Add the desired amine nucleophile (1.1–1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0–3.0 eq). The excess of the nucleophile can help drive the reaction to completion. The base is essential to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction: Heat the mixture to 80–120 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. The product, being organic, will often precipitate or can be extracted. This step removes the high-boiling solvent (DMF/DMSO) and inorganic salts.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the 2-amino-4(1H)-pyridinone derivative. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is sluggish, consider using a stronger base (e.g., NaH, carefully!), a higher temperature, or a catalytic amount of potassium iodide (KI) to facilitate the substitution. If multiple products are observed, purification by chromatography is necessary.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • ECHEMI. (n.d.). This compound SDS, 17228-67-0 Safety Data Sheets.
  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • Wikipedia. (n.d.). Chlorpyrifos.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 2-Chloro-4-pyridone.
  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society.
  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Chimia.
  • Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
  • Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
  • Google Patents. (n.d.). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates.

Sources

Synthesis of Novel 4(1H)-Pyridone Antimalarials from 2-Chloro-4(1H)-pyridinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4(1H)-Pyridone Scaffold in Antimalarial Drug Discovery

The 4(1H)-pyridone core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of antimalarial drug discovery, this chemotype has garnered significant attention as a potent inhibitor of the Plasmodium falciparum cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This mode of action is analogous to that of the clinical antimalarial atovaquone. However, a key advantage of 4(1H)-pyridone derivatives is their demonstrated efficacy against atovaquone-resistant strains of the parasite, suggesting a different binding interaction within the cytochrome bc1 complex.[1]

Historically, the anticoccidial drug Clopidol (3,5-dichloro-2,6-dimethyl-4(1H)-pyridone) laid the groundwork for the exploration of 4(1H)-pyridones as antimalarials.[1] Subsequent extensive structure-activity relationship (SAR) studies have revealed that strategic substitutions at the C3 and C5 positions of the pyridone ring are crucial for potent antimalarial activity.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 3,5-disubstituted 4(1H)-pyridone antimalarials, utilizing 2-Chloro-4(1H)-pyridinone as a versatile starting material. The synthetic strategies outlined herein are designed to be adaptable, allowing for the generation of a library of analogues for further biological evaluation.

Strategic Overview of the Synthetic Approach

The synthetic route from this compound to a potent 3,5-disubstituted antimalarial 4(1H)-pyridone involves a series of key transformations. The general strategy focuses on the sequential introduction of functionalities at the C3 and C5 positions, which have been identified as critical for antimalarial efficacy.

Synthetic_Strategy Start This compound Halogenation Step 1: Regioselective Halogenation (e.g., Iodination) Start->Halogenation Introduce handle at C3/C5 Suzuki Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Halogenation->Suzuki Install C5-Aryl substituent Etherification Step 3: Nucleophilic Aromatic Substitution (SNAr) or Etherification Suzuki->Etherification Introduce Diaryl Ether side chain at C2 FinalProduct Target Antimalarial 4(1H)-Pyridone Etherification->FinalProduct

Caption: General synthetic workflow from this compound to a target antimalarial compound.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of 2-Chloro-3,5-diiodo-4(1H)-pyridinone

The introduction of halogen atoms at the C3 and C5 positions of the 4(1H)-pyridinone ring is a critical first step, as these halogens serve as versatile handles for subsequent cross-coupling reactions. Iodination is often preferred due to the higher reactivity of the resulting C-I bonds in palladium-catalyzed reactions.

Principle: Electrophilic aromatic substitution on the electron-rich pyridinone ring. The presence of the activating hydroxyl group (in the tautomeric 4-hydroxypyridine form) directs the electrophilic iodination to the ortho and para positions (C3 and C5).

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound129.545.00 g38.6
N-Iodosuccinimide (NIS)224.9818.2 g81.1
Acetonitrile (anhydrous)41.05150 mL-
Trifluoroacetic acid (TFA)114.021.0 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 38.6 mmol) and anhydrous acetonitrile (150 mL).

  • Stir the suspension at room temperature until the starting material is partially dissolved.

  • Add N-Iodosuccinimide (18.2 g, 81.1 mmol, 2.1 equivalents) to the mixture in one portion.

  • Carefully add trifluoroacetic acid (1.0 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture will be a thick suspension. Filter the solid precipitate and wash with cold acetonitrile (2 x 20 mL).

  • Dry the collected solid under vacuum to afford 2-Chloro-3,5-diiodo-4(1H)-pyridinone as an off-white to pale yellow solid.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 8.15 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 175.2, 155.8, 148.9, 92.4, 88.7.

  • MS (ESI): m/z [M+H]⁺ calculated for C₅H₃ClI₂NO: 381.80; found: 381.8.

Part 2: Synthesis of the Final Antimalarial Compound

Protocol 2.1: Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In this step, a substituted aryl group is introduced at the C5 position of the pyridinone core, a key feature for potent antimalarial activity.

Principle: A palladium-catalyzed cross-coupling reaction between the C5-iodo group of the pyridinone intermediate and an arylboronic acid. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-3,5-diiodo-4(1H)-pyridinone380.313.80 g10.0
4-Fluorophenylboronic acid139.921.68 g12.0
Pd(PPh₃)₄1155.560.58 g0.50
Sodium carbonate (Na₂CO₃)105.992.12 g20.0
1,4-Dioxane88.1180 mL-
Water18.0220 mL-

Procedure:

  • To a 250 mL Schlenk flask, add 2-Chloro-3,5-diiodo-4(1H)-pyridinone (3.80 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equivalents), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equivalents).

  • Add Pd(PPh₃)₄ (0.58 g, 0.50 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (80 mL) and degassed water (20 mL) via cannula.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2-Chloro-5-(4-fluorophenyl)-3-iodo-4(1H)-pyridinone.

Expected Yield: 60-75%

Protocol 2.2: Nucleophilic Aromatic Substitution for Diaryl Ether Formation

The final step involves the introduction of a diaryl ether side chain, which has been shown to significantly enhance antimalarial potency. This is achieved through a nucleophilic aromatic substitution reaction, displacing the chloro group at the C2 position.

Principle: The electron-withdrawing nature of the pyridinone ring activates the C2-chloro group towards nucleophilic attack by a phenoxide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-5-(4-fluorophenyl)-3-iodo-4(1H)-pyridinone448.52.24 g5.00
4-Chlorophenol128.560.77 g6.00
Potassium carbonate (K₂CO₃)138.211.38 g10.0
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL-

Procedure:

  • To an oven-dried 100 mL round-bottom flask, add 4-chlorophenol (0.77 g, 6.00 mmol, 1.2 equivalents) and anhydrous DMF (30 mL).

  • Add potassium carbonate (1.38 g, 10.0 mmol, 2.0 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Chloro-5-(4-fluorophenyl)-3-iodo-4(1H)-pyridinone (2.24 g, 5.00 mmol) in anhydrous DMF (20 mL) to the reaction mixture.

  • Heat the reaction to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with water (3 x 20 mL).

  • Dry the solid and purify by recrystallization (e.g., from ethanol/water) or column chromatography to afford the final product, 2-(4-chlorophenoxy)-5-(4-fluorophenyl)-3-iodo-4(1H)-pyridinone.

Expected Yield: 50-65%

Detailed_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Compound Synthesis Start This compound Intermediate1 2-Chloro-3,5-diiodo-4(1H)-pyridinone Start->Intermediate1 NIS, TFA MeCN, rt Intermediate2 2-Chloro-5-(4-fluorophenyl)-3-iodo-4(1H)-pyridinone Intermediate1->Intermediate2 4-Fluorophenylboronic acid Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C FinalProduct 2-(4-chlorophenoxy)-5-(4-fluorophenyl) -3-iodo-4(1H)-pyridinone Intermediate2->FinalProduct 4-Chlorophenol K2CO3, DMF, 120°C

Caption: Detailed synthetic route to a 3,5-disubstituted 4(1H)-pyridone antimalarial.

Mechanism of Action: Targeting the Plasmodial Cytochrome bc1 Complex

The 4(1H)-pyridone class of antimalarials exerts its parasiticidal effect by inhibiting the cytochrome bc1 complex of the mitochondrial electron transport chain in Plasmodium falciparum.[1] This complex, also known as Complex III, is essential for ATP synthesis. By binding to the Q_i site of cytochrome b, a subunit of the complex, these compounds disrupt the electron flow, leading to mitochondrial dysfunction and parasite death.[1] This mechanism is distinct from atovaquone, which binds to the Q_o site, explaining the lack of cross-resistance.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide a robust framework for the generation of novel 4(1H)-pyridone-based antimalarial compounds starting from the readily available this compound. The modular nature of this synthetic approach, particularly the use of the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allows for extensive diversification of the C5-aryl and C2-phenoxy substituents. This flexibility is crucial for fine-tuning the pharmacological properties of the compounds, including potency, selectivity, and pharmacokinetic profile. Further optimization of this promising scaffold could lead to the development of new and effective treatments to combat the global challenge of malaria.

References

  • Yeates, C. L., Batchelor, J. F., Capon, E. C., Cheesman, N. J., Fry, M., Hudson, A. T., ... & León, M. L. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(9), 2845-2852. [Link]
  • Bueno, J. M., Chicharro, J., De la Rosa, J. C., Díaz, B., Fernández, J., Fiandor, J. M., ... & Ferrer, S. (2018). Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4 (1 H)-Pyridones. Journal of Medicinal Chemistry, 61(8), 3422-3435. [Link]
  • Monastyrskyi, A., Kyle, D. E., & Manetsch, R. (2014). 4 (1H)-pyridone and 4 (1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities. Current topics in medicinal chemistry, 14(14), 1693–1705. [Link]
  • Capper, M. J., O'Neill, P. M., Fisher, N., Strange, R. W., Moss, D., Ward, S. A., ... & Biagini, G. A. (2015). Antimalarial 4 (1H)-pyridones bind to the Qi site of cytochrome bc1. Proceedings of the National Academy of Sciences, 112(5), 1336-1341. [Link]
  • Bueno, J. M., Calderon, F., Chicharro, J., De la Rosa, J. C., Díaz, B., Fernández, J., ... & Angulo-Barturen, I. (2012). Exploration of 4 (1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1. Future medicinal chemistry, 4(18), 2311-2323. [Link]

Sources

Application Note & Protocol: Synthesis of Novel Antibacterial Agents from 2-Chloro-4(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities (NCEs) that can overcome existing resistance mechanisms.[1][2] Pyridine and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Among these, the 4(1H)-pyridinone core is of particular interest due to its diverse biological activities, including potent antibacterial action.[5][6][7] Some pyridinone derivatives have been found to inhibit essential bacterial processes like DNA synthesis or fatty acid biosynthesis, making them attractive targets for drug development.[5][8]

This application note provides a comprehensive guide for the synthesis and evaluation of antibacterial agents derived from 2-chloro-4(1H)-pyridinone. This starting material serves as a versatile and reactive platform for generating diverse compound libraries through nucleophilic aromatic substitution. We will detail the core synthetic strategy, provide a step-by-step protocol for the synthesis of a representative compound, and outline the methodology for evaluating its antibacterial efficacy.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary strategy for derivatizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position is an excellent leaving group, activated by the electron-withdrawing effects of the ring nitrogen and the adjacent carbonyl group. This inherent reactivity allows for the straightforward introduction of various nucleophiles, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

General Reaction Scheme:

The reaction typically proceeds by treating the this compound scaffold with a suitable nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base. The base serves to deprotonate the nucleophile, increasing its reactivity, and to neutralize the hydrochloric acid (HCl) generated during the reaction.

General Reaction SchemeFigure 1. General scheme for the SNAr reaction on the this compound core.

This approach is highly modular, allowing for the synthesis of a large library of compounds by simply varying the nucleophilic partner.

Overall Experimental Workflow

The process of developing these antibacterial agents follows a logical progression from chemical synthesis to biological validation. The workflow ensures that newly synthesized compounds are properly characterized and systematically evaluated for their therapeutic potential.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start This compound + Nucleophile Reaction S N Ar Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Purity Purity Assessment (HPLC, Elemental Analysis) Analysis->Purity Screening Antibacterial Screening (MIC Determination) Purity->Screening Hit Hit Compound Identification Screening->Hit Hit->Start SAR Optimization

A high-level overview of the experimental workflow.

Detailed Protocol: Synthesis of 2-(4-methylanilino)-4(1H)-pyridinone

This protocol details the synthesis of a representative N-aryl-4(1H)-pyridinone derivative, a class of compounds often exhibiting biological activity.

Materials and Equipment
  • Reagents: this compound, p-toluidine (4-methylaniline), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, glass funnel, filter paper, beakers, graduated cylinders, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.72 mmol).

    • Add p-toluidine (0.91 g, 8.49 mmol, 1.1 equivalents) and potassium carbonate (2.13 g, 15.44 mmol, 2.0 equivalents).

    • Add 20 mL of anhydrous DMF to the flask.

    • Scientist's Note: DMF is used as a polar aprotic solvent, which is ideal for SNAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity. Potassium carbonate acts as the base to neutralize the HCl byproduct. Using two equivalents ensures the reaction goes to completion.

  • Reaction Execution:

    • Flush the system with nitrogen gas. While not strictly necessary for this reaction, it is good practice to prevent potential side oxidations at high temperatures.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed within 4-6 hours.[3]

    • Scientist's Note: The reaction is heated to provide the necessary activation energy for the SNAr reaction. TLC is a crucial tool to visually track the disappearance of the starting material and the appearance of the product spot, preventing unnecessary heating that could lead to decomposition.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing the solid with an additional 50 mL of water.

    • Scientist's Note: This "crashing out" procedure is an effective initial purification step. Pouring the DMF solution into water causes the organic product, which is poorly soluble in water, to precipitate, while the inorganic salts (like K₂CO₃ and KCl) and residual DMF remain in the aqueous phase.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

    • For higher purity, dissolve the crude solid in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid.

    • Dry the purified product under vacuum.

Characterization of the Product
  • ¹H NMR: Confirm the presence of protons from both the pyridinone and the p-toluidine fragments and the absence of the starting material.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group peaks, such as the N-H stretch and the C=O stretch of the pyridinone ring.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure reagents are dry and the base is active.
Product loss during work-up.Ensure complete precipitation by using ice-cold water. Be careful during transfers.
Impure Product Inefficient purification.Optimize the solvent system for recrystallization or column chromatography. Ensure the column is not overloaded.
No Reaction Deactivated nucleophile or starting material.Check the purity of starting materials. Use a stronger base or higher temperature if necessary.
Table 1: Synthesis and Physicochemical Properties of Exemplary Derivatives
Compound IDNucleophileReaction Time (h)Yield (%)M.P. (°C)
AP-01 p-toluidine585210-212
AP-02 Aniline682205-207
AP-03 4-fluoroaniline588215-217
AP-04 Benzylamine491198-200

Protocol: Evaluation of Antibacterial Activity

Potential Mechanisms of Action

Pyridinone-based compounds can act through various antibacterial mechanisms. Some are known to be specific inhibitors of bacterial enzymes that are absent in eukaryotes, providing a window for selective toxicity. Key reported mechanisms include:

  • Inhibition of DNA Synthesis: Some 4-hydroxy-2-pyridones have been shown to preferentially inhibit bacterial DNA synthesis.[8]

  • Inhibition of Fatty Acid Synthesis (FabI): Certain 4-pyridone derivatives are potent inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for bacterial lipid synthesis.[5]

  • Inhibition of ATP Synthase: Trisubstituted pyridines have been developed as inhibitors of bacterial ATP synthase, disrupting cellular energy production.[1]

Screening Workflow for Antibacterial Activity

A systematic approach is required to determine the efficacy of the newly synthesized compounds against relevant bacterial pathogens.

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Media: Mueller-Hinton Broth (MHB).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (optional).

    • Reagents: Synthesized compounds, control antibiotic (e.g., Ciprofloxacin), DMSO, sterile saline.

  • Procedure:

    • Compound Preparation: Prepare stock solutions of each synthesized compound at 10 mg/mL in DMSO.

    • Inoculum Preparation: Culture bacteria in MHB to the mid-logarithmic phase. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Serial Dilution:

      • Add 100 µL of MHB to all wells of a 96-well plate.

      • Add an additional 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to the first column of wells, resulting in the highest test concentration.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (media, no bacteria).

    • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

    • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.[9]

Table 2: In Vitro Antibacterial Activity (MIC) of Synthesized Compounds

MIC values are reported in µg/mL. Ciprofloxacin is included as a standard reference antibiotic.

Compound ID S. aureus (Gram-positive) E. coli (Gram-negative)
AP-01 8 32
AP-02 16 64
AP-03 4 16
AP-04 32 >64

| Ciprofloxacin | 0.5 | 0.25 |

Conclusion

The this compound scaffold is a highly effective starting point for the development of novel antibacterial agents. The synthetic protocols described herein are robust, scalable, and amenable to the creation of large, diverse libraries for SAR exploration. Combined with standardized microbiological assays, this comprehensive workflow provides researchers with a powerful platform to identify and optimize new lead compounds in the critical fight against antibiotic resistance. The modularity of the SNAr chemistry allows for fine-tuning of physicochemical and pharmacological properties, paving the way for the next generation of pyridinone-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 4-oxohexanoate.
  • Hossan, A. S. M., Abu-Melha, H. M. A., Al-Omar, M. A., & Amr, A. E.-G. E. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.
  • Bartko, S. G., Hamzik, P. J., Espindola, L., & Gomez, C. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry.
  • Bodala, V., Podugu, R. L., Yettula, K., & Pulipaka, S. (2020). Synthesis of substituted pyridines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Oh, C., et al. (2011). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. Bioorganic & Medicinal Chemistry.
  • Scott, W. L., et al. (2022). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Infectious Diseases.
  • Al-Mourabit, A., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • JETIR. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. Jetir.Org.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society.
  • Hariri, E., et al. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research.
  • Demain, A. L., & Sanchez, S. (2021). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • Gökçe, M., et al. (2011). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules.
  • Iacob, A. T., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Akter, J., et al. (2021). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics.
  • Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for the Development of Anticancer Agents Using the 2-Chloro-4(1H)-pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Chloro-4(1H)-pyridinone Scaffold in Oncology

The pursuit of novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—are of particular interest as they provide a robust starting point for the development of new therapeutics. The this compound moiety is one such scaffold that has garnered attention for its potential in oncology drug discovery.

The inherent chemical features of this scaffold make it a versatile building block. The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). The 4-pyridone tautomer is capable of engaging in crucial hydrogen bonding interactions with protein targets, a common feature in many kinase inhibitors. Furthermore, the pyridine ring itself is a common motif in numerous approved drugs, valued for its metabolic stability and ability to be chemically modified to fine-tune pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery of novel anticancer agents. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for the synthesis and biological evaluation of derivatives, and offer insights into the interpretation of results. Our focus is on providing a self-validating framework to empower researchers in their quest for the next generation of cancer therapeutics.

Rationale for Targeting Key Oncogenic Pathways

The design of novel anticancer agents from the this compound scaffold is predicated on its potential to interact with key molecular targets implicated in cancer progression. Many small molecule inhibitors target the ATP-binding pocket of protein kinases, which are frequently dysregulated in various cancers. The pyridinone core can mimic the hydrogen bonding interactions of the adenine portion of ATP, while the substituents introduced at the 2-position can be designed to occupy hydrophobic pockets and confer selectivity.

Moreover, the planar nature of the pyridine ring and its ability to be functionalized with various aromatic and heterocyclic moieties can facilitate interactions with other important cancer targets, such as DNA and topoisomerases. The introduction of specific side chains can lead to compounds that intercalate into DNA or inhibit the function of enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.

Synthetic Strategy: From Scaffold to Candidate Library

The core of our synthetic approach is the strategic modification of the this compound scaffold to generate a library of diverse derivatives. The key reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the introduction of various amine-containing fragments, which can significantly influence the biological activity of the resulting compounds.

Diagram: Synthetic Workflow

synthetic_workflow start 2-Chloro-4-hydroxypyridine (Starting Material) reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 intermediate 2-(Arylamino)-4-hydroxypyridine Intermediate Library reaction1->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization end Library of Test Compounds characterization->end

Caption: General workflow for the synthesis of a library of 2-substituted-4(1H)-pyridinone derivatives.

Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)-4(1H)-pyridinone Derivatives

This protocol details the nucleophilic aromatic substitution reaction at the C2 position of 2-chloro-4-hydroxypyridine with a substituted aniline.

Rationale: The choice of a suitable base is critical to deprotonate the aniline, increasing its nucleophilicity to attack the electron-deficient C2 position of the pyridine ring. The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The purification method is chosen to effectively separate the product from unreacted starting materials and byproducts.

Materials and Reagents:

  • 2-Chloro-4-hydroxypyridine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted aniline (1.2 equivalents) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.5 equivalents) portion-wise. Caution: NaH is highly reactive with water and moisture. Handle with care.

  • Addition of Pyridinone: After stirring for 30 minutes at 0 °C, add 2-chloro-4-hydroxypyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A dose-response curve is generated to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][2]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • Doxorubicin (as a positive control)

Equipment:

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Quantitative Cytotoxicity Data

Summarize the IC50 values in a clear and concise table to facilitate comparison between different derivatives and the positive control.

Compound IDCancer Cell LineIC50 (µM)
Control (Doxorubicin) MCF-70.5 ± 0.1
Derivative 1 MCF-72.3 ± 0.4
Derivative 2 MCF-71.1 ± 0.2
Derivative 3 MCF-75.8 ± 0.9
Control (Doxorubicin) A5490.8 ± 0.2
Derivative 1 A5494.5 ± 0.7
Derivative 2 A5492.9 ± 0.5
Derivative 3 A5498.1 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[3]

Materials and Reagents:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

Equipment:

  • Flow cytometer

  • Centrifuge

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Diagram: Apoptosis Analysis Workflow

apoptosis_workflow cell_treatment Treat Cancer Cells with Test Compound harvesting Harvest and Wash Cells cell_treatment->harvesting staining Stain with Annexin V-FITC and Propidium Iodide harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic, Necrotic, and Viable Cells flow_cytometry->data_analysis

Caption: Workflow for the detection and quantification of apoptosis using flow cytometry.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic evaluation of the synthesized library of 2-(arylamino)-4(1H)-pyridinone derivatives will provide valuable insights into the structure-activity relationship. Key aspects to consider include:

  • Electronic Effects: The influence of electron-donating and electron-withdrawing substituents on the aryl ring on cytotoxic potency.

  • Steric Effects: The impact of the size and position of substituents on the aryl ring.

  • Lipophilicity: The role of lipophilicity in cellular uptake and target engagement.

A comprehensive SAR analysis will guide the rational design of the next generation of compounds with improved potency and selectivity. Promising lead compounds should be further investigated in more complex biological systems, including in vivo animal models, to assess their efficacy and safety profiles. The elucidation of the precise mechanism of action through target identification and validation studies will be crucial for the continued development of these novel anticancer agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, in vitro evaluation, and SAR analysis of new derivatives. By combining rational design with rigorous biological testing, researchers can effectively explore the therapeutic potential of this versatile scaffold in the ongoing fight against cancer.

References

Sources

Experimental procedure for the synthesis of 2-amino-4(1H)-pyridinone from 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 2-amino-4(1H)-pyridinone, a pivotal intermediate in pharmaceutical and materials science research.[1][2][3] The procedure details the conversion of 2-chloro-4(1H)-pyridinone via a nucleophilic aromatic substitution (SNAr) reaction with aqueous ammonia under elevated temperature and pressure. We delve into the underlying chemical principles, provide a detailed, step-by-step methodology, outline critical safety precautions, and present expected outcomes and characterization data. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this valuable heterocyclic compound.

Introduction and Scientific Principles

2-Amino-4(1H)-pyridinone is a versatile heterocyclic building block widely employed in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals.[1][3][4] The molecule exists in tautomeric equilibrium, predominantly as the 2-amino-1H-pyridin-4-one form.[1] Its utility stems from the presence of multiple reactive sites—the amino and pyridinone functionalities—that allow for diverse chemical modifications.[1]

The conversion from this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is mechanistically distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.

Causality of the Reaction Mechanism:

  • Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them susceptible to attack by nucleophiles.[5][6][7]

  • Nucleophilic Attack: The reaction is initiated by the addition of a nucleophile, in this case, ammonia (NH₃), to the electron-deficient C2 carbon bearing the chlorine atom. This step temporarily disrupts the aromaticity of the ring.[8][9]

  • Formation of a Stabilized Intermediate: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atom. This stabilization is key to the feasibility of the reaction at the C2/C4 positions.[6][10]

  • Rearomatization and Leaving Group Expulsion: The aromatic system is restored through the elimination of the chloride ion (Cl⁻), a good leaving group. This final step is typically fast and drives the reaction to completion.[9]

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the direct SNAr approach is often more straightforward and atom-economical for activated substrates like 2-chloropyridinones, provided the appropriate conditions of heat and pressure are applied to overcome the activation energy.[11][12][13]

Health and Safety Precautions

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact, consider heavier gloves for prolonged handling), is mandatory.

  • This compound (Starting Material): Warning! Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Aqueous Ammonia (Reagent): Danger! Causes severe skin burns and eye damage. It is toxic if inhaled and harmful to aquatic life. Use in a well-ventilated fume hood is essential.

  • 2-Amino-4(1H)-pyridinone (Product): The toxicological properties have not been fully investigated.[15] Treat as a potentially hazardous substance. Avoid dust inhalation and skin/eye contact.

Materials and Methods

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound17228-67-0129.54Sigma-Aldrich, etc.Purity ≥97%
Aqueous Ammonia1336-21-635.05 (as NH₄OH)Fisher Scientific, etc.28-30% NH₃ basis
Deionized Water7732-18-518.02In-houseFor work-up and recrystallization
Ethanol64-17-546.07VWR, etc.For recrystallization (optional)
Celite® (Diatomaceous Earth)61790-53-2N/ASigma-Aldrich, etc.For hot filtration
Equipment
High-Pressure Reaction VesselN/AN/AParr, etc.Autoclave or sealed pressure tube rated for >150 psi and >150 °C
Magnetic Stir Plate with HeatingN/AN/AIKA, Corning, etc.
Büchner Funnel and FlaskN/AN/AStandard glassware
Rotary EvaporatorN/AN/ABüchi, Heidolph, etc.
Analytical BalanceN/AN/AMettler Toledo, etc.0.1 mg readability
NMR SpectrometerN/AN/ABruker, JEOL, etc.For product characterization
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep1 Weigh this compound prep2 Charge pressure vessel with starting material, aqueous ammonia, and stir bar prep1->prep2 react1 Seal vessel and place in heating mantle/oil bath prep2->react1 react2 Heat to 130-140 °C with stirring for 24 hours react1->react2 workup1 Cool reaction to room temperature react2->workup1 workup2 Vent and open vessel in fume hood workup1->workup2 workup3 Concentrate mixture via rotary evaporation workup2->workup3 workup4 Collect crude solid via vacuum filtration workup3->workup4 purify1 Recrystallize crude solid from hot deionized water workup4->purify1 purify2 Perform hot filtration with Celite® if needed purify1->purify2 purify3 Cool to induce crystallization purify2->purify3 purify4 Isolate pure product by filtration and dry under vacuum purify3->purify4 analysis1 Record yield and melting point purify4->analysis1 analysis2 Characterize by ¹H NMR, ¹³C NMR, MS analysis1->analysis2

Caption: Synthesis of 2-amino-4(1H)-pyridinone from this compound.

Typical Results
ParameterExpected Value
Yield 75-85%
Appearance Off-white to light tan crystalline solid
Melting Point >300 °C [15]
Purity (by ¹H NMR) >98%
Characterization Data
  • ¹H NMR (400 MHz, D₂O): δ (ppm) ~6.9-7.1 (d, 1H, H-6), ~6.0-6.2 (d, 1H, H-5), ~5.5-5.7 (s, 1H, H-3). Note: Peak positions can shift based on solvent and concentration. The broad NH₂ and NH peaks are often exchanged with D₂O.

  • ¹³C NMR (100 MHz, D₂O): δ (ppm) ~170 (C=O), ~155 (C-NH₂), ~140 (C-6), ~105 (C-5), ~95 (C-3).

  • MS (ESI+): m/z 111.05 [M+H]⁺.

Troubleshooting and Field-Proven Insights

  • Low Conversion/No Reaction: The most common cause is insufficient temperature or pressure. Ensure the reaction vessel is properly sealed and that the internal temperature reaches the target of 130-140 °C. Extending the reaction time to 36-48 hours may also improve conversion.

  • Formation of Byproducts: A potential side reaction is the hydrolysis of the starting material to 2,4-dihydroxypyridine, especially if the reaction is not sufficiently saturated with ammonia or if it is run for excessively long periods at very high temperatures. The described work-up and recrystallization are effective at removing this more water-soluble impurity.

  • Product Dark in Color: Minor impurities can often be removed by treating the hot aqueous solution with activated charcoal before the hot filtration step. Use charcoal sparingly to avoid significant loss of product due to adsorption.

  • Difficulty in Crystallization: If the product fails to crystallize upon cooling, try scratching the inside of the beaker with a glass rod to initiate nucleation. If the solution is too dilute, concentrate it further and attempt cooling again. If it is too concentrated ("oiling out"), add a small amount of hot water to redissolve and then cool slowly.

Conclusion

This application note details a robust and scalable procedure for the synthesis of 2-amino-4(1H)-pyridinone. By adhering to the outlined protocol and safety measures, researchers can reliably produce high-purity material suitable for a wide range of applications in synthetic and medicinal chemistry. The provided mechanistic insights and troubleshooting guide serve to empower the user to execute this transformation with confidence and success.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-4-hydroxypyridine Manufacturer & Supplier China.
  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.
  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

Sources

Application Notes & Protocols: 2-Chloro-4(1H)-pyridinone as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the strategic use of 2-chloro-4(1H)-pyridinone as a pivotal precursor in the synthesis of diverse fused heterocyclic systems. We delve into the unique reactivity of this scaffold, underpinned by its electronic properties and the strategic placement of reactive sites. This guide presents field-proven protocols for key transformations, including the synthesis of pyrido[1,2-a]pyrimidinones, fused pyrazoles, and complex systems via palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to empower researchers in leveraging this versatile building block for applications in medicinal chemistry and materials science.

The Strategic Value of this compound in Heterocyclic Chemistry

Fused heterocyclic scaffolds are cornerstones of modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3] The pyridinone motif, in particular, is a privileged structure known to interact with biological targets, notably as a hinge-binding motif in kinase inhibitors.[4][5][6][7][8] this compound emerges as a particularly valuable precursor due to its trifecta of reactive sites, which can be addressed with high chemo-selectivity to construct complex molecular architectures.

1.1. Unpacking the Reactivity of the Scaffold

The utility of this compound stems from its distinct electronic and structural features:

  • The C2-Chloride: This position is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. This is the primary site for initiating annulation sequences.

  • The N1-H Site: The acidic proton on the ring nitrogen allows for facile deprotonation, creating a potent nucleophile for N-alkylation and N-arylation reactions.[9][10][11] This provides a straightforward handle to introduce side chains that can subsequently participate in intramolecular cyclizations.

  • The Conjugated π-System: The diene character of the pyridinone ring allows it to participate in cycloaddition reactions, such as [4+2] Diels-Alder type transformations, offering a pathway to bridged and complex polycyclic systems.[12][13]

  • Zwitterionic Character: 4-pyridone structures exhibit a greater degree of zwitterionic character compared to their 2-pyridone isomers.[14] This increased charge separation enhances the electrophilicity of the ring carbons, particularly C2, facilitating nucleophilic attack and increasing the overall reactivity of the molecule.[14]

This inherent multifunctionality allows for the design of synthetic routes where each reactive site can be addressed in a controlled, sequential manner to build fused ring systems with high efficiency and structural diversity.

Protocol I: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones via Condensation and Cyclization

The pyrido[1,2-a]pyrimidine core is a prevalent scaffold in clinically relevant molecules.[15][16] A robust and common method for its synthesis involves the reaction of a 2-aminopyridine derivative with a β-dicarbonyl compound. In our case, we leverage the reactivity of this compound by first converting it to a 2-amino-4-pyridone equivalent, which then undergoes cyclization. A more direct and powerful approach involves a tandem reaction where the incoming nucleophile for the chlorine displacement also carries the functionality for the subsequent annulation.

2.1. Mechanistic Rationale

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core from 2-chloropyridine precursors can be achieved via a copper-catalyzed tandem C-N coupling and intramolecular amidation.[16] The process begins with the Ullmann-type coupling of the 2-chloropyridine with an enamine, such as (Z)-3-amino-3-arylacrylate ester. This is followed by an intramolecular nucleophilic attack of the newly introduced nitrogen onto the ester carbonyl, leading to cyclization and elimination of the alcohol to form the fused pyrimidinone ring. This one-pot procedure is highly efficient for creating multisubstituted products.[16]

2.2. Workflow for Pyrido[1,2-a]pyrimidin-4-one Synthesis

G cluster_prep Reaction Setup cluster_reaction Tandem Reaction cluster_workup Work-up & Purification A Combine 2-Chloro-4-pyridone, (Z)-3-amino-3-arylacrylate ester, CuI, and base (e.g., K2CO3) in a reaction vessel. B Add DMF as solvent. A->B C Heat the mixture (e.g., 130 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature. Quench with water. D->E F Extract with an organic solvent (e.g., EtOAc). E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H I I H->I Characterize Product (NMR, HRMS)

Caption: Workflow for the one-pot synthesis of pyrido[1,2-a]pyrimidin-4-ones.

2.3. Detailed Experimental Protocol

This protocol is adapted from the copper-catalyzed synthesis described by Peng and coworkers.[16]

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired (Z)-3-amino-3-arylacrylate ester (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Stir the mixture at 130 °C for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrido[1,2-a]pyrimidin-4-one product.

Reagent/ParameterCondition/AmountPurposeCausality
Catalyst CuI (10 mol%)C-N Cross-CouplingCopper(I) facilitates the Ullmann-type coupling between the aryl chloride and the amine.
Base K₂CO₃ (2.0 equiv)Neutralize HCl, Promote AmidationThe base is crucial for both the initial C-N coupling and the final intramolecular amidation step.
Solvent Anhydrous DMFHigh-boiling polar aproticDissolves reactants and allows for the high temperatures required for the reaction.
Temperature 130 °COvercome Activation EnergyProvides the necessary thermal energy for both the C-N bond formation and the subsequent cyclization.
Atmosphere Inert (Ar or N₂)Prevent OxidationPrevents the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

Protocol II: Synthesis of Fused Pyrazolo-pyridopyrimidines via SNAr and Annulation

This strategy showcases a sequential approach where the C2-chloride is first displaced by a dinucleophile (hydrazine), which then serves as the anchor point for building a second heterocyclic ring. This method provides access to novel heterotricyclic systems.[17]

3.1. Mechanistic Rationale

The synthesis begins with the nucleophilic substitution of the chloride on 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (a fused system itself, which can be derived from 2-chloro-4-pyridone) with hydrazine hydrate.[17] This forms a 2-hydrazino intermediate. This intermediate possesses a nucleophilic -NHNH₂ group that can react with bifunctional electrophiles. For instance, treatment with [bis(methylthio)methylene]malononitrile results in a condensation-cyclization cascade. One of the methylthio groups is displaced by the terminal nitrogen of the hydrazine, followed by an intramolecular cyclization of the remaining amino group onto one of the nitrile functions, forming the fused pyrazole ring.[17]

3.2. Workflow for Fused Pyrazole Synthesis

G cluster_step1 Step 1: Hydrazine Substitution cluster_step2 Step 2: Pyrazole Annulation cluster_workup Work-up & Purification A React 2-Chloro-pyridone derivative with Hydrazine Hydrate in Ethanol. B Reflux the mixture. A->B C Isolate the 2-Hydrazino intermediate. B->C D Dissolve 2-Hydrazino intermediate and [bis(methylthio)methylene]malononitrile in DMF. C->D E Add a base (e.g., Piperidine) and heat. D->E F Monitor reaction by TLC. E->F G Cool and pour into ice-water to precipitate. F->G H Filter the solid product. G->H I Recrystallize from a suitable solvent (e.g., DMF/H2O). H->I J Characterize Final Product (NMR, IR, MS) I->J

Caption: Two-step workflow for the synthesis of fused pyrazolo-pyridopyrimidines.

3.3. Detailed Experimental Protocol

This protocol is adapted from the work of Ghorab et al.[17] on the synthesis of novel heterotricycles.

Step A: Synthesis of the 2-Hydrazino Intermediate

  • Reaction Setup: In a round-bottom flask, suspend the 2-chloro-pyridone starting material (5 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (80%, 2.5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture under reflux for 4-6 hours. A precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction to room temperature. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the 2-hydrazino intermediate, which can often be used in the next step without further purification.

Step B: Synthesis of the Fused Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the 2-hydrazino intermediate (5 mmol) and [bis(methylthio)methylene]malononitrile (5 mmol) in DMF (15 mL).

  • Catalyst Addition: Add a few drops of piperidine as a basic catalyst.

  • Reaction: Heat the mixture at 80-90 °C for 8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and pour it into a beaker of ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to yield the pure fused pyrazolo-pyridopyrimidine.[17]

Reagent/ParameterCondition/AmountPurposeCausality
Nucleophile (Step A) Hydrazine HydrateIntroduce Hydrazinyl GroupHydrazine is a strong nucleophile that readily displaces the C2-chloride.
Annulation Reagent (Step B) [bis(methylthio)methylene]malononitrilePyrazole Ring PrecursorProvides the C2N backbone for the new pyrazole ring. The methylthio is a good leaving group, and the nitriles are electrophilic sites for cyclization.
Catalyst (Step B) Piperidine (catalytic)Base CatalystActivates the nucleophiles and facilitates the condensation and cyclization steps.
Solvent Ethanol (Step A), DMF (Step B)Reaction MediumChosen for appropriate solubility and boiling point for each respective step.

Protocol III: Fused Ring Construction via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[18][19] For 2-chloro-4-pyridone, it offers a powerful method to introduce aryl or vinyl substituents at the C2 position.[20][21] These newly installed groups can carry other functionalities, setting the stage for a subsequent intramolecular cyclization to build a new fused ring.

4.1. Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[18][22]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 2-chloro-4-pyridone derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred from boron to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Following the coupling, a reaction such as an acid-catalyzed intramolecular electrophilic aromatic substitution (e.g., Pictet-Spengler or Friedel-Crafts type) can be used to form the new fused ring.

4.2. Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main center Pd(II) C Transmetalation center->C A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B R1-Cl B->center p1 D Reductive Elimination C->D R2-B(OR)2 + Base p2 D->A Product R1-R2 p3 label_B R1-Pd(II)-Cl     Ln label_C R1-Pd(II)-R2     Ln

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-4(1H)-pyridinone Scaffolds

The 2-amino-4(1H)-pyridinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. These structures are integral to the development of therapeutics targeting a wide array of diseases, including HIV, cancer, and various neurological disorders.[1][2] The nitrogen-containing heterocyclic ring system, with its specific substitution pattern, allows for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules. However, the synthesis of these valuable motifs can be challenging, often requiring harsh reaction conditions or multi-step sequences that are not amenable to the rapid generation of diverse compound libraries.[3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of aryl and heteroaryl amines.[4][5] This palladium-catalyzed cross-coupling reaction offers a mild and efficient alternative to traditional methods, such as nucleophilic aromatic substitution (SNAr), which often require highly activated substrates or forcing conditions.[5][6] For electron-rich and sterically hindered heterocyclic substrates like 2-Chloro-4(1H)-pyridinone, the Buchwald-Hartwig amination provides a strategic advantage, enabling the facile introduction of a diverse range of amino groups.

This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to this compound, offering detailed mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Considerations for a Pyridinone Substrate

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The currently accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[4][9]

For a substrate like this compound, several factors influence the efficiency of the catalytic cycle:

  • The Pyridinone Tautomer: 4(1H)-pyridinones can exist in equilibrium with their 4-hydroxypyridine tautomer. The predominant tautomeric form under the reaction conditions can influence the substrate's electronic properties and coordinating ability.

  • Electron-Rich Nature: The pyridinone ring is relatively electron-rich, which can make the initial oxidative addition of the C-Cl bond to the Pd(0) center more challenging compared to electron-deficient heteroaryl chlorides.[10] This step is often the rate-determining step in the catalytic cycle.[9]

  • Coordinating Heteroatom: The presence of the pyridinic nitrogen and the carbonyl oxygen can lead to coordination with the palladium center, potentially influencing the catalyst's activity and stability.[11]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Pd_Amido Palladium-Amido Complex Amine_Coordination->Pd_Amido Base, -H-Base⁺ Pd_Amido->Pd(0)L2 Reductive Elimination Product Ar-NR₂ Pd_Amido->Product Reactants This compound + Amine Reactants->Pd(0)L2 caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Parameter Recommendation & Rationale Authoritative Sources
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[12] Pre-formed Pd(0) complexes can also be effective.[12][13]
Ligand Bulky, electron-rich phosphine ligands are essential for promoting the amination of aryl chlorides.[13][14] For heteroaromatic substrates, ligands such as XPhos, SPhos, RuPhos, and Josiphos derivatives have shown broad applicability. The choice of ligand can significantly impact reaction rate and scope.[15][14][15]
Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[12] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[7][7][12]
Solvent Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[5][16] The choice of solvent can influence the solubility of the reactants and the base, affecting the reaction kinetics.[5][16]
Temperature Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Microwave irradiation can sometimes be used to accelerate the reaction.[6][12][6][12]
Atmosphere The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[7][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the specific amine, ligand, and reaction conditions may be necessary.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Assemble and dry glassware under vacuum. Inert 2. Backfill with inert gas (Ar/N₂). Setup->Inert Reagents 3. Add solids: - this compound - Amine - NaOtBu - Pd₂(dba)₃ - Ligand Inert->Reagents Solvent 4. Add anhydrous, degassed toluene. Reagents->Solvent Heat 5. Heat the reaction mixture with stirring (e.g., 80-120 °C). Solvent->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Quench 8. Quench with saturated aq. NH₄Cl. Cool->Quench Extract 9. Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry 10. Dry the organic layer (e.g., Na₂SO₄). Extract->Dry Concentrate 11. Concentrate under reduced pressure. Dry->Concentrate Purify 12. Purify by column chromatography. Concentrate->Purify caption Figure 2: Experimental Workflow.

Sources

Application Notes and Protocols: The Synthesis of 2-Amino-4(1H)-pyridinones via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-4(1H)-pyridinone Scaffold

The 4(1H)-pyridinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of an amino group at the C-2 position, to form 2-amino-4(1H)-pyridinones, further enhances the therapeutic potential of this scaffold. This functionalization allows for the creation of key hydrogen bond donor-acceptor motifs that are crucial for molecular recognition at enzyme active sites and protein-protein interfaces.[1][3]

The reaction of 2-chloro-4(1H)-pyridinone with various primary and secondary amines is a fundamental and highly effective method for accessing this important class of compounds. This guide provides an in-depth technical overview of this transformation, focusing on the underlying mechanistic principles, a detailed experimental protocol, and practical insights for researchers in drug discovery and chemical development.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[5][6]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridinone ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[7] This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility.[8] For pyridinone systems, the negative charge can be delocalized onto the electronegative oxygen and nitrogen atoms, which provides significant stabilization.[7]

  • Elimination and Re-aromatization: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall reaction rate is influenced by several factors, including the nucleophilicity of the amine, the stability of the Meisenheimer intermediate, and the nature of the solvent.[9][10][11]

Experimental Workflow and Logic

The following diagram illustrates the typical laboratory workflow for the synthesis of a 2-amino-4(1H)-pyridinone derivative from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Reactant Preparation (this compound, Amine, Base, Solvent) setup_reaction Reaction Setup (Inert Atmosphere, Temperature Control) prep_reactants->setup_reaction Combine run_reaction Reaction Execution (Heating & Stirring) setup_reaction->run_reaction Initiate monitor_reaction Monitoring (TLC, LC-MS) run_reaction->monitor_reaction Periodic Sampling quench_reaction Reaction Quench (e.g., Water Addition) monitor_reaction->quench_reaction Upon Completion extraction Solvent Extraction quench_reaction->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: General workflow for the synthesis of 2-amino-4(1H)-pyridinones.

Detailed Experimental Protocol: Synthesis of 2-(Butylamino)-4(1H)-pyridinone

This protocol provides a representative example for the reaction of this compound with a primary aliphatic amine, n-butylamine.

Materials:

  • This compound (1.0 equiv.)

  • n-Butylamine (1.2-1.5 equiv.)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.).

    • Rationale: An inert atmosphere is crucial to prevent the introduction of moisture, which can react with the base and potentially lead to side reactions.

  • Addition of Reagents: Add anhydrous DMSO (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Add triethylamine (2.0 equiv.) followed by the dropwise addition of n-butylamine (1.2 equiv.).

    • Rationale: A polar aprotic solvent like DMSO or DMF is ideal as it can dissolve the reactants but does not hydrogen bond with the amine nucleophile, thus preserving its reactivity.[12][13] A non-nucleophilic base like triethylamine is used to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating is often necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.[5] Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous NaHCO3, and finally brine.

    • Rationale: The aqueous washes are designed to remove the polar solvent (DMSO/DMF), excess base, and salts formed during the reaction. The NaHCO3 wash ensures complete neutralization of any residual acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water from the organic phase is essential before solvent evaporation to obtain a clean crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 2-(butylamino)-4(1H)-pyridinone.

    • Rationale: Chromatography is typically required to remove unreacted starting materials, by-products, and any baseline impurities.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Quantitative Data: Reaction Parameter Overview

The choice of amine, solvent, base, and temperature significantly impacts the reaction outcome. The following table summarizes typical conditions and expected yields for the amination of this compound with various amine types.

Amine TypeTypical Amine (equiv.)Base (equiv.)SolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic1.2 - 1.5Et3N (2.0)DMSO, DMF80 - 1204 - 1670 - 95
Secondary Aliphatic1.5 - 2.0DIPEA (2.0)NMP, DMSO100 - 14012 - 2460 - 85
Primary Aromatic (Anilines)1.1 - 1.3K2CO3 (2.0)DMF120 - 15016 - 3650 - 80
Ammonia (as solution)Excess-Dioxane100 - 130 (sealed tube)24 - 4840 - 75

Note: These are generalized conditions. Optimization is recommended for each specific substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Poorly reactive amine. 3. Inactive base or wet solvent.1. Increase reaction temperature incrementally (e.g., in 10 °C steps). 2. For less nucleophilic amines (e.g., anilines), consider using a stronger base (e.g., NaH, NaOtBu) or exploring palladium-catalyzed Buchwald-Hartwig conditions.[14][15] 3. Use freshly opened anhydrous solvents and ensure the base is of high quality.
Formation of Side Products 1. Dialkylation (with primary amines). 2. Reaction with solvent (e.g., DMF at high temp.).1. Use a slight excess of the amine (1.1-1.2 equiv.) to favor mono-substitution. 2. Use an alternative high-boiling point solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).
Difficult Purification 1. Residual high-boiling solvent (DMSO, DMF). 2. Product is highly polar.1. Perform multiple aqueous extractions during work-up. A back-extraction with a nonpolar solvent like diethyl ether can also help. 2. Use a more polar eluent system for chromatography (e.g., with methanol or ammonia). Consider reverse-phase chromatography if necessary.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for synthesizing 2-amino-4(1H)-pyridinone derivatives. A thorough understanding of the SNAr mechanism and the influence of reaction parameters such as solvent, base, and temperature is key to achieving high yields and purity. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this important transformation in the pursuit of novel therapeutic agents.

References

  • VertexAI Search. (2024).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]
  • Mandal, K. K. (n.d.).
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • YouTube. (2019).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Morressier. (2021).
  • EKU Chemistry Department. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • ResearchGate. (2024). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • ACS Publications. (n.d.). 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: Novel Selective β3-Adrenoceptor Agonists.
  • ECHEMI. (n.d.). Nucleophilic Substitution and Solvent Effects.
  • Google Patents. (n.d.).
  • ChemRxiv. (2024).
  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. (n.d.). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
  • Chemistry Stack Exchange. (2018).
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
  • National Institutes of Health. (n.d.).
  • PubMed. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-aminopyridine.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines.
  • Recent development of peptide coupling reagents in organic synthesis.
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2025). Enamines.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • YouTube. (2018). Amine Synthesis Reactions.
  • Royal Society of Chemistry. (n.d.). The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation vs. O-alkylation of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 2-chloro-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N- versus O-alkylation of this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve your desired regioselectivity with confidence.

The Challenge: N- vs. O-Alkylation

This compound exists in tautomeric equilibrium with its aromatic isomer, 2-chloro-4-hydroxypyridine. This gives rise to an ambident nucleophile, the pyridinone anion, which can be alkylated at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.[1][2][3][4] Controlling the regioselectivity of this reaction is a common challenge, as mixtures of both isomers are often obtained.[5][6] This guide will provide you with the necessary knowledge and practical steps to steer your reaction towards the desired outcome.

Troubleshooting Guides

Issue 1: Low or No Selectivity - My reaction yields a mixture of N- and O-alkylated products.

Root Cause Analysis:

The N/O selectivity in the alkylation of this compound is a delicate balance of several factors that influence the reactivity of the ambident nucleophile. These include the choice of solvent, base, and the nature of the alkylating agent.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and THF tend to favor N-alkylation. These solvents solvate the cation of the base, leaving the pyridinone anion more "naked" and available for reaction at the more nucleophilic nitrogen atom.[7] In contrast, polar protic solvents like alcohols can form hydrogen bonds with the oxygen atom of the pyridinone, making the nitrogen atom more accessible for alkylation.

  • Base and Counter-ion Effects: The choice of base and its corresponding counter-ion plays a crucial role. Strong bases with large, soft counter-ions (e.g., Cs₂CO₃, K₂CO₃) often favor N-alkylation.[8] Conversely, using silver salts (e.g., Ag₂CO₃) can promote O-alkylation due to the coordination of the silver ion with the oxygen atom.[5][9]

  • Nature of the Alkylating Agent (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle is a useful framework for predicting selectivity. The nitrogen atom of the pyridinone anion is considered a "softer" nucleophilic center, while the oxygen atom is "harder".

    • Soft electrophiles (e.g., alkyl iodides, benzyl halides) will preferentially react with the soft nitrogen center, leading to N-alkylation.[10]

    • Hard electrophiles (e.g., alkyl sulfates, alkyl triflates) will favor reaction with the hard oxygen center, resulting in O-alkylation.[10]

Optimization Workflow:

Optimization_Workflow cluster_N_alkylation To Favor N-Alkylation cluster_O_alkylation To Favor O-Alkylation start Start: Mixture of N- and O-alkylated products N_solvent Use Polar Aprotic Solvent (DMF, DMSO, THF) start->N_solvent If N-alkylation is desired O_solvent Consider Less Polar Solvents (Dioxane, Toluene) start->O_solvent If O-alkylation is desired desired_product Desired Product N_base Use a Base with a Soft Counter-ion (Cs₂CO₃, K₂CO₃, NaH) N_solvent->N_base N_agent Use a Soft Alkylating Agent (Alkyl Iodide, Benzyl Bromide) N_base->N_agent N_agent->desired_product O_base Use a Base with a Hard Counter-ion (Ag₂CO₃, NaH in some cases) O_solvent->O_base O_agent Use a Hard Alkylating Agent (Dimethyl Sulfate, Alkyl Tosylate) O_base->O_agent O_agent->desired_product

Caption: Decision workflow for optimizing N- vs. O-alkylation.

Experimental Protocols:

Protocol for Maximizing N-Alkylation:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Maximizing O-Alkylation:

  • Suspend this compound (1.0 eq) and silver carbonate (Ag₂CO₃, 1.2 eq) in a non-polar solvent such as toluene or dioxane (0.1-0.5 M).

  • Add a hard alkylating agent (e.g., dimethyl sulfate or an alkyl tosylate, 1.1 eq).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the silver salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Issue 2: Poor Yield of the Desired Isomer

Root Cause Analysis:

  • Incomplete Deprotonation: Insufficient base or a base that is not strong enough to fully deprotonate the pyridinone can lead to low yields.

  • Steric Hindrance: Bulky alkylating agents or substituents on the pyridinone ring can sterically hinder the reaction, resulting in lower yields.[11]

  • Side Reactions: The alkylating agent may react with the solvent or decompose under the reaction conditions. For example, in aqueous solutions, hydrolysis of the alkylating agent can compete with the desired alkylation.[12]

  • Product Instability: The desired product might be unstable under the reaction conditions, leading to degradation.

Troubleshooting Steps:

  • Ensure Complete Deprotonation:

    • Increase the equivalents of base (e.g., from 1.2 to 1.5 eq).

    • Switch to a stronger base (e.g., from K₂CO₃ to NaH).

    • Increase the reaction time for the deprotonation step before adding the alkylating agent.

  • Address Steric Hindrance:

    • Increase the reaction temperature to provide more energy to overcome the activation barrier.

    • If possible, use a less sterically hindered alkylating agent.

  • Minimize Side Reactions:

    • Ensure the use of anhydrous solvents and reagents to prevent hydrolysis.

    • Choose a solvent that is inert to the alkylating agent and reaction conditions.

  • Consider Alternative Strategies:

    • For selective N-alkylation, a two-step approach can be effective: first synthesize the 2-alkoxypyridine (O-alkylation), and then treat it with an alkyl halide. The nitrogen atom of the 2-alkoxypyridine attacks the alkyl halide to form a pyridinium salt, followed by displacement of the alkoxy group by the halide counter-ion to yield the N-alkylated product.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic differences between the N- and O-alkylated products?

A1: NMR and IR spectroscopy are powerful tools for distinguishing between N- and O-alkylated isomers.[13]

  • ¹H NMR: In the N-alkylated product, the protons on the carbon attached to the nitrogen will typically appear at a different chemical shift compared to the protons on the carbon attached to the oxygen in the O-alkylated product.

  • ¹³C NMR: The chemical shift of the carbon directly attached to the nitrogen in the N-alkylated isomer will be significantly different from the carbon attached to the oxygen in the O-alkylated isomer. The latter will be further downfield.[13]

  • IR Spectroscopy: The N-alkylated product will retain the carbonyl (C=O) group, which will show a characteristic stretching band in the IR spectrum (typically around 1650-1680 cm⁻¹).[13] The O-alkylated product, being an aromatic ether, will lack this strong carbonyl absorption.[13]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish the site of alkylation. For the N-alkylated product, a correlation will be observed between the protons of the alkyl group and the carbons of the pyridinone ring adjacent to the nitrogen. For the O-alkylated product, the correlation will be to the carbon bearing the oxygen.

Q2: How do electron-withdrawing or electron-donating groups on the pyridinone ring affect selectivity?

A2: Substituents on the pyridinone ring can influence the electronic properties of the N and O nucleophilic centers, thereby affecting the N/O selectivity. Electron-withdrawing groups can decrease the nucleophilicity of both the nitrogen and oxygen, potentially slowing down the reaction. Conversely, electron-donating groups can increase the electron density and enhance reactivity. The position of the substituent is also critical and can influence the relative nucleophilicity of the N and O atoms.

Q3: Can Mitsunobu conditions be used for the alkylation of this compound?

A3: Yes, the Mitsunobu reaction is another method for alkylation, particularly for O-alkylation.[1][3][4] However, the N/O selectivity under Mitsunobu conditions can also be sensitive to the solvent and the specific alcohol used.[3][4] It is often employed for the coupling of alcohols with the pyridinone.

Q4: Is it possible to achieve selective O-alkylation using diazo compounds?

A4: Yes, recent literature has shown that regioselective O-alkylation of 2-pyridones can be achieved using diazo compounds in the presence of a catalyst like triflic acid (TfOH).[14] This method offers high selectivity for the O-alkylated product under mild, metal-free conditions.[14]

Data Summary Tables

Table 1: Influence of Solvents on Alkylation Selectivity

SolventTypeTypical SelectivityRationale
DMF, DMSO, THFPolar AproticFavors N-AlkylationSolvates the cation, leaving the pyridinone anion more reactive at the nitrogen.
Toluene, DioxaneNon-polarCan favor O-AlkylationLess solvation of the anion, allowing for other factors like the counter-ion to dominate.
AlcoholsPolar ProticCan favor N-AlkylationHydrogen bonding with the oxygen can block it, making the nitrogen more accessible.
WaterPolar ProticFavors N-Alkylation (with micellar systems)Micellar systems can enhance solubility and favor N-alkylation.[15]

Table 2: Influence of Bases on Alkylation Selectivity

BaseCounter-ionTypical SelectivityRationale
Cs₂CO₃, K₂CO₃Cs⁺, K⁺ (Soft)Favors N-AlkylationSoft counter-ions associate less tightly with the oxygen, favoring reaction at the softer nitrogen center.[8]
NaHNa⁺ (Hard)Can favor N- or O-AlkylationSelectivity can be highly dependent on solvent and alkylating agent.[16]
Ag₂CO₃Ag⁺ (Soft)Favors O-AlkylationSilver ion coordinates with the oxygen atom, directing alkylation to that site.[5]
t-BuOKK⁺ (Soft)Can favor N-AlkylationA strong, non-nucleophilic base often used in polar aprotic solvents.

Table 3: Influence of Alkylating Agents (HSAB Principle)

Alkylating AgentHSAB TypeTypical SelectivityExample
Alkyl Iodides, Alkyl BromidesSoftFavors N-AlkylationCH₃I, BnBr
Alkyl Sulfates, Alkyl TosylatesHardFavors O-Alkylation(CH₃)₂SO₄, TsOCH₃
Benzyl Halides, Allyl HalidesSoftFavors N-AlkylationPhCH₂Br, CH₂=CHCH₂Br

Reaction Pathway Overview

Alkylation_Pathways cluster_tautomerism Tautomeric Equilibrium cluster_alkylation Alkylation Pathways pyridinone This compound hydroxypyridine 2-Chloro-4-hydroxypyridine pyridinone->hydroxypyridine deprotonation Deprotonation (+ Base) pyridinone->deprotonation hydroxypyridine->deprotonation anion Pyridinone Anion (Ambident Nucleophile) deprotonation->anion N_alkylation N-Alkylation (Soft Electrophile, R-X) anion->N_alkylation Attack at Nitrogen O_alkylation O-Alkylation (Hard Electrophile, R-X) anion->O_alkylation Attack at Oxygen N_product N-Alkyl-2-chloro-4-pyridinone N_alkylation->N_product O_product O-Alkyl-2-chloro-4-methoxypyridine O_alkylation->O_product

Sources

Technical Support Center: Synthesis of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4(1H)-pyridinone (also known as 2-Chloro-4-hydroxypyridine). This resource is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in pharmaceutical and agrochemical synthesis. This guide provides in-depth, field-tested insights into common synthetic challenges, focusing on the identification and mitigation of byproducts. The format is a series of frequently asked questions (FAQs) that address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize this compound by chlorinating 4-hydroxypyridine. What are the most common impurities I should expect in my crude product?

A1: The chlorination of 4-hydroxypyridine is a standard route, but the reactivity of the pyridine ring system can lead to several predictable byproducts. Your crude product mixture will likely contain not only the desired product but also unreacted starting material and over-chlorinated species.

Causality: The pyridinone tautomer of 4-hydroxypyridine has an electron-donating hydroxyl group that strongly activates the ring towards electrophilic substitution, particularly at the positions ortho to the activating group (C2 and C6). The chlorinating agent, a strong electrophile, can react multiple times if conditions are not carefully controlled.

Commonly Observed Byproducts:

Byproduct NameStructureRationale for Formation
4-Hydroxypyridine4-hydroxypyridine structureIncomplete reaction; insufficient chlorinating agent or reaction time.
2,6-Dichloro-4(1H)-pyridinone2,6-dichloro-4-hydroxypyridine structureOver-reaction due to the high reactivity of the mono-chlorinated product. The C6 position is also activated.
Polychlorinated PyridinesPolychlorinated pyridine structuresOccurs under harsh conditions or with a large excess of the chlorinating agent, potentially leading to dearomatization or substitution at other positions.
Tarry Substances/PolymersDark, insoluble materialDegradation of starting material or product, often due to excessive temperatures or highly acidic conditions[1].
Q2: My reaction with phosphoryl chloride (POCl₃) resulted in a low yield and a significant amount of a dark, tarry substance. What went wrong?

A2: This is a frequent issue when using powerful chlorinating and dehydrating agents like phosphoryl chloride or sulfuryl chloride (SO₂Cl₂) without precise temperature control.

Expert Analysis & Causality: The reaction between 4-hydroxypyridine and POCl₃ is highly exothermic. An uncontrolled temperature increase can lead to several competing side reactions:

  • Polymerization: Pyridine derivatives can polymerize under strongly acidic and high-temperature conditions.

  • Decomposition: The starting material or the product may not be stable at elevated temperatures in the presence of a strong Lewis acid like POCl₃, leading to complex decomposition pathways and the formation of intractable tars.

  • Aggressive Chlorination: High temperatures can drive the reaction to form multiple chlorinated species, which may also be unstable.

Troubleshooting Protocol:

  • Temperature Control (Critical): Add the chlorinating agent (e.g., POCl₃) dropwise to a cooled solution (0-10 °C) of the 4-hydroxypyridine in an appropriate solvent. Use an ice bath to dissipate the heat generated during the addition.

  • Solvent Selection: Use an inert, aprotic solvent such as N,N-dimethylformamide (DMF) (as a catalyst), acetonitrile, or toluene to help moderate the reaction temperature and improve solubility.

  • Stoichiometry: Use a modest excess of the chlorinating agent (e.g., 1.1-1.5 equivalents). A large excess increases the risk of over-chlorination and decomposition.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times at elevated temperatures after the initial addition.

Below is a workflow diagram illustrating the decision-making process for troubleshooting this issue.

G cluster_0 Troubleshooting: Tarry Byproduct Formation start Reaction produces dark, tarry substance check_temp Was temperature controlled during reagent addition? start->check_temp check_stoich Was a large excess of chlorinating agent used? check_temp->check_stoich Yes sol_temp Implement Strict Temp. Control: - Add reagent dropwise at 0-10 °C - Use ice bath check_temp->sol_temp No sol_stoich Optimize Stoichiometry: - Use 1.1-1.5 eq. of chlorinating agent check_stoich->sol_stoich Yes sol_monitor Monitor Reaction Progress: - Use TLC/HPLC to determine endpoint and avoid prolonged heating check_stoich->sol_monitor No

Caption: Troubleshooting workflow for tar formation.

Q3: How can I effectively remove the 2,6-dichloro-4(1H)-pyridinone byproduct from my desired this compound?

A3: Separating the mono- and di-chlorinated products can be challenging due to their similar structures. However, differences in their polarity and solubility can be exploited for purification.

Purification Strategy:

  • Fractional Crystallization: This is often the most effective method on a larger scale. The solubility of the mono- and di-chlorinated species will likely differ in a given solvent system. Experiment with various solvents like ethanol, acetonitrile, or mixtures such as toluene/heptane. The less soluble compound will crystallize out first.

  • Column Chromatography: For smaller scales or when high purity is essential, silica gel column chromatography is the preferred method. The dichlorinated byproduct is less polar than the mono-chlorinated product and will therefore elute first.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or dichloromethane), adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a silica gel column with your starting mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the silica slurry containing your crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 10% to 30-40% ethyl acetate) to elute your products. Collect fractions and analyze them by TLC.

  • Fraction Pooling: Combine the pure fractions containing the desired this compound and remove the solvent under reduced pressure.

The general mechanism for the formation of the dichlorinated byproduct is shown below.

G cluster_1 Mechanism of Over-Chlorination start_mat 4-Hydroxypyridine product This compound (Desired Product) start_mat->product + Cl+ byproduct 2,6-Dichloro-4(1H)-pyridinone (Byproduct) product->byproduct + Cl+ (Attack at C6 position)

Caption: Pathway showing byproduct formation.

Q4: My starting 4-hydroxypyridine is difficult to remove. Is there an alternative to chromatography?

A4: Yes. An acid-base workup can be effective for removing the unreacted 4-hydroxypyridine, which is more basic than the chlorinated product.

Expert Rationale: The chlorine atom on the pyridine ring is an electron-withdrawing group, which reduces the basicity of the ring nitrogen. This difference in pKa can be used to perform a liquid-liquid extraction.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 4-hydroxypyridine will be protonated and move into the aqueous layer. The less basic this compound will remain predominantly in the organic layer. Repeat the wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Frank, J. P., Strutton, W. R., Adade, J. K. A., & Majireck, M. M. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 101, 242–257.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Semantic Scholar. (n.d.). 4-HYDROXY-2(lH)-PYRIDINONE.
  • MilliporeSigma. (n.d.). High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.

Sources

Technical Support Center: Nucleophilic Substitution on 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-chloro-4(1H)-pyridinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield, purity, and scalability of this critical transformation. We will move beyond simple procedural lists to explore the underlying principles that govern success, enabling you to troubleshoot effectively and rationalize your experimental design.

Section 1: Foundational Principles of the Reaction

Before troubleshooting, it's essential to understand the mechanistic landscape. The reaction of this compound with a nucleophile is not a simple SN1 or SN2 reaction. Instead, it proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Mechanism on an Electron-Deficient Heterocycle

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions (the ortho and para positions relative to the nitrogen), making them susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds in two key steps:

  • Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This mechanism is distinct from substitutions on electron-rich aromatic rings (which require electrophilic substitution) and is favored by the presence of the ring nitrogen, which stabilizes the negatively charged intermediate.[1]

Caption: The SNAr mechanism on this compound.

The Ambident Nature of 4(1H)-Pyridinone

A critical feature of the 4(1H)-pyridinone scaffold is its tautomerism and ambident nucleophilicity. The acidic N-H proton can be removed by a base, generating an anion that has nucleophilic character at both the nitrogen and the oxygen atoms. This can lead to a mixture of N- and O-substituted byproducts if the reaction conditions are not carefully controlled, particularly if your intended nucleophile is an alkylating or arylating agent targeting the pyridinone itself.[5][6]

Section 2: Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during this reaction in a practical question-and-answer format.

Q1: My reaction yield is low, and I'm recovering unreacted starting material. How can I drive the reaction to completion?

This is a common kinetics problem. The activation energy for the initial nucleophilic attack may be too high under your current conditions.

A1: Key Factors to Re-evaluate:

  • Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the initial energy barrier of disrupting aromaticity. Gradually increase the reaction temperature in 10-20 °C increments and monitor by TLC or LC-MS.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[7] Polar aprotic solvents are generally the best choice as they can solvate cations (like K⁺ from K₂CO₃) while leaving the anion (the nucleophile) relatively free and reactive.

    • Troubleshooting Tip: If you are using a less polar solvent like THF or Toluene, consider switching to DMF, DMSO, or NMP. Be aware that DMSO can be difficult to remove during workup and may require higher temperatures.

  • Nucleophile Strength: A more potent nucleophile will react faster.[8] If you are using a neutral nucleophile (e.g., an amine or alcohol), it must be deprotonated by a base to become active. Ensure your base is strong enough to fully deprotonate the nucleophile but not so strong that it causes unwanted side reactions.

Table 1: Solvent Selection Guide for SNAr Reactions
SolventTypeBoiling Point (°C)Key Characteristics & Considerations
DMF Polar Aprotic153Excellent choice, dissolves most reagents, moderate boiling point.
DMSO Polar Aprotic189Highly polar, can accelerate slow reactions, high boiling point can be problematic.
NMP Polar Aprotic202Similar to DMSO but often easier to remove; good for very high-temperature reactions.
Acetonitrile (MeCN) Polar Aprotic82Lower boiling point, useful for reactions with very reactive nucleophiles.
THF Ethereal66Less polar, may result in slower reaction rates.
Ethanol/Water Polar ProticVariableCan be used, but may slow the reaction by solvating the nucleophile through H-bonding.[7]
Q2: My reaction is complete, but the yield is still low due to the formation of multiple byproducts. What's going wrong?

This points to a selectivity issue. The most common byproduct is from the self-reaction of the starting material or reaction with the solvent.

A2: Strategies to Improve Selectivity:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often ideal.

    • Inorganic Bases: K₂CO₃ and Cs₂CO₃ are workhorses for these reactions. Cs₂CO₃ is more soluble in organic solvents and can lead to faster reactions, making it an excellent choice for O-alkylation or arylation.[9]

    • Organic Bases: Triethylamine (Et₃N) or DIPEA are often used when the nucleophile is an amine salt (e.g., R-NH₃⁺Cl⁻) to liberate the free amine. They are generally not strong enough to deprotonate the pyridinone N-H.

    • Strong Bases: NaH is a very strong, non-nucleophilic base suitable for deprotonating alcohols or even some amines. However, it will readily deprotonate the pyridinone N-H, which could lead to unwanted N-alkylation if your electrophile is present.

  • Protecting Groups: If the N-H of the pyridinone is interfering (e.g., acting as a competing nucleophile), consider protecting it. A benzyl or p-methoxybenzyl (PMB) group can be installed and later removed via hydrogenolysis.

  • Order of Addition: Add the base to a solution of your nucleophile first to ensure it is fully activated before adding the this compound substrate. This minimizes the concentration of free base that could deprotonate the pyridinone.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Recovered? start->check_sm incomplete Incomplete Reaction (Kinetics Issue) check_sm->incomplete  Yes byproducts Byproducts Formed (Selectivity Issue) check_sm->byproducts  No temp Increase Temperature incomplete->temp solvent Switch to Polar Aprotic (DMF, DMSO) incomplete->solvent base Use Stronger Base for Nucleophile incomplete->base check_byprod Identify Byproducts (LC-MS, NMR) byproducts->check_byprod n_alkylation N/O-Alkylation of SM? check_byprod->n_alkylation other Other Byproducts check_byprod->other  No protect Protect Pyridinone N-H n_alkylation->protect  Yes base_sel Use Weaker / Sterically Hindered Base n_alkylation->base_sel  Yes order_add Change Order of Addition n_alkylation->order_add  Yes

Caption: A troubleshooting decision tree for low-yield reactions.

Q3: I am trying to perform an N-arylation on the pyridinone itself, but I'm getting O-arylation as the major product. How can I control this regioselectivity?

This is a classic case of ambident nucleophile reactivity. The outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. Nitrogen is a "softer" nucleophile than oxygen.

A3: Strategies to Favor N-Arylation over O-Arylation: [5][10]

  • Base/Counter-ion: The choice of base is paramount.

    • To favor O-Arylation (Hard-Hard Interaction): Use bases with "hard" cations like K⁺ (from K₂CO₃) or Cs⁺ (from Cs₂CO₃). These cations coordinate tightly to the hard oxygen atom, increasing its nucleophilicity.

    • To favor N-Arylation (Soft-Soft Interaction): Use bases that are less coordinating or sterically hindered, such as organic amine bases (e.g., N,N-diethylaniline). This leaves the softer nitrogen atom more available for attack.[5][10]

  • Solvent:

    • To favor O-Arylation: Chlorobenzene has been shown to be effective.[5]

    • To favor N-Arylation: Fluorobenzene can promote selective N-arylation.[10]

  • Catalysis: While many SNAr reactions are uncatalyzed, difficult arylations can be promoted. Palladium or copper catalysts are common, but for SNAr on this activated substrate, metal-free conditions are often sufficient and preferred to avoid additional complexities.[5][10]

Section 3: Frequently Asked Questions (FAQs)

Q: Is 2-fluoropyridinone a better substrate than 2-chloropyridinone? A: Yes, typically. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. Fluorine is highly electronegative, making the carbon it's attached to more electrophilic and thus more susceptible to attack. This leads to a common leaving group reactivity order of F > Cl > Br > I, which is the opposite of SN2 reactions.[11][12][13] If your reaction is sluggish with the chloro-substrate, switching to the fluoro-analog could provide a significant rate enhancement.

Q: Can I use microwave irradiation to speed up the reaction? A: Absolutely. Microwave synthesis is an excellent tool for accelerating SNAr reactions. The rapid, efficient heating can often reduce reaction times from many hours to minutes and improve yields by minimizing the formation of thermal degradation byproducts. Standard conditions (e.g., DMF as solvent, K₂CO₃ as base) translate well to microwave protocols.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting material and product (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis and to check for isomeric byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Q: My product is water-soluble. How should I approach the workup? A: This can be challenging. Avoid a traditional aqueous wash if possible.

  • Cool the reaction mixture and filter off any inorganic salts (like K₂CO₃ and KCl).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue directly by column chromatography. If the product is very polar, consider using a reverse-phase column.

  • Alternatively, extraction with a less polar solvent that your product is sparingly soluble in (like Dichloromethane or Chloroform) in large volumes may work. Salting out the aqueous layer with NaCl can sometimes help push polar compounds into the organic phase.

Section 4: Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a starting point for optimization.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 equivalents) and a suitable polar aprotic solvent (e.g., DMF, to make a ~0.5 M solution based on the limiting reagent).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Heating & Substrate Addition: Heat the mixture to the desired temperature (e.g., 100 °C). Once at temperature, add this compound (1.0 equivalent) portion-wise or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction at temperature and monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into cold water and stir for 15 minutes.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Bai, L., et al. (2018). One-Pot and Multicomponent Synthesis of N-Substituted-4-Hydroxyl-2-Pyridones. Chinese Journal of Organic Chemistry, 38, 2054–2059. [Link]
  • Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1980). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Zenodo. [Link]
  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
  • Coterón, J. M., et al. (2011). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 54(15), 5560-5581. [Link]
  • Beck, E. M., & Gaunt, M. J. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 50(34), 7628-7640. [Link]
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. Chemistry Online. [Link]
  • Wang, G., et al. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(30), 7133-7146. [Link]
  • Al-duaij, O. K. (2014). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
  • Organic Chemistry. (2019).
  • University of Illinois Springfield. Nucleophilic Substitution Reactions. UIS. [Link]
  • da Silva, T. H., et al. (2021). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
  • da Silva, T. H., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules, 26(7), 1878. [Link]
  • West, J. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(25), 9775-9779. [Link]
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine. Filo. [Link]
  • OC hem simplified. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
  • Pieroni, M., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 143, 1339-1354. [Link]
  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28, 1031-1035. [Link]
  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
  • Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • El-Damasy, A. K., et al. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 81, 412-426. [Link]
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8295-8300. [Link]
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
  • Chen, Y., et al. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 26(16), 4975. [Link]
  • University of Bristol. (n.d.).
  • Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12, 6175-6180. [Link]
  • LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11, 8295-8300. [Link]
  • Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 486-494. [Link]
  • McElroy, W. R., & Shong, P. D. (1983). New Synthetic Approaches to 4(1H)-Pyridones. II. Derivatives Having Nonaromatic Substituents. Journal of Heterocyclic Chemistry, 20(2), 361-366. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-4(1H)-pyridinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. Here, we address common challenges with in-depth, experience-based solutions and scientifically grounded explanations.

Introduction: The Challenge of Purifying 2-Chloro-4(1H)-pyridinones

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals.[1][2] However, their purification is often complicated by a unique set of chemical properties. These compounds can exhibit challenging tautomerism, variable solubility, and a propensity for certain side reactions, making the isolation of highly pure material a significant hurdle.[3][4][5] This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve your desired purity with confidence.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Problem 1: My purified compound shows broad or multiple peaks in NMR analysis, suggesting impurities or dynamic behavior. What's happening?

Answer: This is a classic sign of tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers. This compound exists in equilibrium between its lactam (pyridinone) and lactim (hydroxypyridine) forms.[4][5][6] The position of this equilibrium is highly sensitive to the solvent, temperature, and pH, which can lead to the complex NMR spectra you are observing.[5][7]

Causality and In-Depth Explanation:

The 4-pyridone tautomer is significantly more polar and has a greater zwitterionic character than the corresponding 2-pyridone.[3] This polarity difference is a key factor to exploit during purification. In non-polar solvents, the less polar 2-hydroxypyridine tautomer is often favored, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form.[5]

Troubleshooting Protocol:

  • Solvent Selection for Analysis: To obtain a clean NMR spectrum, try dissolving your compound in a solvent that strongly favors one tautomer. For example, using a polar, protic solvent like DMSO-d6 or D2O will likely push the equilibrium towards the pyridone form, simplifying the spectrum.

  • Temperature Variation NMR: Acquiring NMR spectra at different temperatures can help confirm tautomerism. If the peaks coalesce or sharpen at higher or lower temperatures, it's a strong indication of a dynamic equilibrium.

Problem 2: I'm struggling with low recovery during crystallization. My compound either crashes out too quickly with impurities or remains stubbornly in the mother liquor.

Answer: Low recovery during crystallization is a frequent issue with this compound derivatives, often stemming from their moderate to low solubility in many common organic solvents. The key is to find a solvent system that provides a steep solubility curve—meaning the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Protocol & Solvent Selection:

  • Systematic Solvent Screening: Begin with a systematic screening of single and binary solvent systems. A good starting point is to test solubility in a range of solvents with varying polarities.

  • Recrystallization Technique: Once a suitable solvent is identified, employ a slow cooling method. Rapid cooling often leads to the trapping of impurities within the crystal lattice. If the compound is still not precipitating, consider techniques like adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the saturated solution or using seed crystals to induce crystallization.

Solvent SystemSuitability for CrystallizationKey Considerations
Benzene/Cyclohexane (1:1)Effective for certain derivatives.[2]Provides a good balance of solubility and volatility.
Diethyl EtherOften used as a wash to remove soluble impurities.[8][9]Compound of interest should have low solubility.
DichloromethaneCan be used in the initial reaction but may require an anti-solvent for precipitation.[9]Good for dissolving a range of starting materials and intermediates.
AcetoneCan be effective for some derivatives.[10]Highly volatile, requiring careful temperature control.
Problem 3: My primary impurity co-elutes with the product during column chromatography. How can I improve separation?

Answer: Co-elution is a common challenge, especially when dealing with structurally similar impurities such as regioisomers or starting materials. The solution lies in optimizing your chromatographic conditions to exploit subtle differences in the polarity and functional groups of your compound and the impurity.

In-Depth Explanation of Chromatographic Choices:

Standard silica gel chromatography is a good starting point. However, the polar nature of the pyridinone ring can lead to tailing and poor separation. In such cases, switching to a different stationary phase or employing an alternative chromatographic technique can be beneficial.

Troubleshooting Protocol:

  • Mobile Phase Optimization: Systematically vary the polarity of your eluent. For silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is common.[11][12] A shallow gradient of the polar solvent can often resolve closely eluting compounds.

  • Alternative Stationary Phases: If silica gel fails, consider:

    • Alumina (basic or neutral): Can be effective for separating compounds with basic functionalities.

    • Reverse-phase C18 silica: Separates compounds based on hydrophobicity. This is particularly useful if your impurities have different alkyl substitutions.

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for polar compounds that are poorly retained on reverse-phase columns.[13] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a polar organic solvent and a small amount of aqueous solvent.[13]

Experimental Workflow: Column Chromatography Optimization

Caption: Workflow for optimizing column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials, regioisomers (e.g., 4-chloro isomers if the synthesis is not selective), and byproducts from side reactions such as hydrolysis of the chloro group to a hydroxyl group.[3][14] The presence of a hydroxyl byproduct can be particularly problematic as it is often more polar and can complicate purification.

Q2: Can I use an acid or base wash during my workup to remove impurities?

A2: Yes, an aqueous acid or base wash can be very effective, but it must be done with caution. The pyridinone nitrogen is basic and can be protonated by a strong acid, potentially moving your product into the aqueous layer. Conversely, the N-H proton is weakly acidic and can be deprotonated by a strong base. A mild basic wash (e.g., saturated sodium bicarbonate solution) is often used to remove acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities. Always check the pH of your aqueous layer and analyze a small sample of both the organic and aqueous layers by TLC or LC-MS to ensure your product is not being lost.

Q3: Are there any specific analytical techniques that are particularly useful for characterizing these compounds?

A3: Beyond standard NMR and mass spectrometry, the following techniques are highly valuable:

  • Quantitative NMR (qNMR): Useful for determining the purity of your final compound with a high degree of accuracy.[8][9]

  • X-ray Crystallography: Provides unambiguous structural confirmation and can reveal the solid-state tautomeric form.[5]

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and for method development for preparative chromatography. A variety of detectors can be used, with UV detection being common for these chromophoric compounds.[13]

Logical Relationship: Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis Crystallization Crystallization NMR NMR Crystallization->NMR Chromatography Chromatography LCMS LCMS Chromatography->LCMS Extraction Extraction Extraction->LCMS Pure_Product Pure_Product NMR->Pure_Product LCMS->Pure_Product XRay XRay XRay->Pure_Product Crude_Product Crude_Product Crude_Product->Crystallization Crude_Product->Chromatography Crude_Product->Extraction Pure_Product->NMR Purity Check

Caption: Interplay between purification and analytical techniques.

References

  • Frank, J. P., Strutton, W. R., Adade, J. K. A., & Majireck, M. M. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses.
  • Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Knowledge.
  • Wu, W., & Song, B. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • MDPI. (n.d.). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144–158.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
  • Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6447–6458.
  • Locatelli, F. M., et al. (2021). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 26(15), 4483.
  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University.
  • WuXi Biology. (n.d.). How about Tautomers?.

Sources

Technical Support Center: Chlorination of 4(1H)-Pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My chlorination of 4(1H)-pyridinone is producing a mixture of mono-, di-, and even tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

This is a classic case of over-chlorination , a common side reaction in electrophilic aromatic substitution on an activated ring system like 4(1H)-pyridinone. The initial introduction of a chlorine atom does not sufficiently deactivate the ring, leading to further chlorination.

Causality: The 4-pyridone ring is electron-rich, making it highly susceptible to electrophilic attack. Common chlorinating agents like phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂), are highly reactive and can lead to multiple additions if the reaction is not carefully controlled.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Start with a 1:1 molar ratio of 4(1H)-pyridinone to the chlorinating agent. A slight excess of the pyridinone may be used to suppress di-substitution.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Over-chlorination is often exacerbated by high temperatures. It is recommended to start at 0°C and slowly warm the reaction mixture only if necessary.

  • Slow Addition of Reagents: Add the chlorinating agent dropwise to the solution of 4(1H)-pyridinone over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent. While POCl₃/PCl₅ is effective, it can be aggressive. N-chlorosuccinimide (NCS) in a suitable solvent can sometimes offer better selectivity for mono-chlorination.

Data Point: While specific yields are highly dependent on the full reaction conditions, a general trend is observable:

Chlorinating AgentTemperatureStoichiometry (Agent:Substrate)Typical Outcome
POCl₃/PCl₅Reflux>1.5 : 1Significant amounts of di- and tri-chlorinated products
POCl₃/PCl₅0-25°C1.1 : 1Predominantly mono-chlorinated product
SO₂Cl₂Room Temp1.1 : 1Good selectivity for mono-chlorination
NCSRoom Temp1.1 : 1Generally high selectivity for mono-chlorination
FAQ 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the chlorination?

The chlorination of 4(1H)-pyridinone can potentially yield 2-chloro- or 3-chloro-4(1H)-pyridinone. The electronic properties of the starting material heavily influence the position of electrophilic attack.

Causality: The 4-pyridone tautomer exists in equilibrium with 4-hydroxypyridine. The hydroxyl group is an ortho-, para-directing activator. In the pyridone form, the carbonyl group is deactivating, and the nitrogen lone pair can direct substitution. The interplay of these factors determines the regioselectivity. For 4(1H)-pyridinone, electrophilic substitution is generally favored at the 2- and 6-positions due to the activating effect of the nitrogen atom and the directing effect of the carbonyl group.

Troubleshooting & Mitigation Strategies:

  • Chlorination of the N-oxide: A reliable method to control regioselectivity is to first convert the 4(1H)-pyridinone to its N-oxide. The N-oxide is highly activated towards electrophilic substitution at the 2- and 6-positions. Subsequent chlorination with a reagent like oxalyl chloride and triethylamine can proceed with high regioselectivity. The N-oxide can then be removed if desired.[1]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium and the reactivity of the chlorinating agent, thereby affecting regioselectivity. Aprotic solvents are generally preferred.

  • Use of Lewis Acids: In some cases, a Lewis acid catalyst can be used to coordinate with the carbonyl oxygen, further influencing the electron distribution in the ring and directing the chlorination.

Reaction Pathway Visualization:

G cluster_0 Standard Chlorination cluster_1 N-Oxide Strategy for Regiocontrol A 4(1H)-Pyridinone B 2-chloro-4(1H)-pyridinone (Major Product) A->B Chlorinating Agent C 3-chloro-4(1H)-pyridinone (Minor Product) A->C Chlorinating Agent D 4(1H)-Pyridinone E Pyridine-N-oxide intermediate D->E Oxidation F Highly Selective Chlorination E->F Chlorination G This compound F->G Deoxygenation (optional)

Caption: Regioselectivity control in 4(1H)-pyridinone chlorination.

FAQ 3: My yield is low, and I am isolating my starting material back after aqueous workup. What is happening?

This issue often points to the hydrolysis of your chlorinated product back to the starting 4(1H)-pyridinone during the workup phase.

Causality: The chloro-substituted pyridones, particularly α-chloro-N-methyl-4-pyridone, are susceptible to hydrolysis, and this reactivity is enhanced by the zwitterionic character of the 4-pyridone ring.[2] The mechanism involves nucleophilic attack of water on the carbon bearing the chlorine atom.[2] This process can be accelerated under either acidic or basic conditions, which are often present during workup.

Troubleshooting & Mitigation Strategies:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup:

    • Quench the reaction at low temperature by pouring it onto crushed ice.

    • Neutralize the reaction mixture carefully with a mild base, such as sodium bicarbonate solution, while keeping the temperature low. Avoid using strong bases like sodium hydroxide if possible, as this can promote hydrolysis.

    • Minimize the time the product is in contact with the aqueous phase. Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Solvent Evaporation: If using a high-boiling solvent, consider removing it under reduced pressure before the aqueous workup to minimize the thermal stress on the product.

  • Use of a Base in the Reaction: Including a non-nucleophilic base like pyridine or triethylamine in the reaction mixture can neutralize the HCl generated during chlorinations with reagents like POCl₃ or SOCl₂, potentially reducing side reactions and protecting the product.

Hydrolysis Pathway:

G cluster_workup Aqueous Workup Conditions A This compound B Tetrahedral Intermediate A->B + H₂O (Nucleophilic Attack) C 4(1H)-Pyridinone B->C - HCl D Acidic or Basic pH D->A Accelerates E Elevated Temperature E->A Accelerates F Extended Time F->A Accelerates

Sources

Troubleshooting low yield in Suzuki coupling of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower your troubleshooting efforts. This compound and its derivatives are valuable building blocks in medicinal chemistry, yet their successful coupling can be elusive due to the electronic nature of the heterocyclic ring and potential catalyst inhibition.[1]

This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the common issues of low yield and reaction failure.

Troubleshooting Guide: Low Yield & Reaction Failure

Question: My Suzuki coupling of this compound is resulting in a very low yield or no product at all. Where should I start my investigation?

Answer: A low or non-existent yield in the Suzuki coupling of this compound is a frequent challenge. The primary suspects are often an inefficient catalyst system, suboptimal base or solvent selection, or the degradation of your starting materials. 2-chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2][3]

Here is a logical workflow to diagnose the issue:

G cluster_0 Initial Troubleshooting Flow start Low Yield Observed catalyst 1. Evaluate Catalyst System (Catalyst & Ligand) start->catalyst base 2. Assess Base Choice & Stoichiometry catalyst->base If no improvement reagents 3. Verify Reagent Integrity (Boronic Acid & Solvent) base->reagents If no improvement conditions 4. Optimize Reaction Conditions (Temperature & Time) reagents->conditions If no improvement success Improved Yield conditions->success Optimization Successful

Caption: A stepwise troubleshooting workflow for low yield in the Suzuki coupling of this compound.

Begin by systematically evaluating each component of your reaction, starting with the catalyst system.

Question: I suspect my catalyst system is not active enough. What are the best practices for catalyst and ligand selection for this substrate?

Answer: This is a very common issue. Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates like 2-chloropyridinones.[3] The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can lead to catalyst deactivation.[1] Therefore, a more robust catalyst system is required.

Expertise in Action: Why Standard Catalysts Fail

The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step in the catalytic cycle for chloro-heterocycles.[4] Standard phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to facilitate this difficult step. Furthermore, the pyridinone nitrogen can act as a Lewis base, coordinating to the palladium center and inhibiting its catalytic activity.[3][5]

Recommended Catalyst Systems:

For this compound, it is highly recommended to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. The two main classes of ligands that have shown great success are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[1]

Ligand ClassRecommended LigandsKey AdvantagesTypical Loading (mol%)
Bulky Phosphines XPhos, SPhos, RuPhosElectron-richness promotes oxidative addition; steric bulk favors reductive elimination.[1][6]2-5
N-Heterocyclic Carbenes (NHCs) PEPPSI-IPr, IPrStrong σ-donors, highly effective for C-Cl bond activation. Often lead to faster reaction times.[1][6]1-3

Actionable Protocol: A good starting point is to screen a couple of different ligand types. For instance, compare a Buchwald-type ligand like XPhos with an NHC-based catalyst like PEPPSI-IPr.

Question: How critical is the choice of base, and which one should I use for this compound?

Answer: The base is not just a passive component; it plays a crucial role in the transmetalation step of the catalytic cycle.[2][7] The base activates the boronic acid, converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[2] For a challenging substrate like this compound, a weak base is often insufficient.

Causality in Base Selection:

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): May not be strong enough to facilitate the formation of the active boronate species at a rate sufficient for efficient transmetalation, especially with an electron-deficient heterocyclic chloride.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are generally more effective for difficult couplings.[2] They promote a faster rate of transmetalation, which can help to outcompete side reactions.

Recommended Bases:

BasepKa of Conjugate AcidRecommended EquivalentsNotes
Potassium Phosphate (K₃PO₄) 12.32.0 - 3.0A highly effective and commonly used base for challenging heteroaryl couplings.[2][3]
Cesium Carbonate (Cs₂CO₃) 10.32.0 - 3.0Another strong option, though generally more expensive.[2]
Potassium Fluoride (KF) 3.22.0 - 3.0Can be effective, particularly in anhydrous conditions, and is useful if your substrate has base-labile functional groups.[7]

Troubleshooting Tip: If you are using a carbonate base and seeing low yield, switching to potassium phosphate is a logical next step.

Question: I am observing significant amounts of side products. What are they and how can I minimize them?

Answer: The formation of byproducts is a clear indicator that your desired cross-coupling pathway is being outcompeted. The three most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.[3][8]

Identifying and Mitigating Common Side Reactions:

Side ReactionDescriptionCommon CausesMitigation Strategies
Protodeboronation The boronic acid is replaced by a proton from the solvent or trace water.[3]High temperatures, excess base, presence of water.Use anhydrous solvents, consider using a boronic ester (e.g., pinacol ester) which is more stable, or use KF as the base.[2][9]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.[3]Presence of oxygen or certain Pd(II) species.[2]Thoroughly degas your reaction mixture and solvents. Use an efficient Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[2]
Dehalogenation The starting this compound is reduced, replacing the chlorine with a hydrogen.[3][6]The palladium catalyst reacting with hydride sources in the reaction mixture (e.g., solvent, amine impurities).Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source.

Self-Validating System: By analyzing your crude reaction mixture by LC-MS or NMR, you can identify the major byproducts. The identity of these byproducts provides valuable clues about which reaction step is failing and guides your optimization strategy. For example, the presence of significant deboronated starting material points towards issues with the stability of your boronic acid or overly harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the Suzuki coupling of this compound?

A1: A mixture of an organic solvent and water is often beneficial for Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common and effective solvent systems include:

  • 1,4-Dioxane / Water (typically in a 4:1 to 10:1 ratio): A widely used and generally effective system.[1][3]

  • Toluene / Water: Another good option, especially for reactions at higher temperatures.[1]

  • Tetrahydrofuran (THF) / Water: Can also be effective, but the lower boiling point of THF limits the reaction temperature.[10]

It is crucial to degas the solvents thoroughly before use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2][11]

Q2: My reaction is sluggish. Should I increase the temperature?

A2: Yes, increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2] For 2-chloropyridinones, temperatures in the range of 80-120 °C are common.[1][2] However, be aware that higher temperatures can also accelerate the rate of side reactions, particularly protodeboronation.[12] If you increase the temperature, it is important to monitor the reaction progress carefully. Microwave irradiation can also be a very effective way to shorten reaction times and improve yields.[12]

Q3: Can you explain the Suzuki-Miyaura catalytic cycle in the context of my reaction?

A3: Certainly. Understanding the catalytic cycle is key to rational troubleshooting.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-Cl(L)₂ Pd0->ArPdX Ar-Cl Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Ar'-[B(OH)₃]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) ArCl This compound Boronic Ar'-B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of your this compound to form a Pd(II) complex. This is often the slow, rate-determining step.[4]

  • Transmetalation: The boronic acid, activated by the base to form a boronate, transfers its aryl group to the Pd(II) complex, displacing the chloride.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which re-enters the cycle.[4]

Low yields are often a result of a bottleneck at the oxidative addition step or competing side reactions that pull reagents out of the cycle.

Q4: How do I properly set up the reaction to ensure an inert atmosphere?

A4: Maintaining an oxygen-free environment is critical to prevent catalyst decomposition and homocoupling.

Experimental Protocol: Reaction Setup under Inert Atmosphere

  • Add Solids: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, boronic acid, base, palladium source, and ligand.

  • Evacuate and Backfill: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[1][3]

  • Add Solvents: Add the degassed solvents via syringe under a positive pressure of the inert gas.

  • Heat: Heat the reaction mixture to the desired temperature with vigorous stirring.

References

  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
  • Suzuki–Miyaura (hetero-)
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Suzuki-Miyaura (hetero-)
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why can't I achieve good yields for this Suzuki reaction?
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Suzuki reaction - Wikipedia.
  • The Suzuki Reaction - Andrew G Myers Research Group.

Sources

Technical Support Center: Stabilizing 2-Chloro-4(1H)-pyridinone in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4(1H)-pyridinone. This valuable building block is instrumental in the synthesis of novel pharmaceuticals and agrochemicals. However, its reactivity profile presents unique stability challenges. This guide provides in-depth, field-proven insights to help you navigate potential decomposition pathways and ensure the success of your reactions.

Section 1: Understanding the Instability of this compound
FAQ: Why is this compound so susceptible to decomposition?

The instability of this compound stems from a combination of its electronic structure and tautomeric nature.

  • Zwitterionic Character: The 4-pyridone ring system exhibits significant resonance contribution from a zwitterionic (dipolar) form. This polarization increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack. Studies have shown that 4-pyridones are more polar and have a greater zwitterionic character than their 2-pyridone counterparts, which enhances their reactivity toward nucleophiles.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridinic nitrogen and the carbonyl group makes the chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Even weak nucleophiles, including water or amine bases, can displace the chloride, leading to undesired byproducts.[2]

  • Hydrolysis: Under basic or even neutral aqueous conditions, the molecule is prone to hydrolysis, where water acts as a nucleophile to replace the chlorine, forming 2-hydroxy-4(1H)-pyridinone. The rate of this hydrolysis is significantly faster for 4-pyridones compared to 2-pyridones due to the greater contribution of the zwitterionic resonance form.[1]

Below is a diagram illustrating the key decomposition pathways.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products Start This compound Hydrolysis 2,4-Dihydroxypyridine (Hydrolysis Product) Start->Hydrolysis H₂O, Base (e.g., OH⁻) SNAr 2-Substituted-4(1H)-pyridinone (SNAr Product) Start->SNAr Nucleophiles (e.g., R-NH₂, R-SH) Polymer Degradation/Polymerization (Tarry materials) Start->Polymer Strong Base / High Temp.

Figure 1. Key decomposition pathways for this compound.
Section 2: Proactive Strategies for Preventing Decomposition
FAQ: What are the ideal reaction conditions to maintain stability during coupling or alkylation reactions?

The key is to control nucleophilicity, basicity, and temperature. The goal is to allow your desired reaction to proceed significantly faster than any potential decomposition pathway.

Data Presentation: Recommended vs. Problematic Reagents and Conditions
ParameterRecommended (Promotes Stability)Use with Caution / Problematic (Causes Decomposition)Rationale
Base Non-nucleophilic, sterically hindered bases: K₃PO₄, Cs₂CO₃, Organic bases (DIPEA, DBU in some cases).Strong, nucleophilic bases: NaOH, KOH, NaOMe, NaOEt, primary/secondary amines (e.g., Et₂NH).Strong nucleophilic bases can directly displace the chloride via an SNAr reaction or promote rapid hydrolysis.[1][3][4] Non-nucleophilic bases deprotonate the intended nucleophile or pyridone nitrogen without competing in substitution.
Solvent Anhydrous, aprotic solvents: Dioxane, Toluene, THF, DMF, DME.Protic or wet solvents: Water, Methanol, Ethanol.Protic solvents can act as nucleophiles (hydrolysis/alkoxylation) or proton sources that interfere with the reaction.[5] While some Suzuki couplings use water, it must be carefully controlled.
Temperature As low as possible to achieve a reasonable reaction rate (often 60-100 °C for cross-coupling).Elevated temperatures (>120 °C) for prolonged periods.High temperatures accelerate all reactions, including decomposition pathways.[5][6] Darkening of the reaction mixture is a common sign of thermal decomposition.[7]
Atmosphere Inert (Nitrogen or Argon).Air.While less critical than for other organometallic reactions, an inert atmosphere prevents oxidation of sensitive reagents (e.g., phosphine ligands, boronic acids) and minimizes moisture.
FAQ: My reaction requires a strong base. Can I use a protecting group?

Yes. Protecting the pyridone is an excellent strategy when harsh conditions are unavoidable. The most common approach is to protect the pyridone oxygen as an ether, which deactivates the ring towards nucleophilic attack and prevents unwanted N-alkylation side reactions.

Common Protecting Group Strategy: O-Benzylation

  • Protection: React this compound with benzyl bromide (BnBr) and a mild base like K₂CO₃ in an aprotic solvent (e.g., DMF). This forms 2-chloro-4-(benzyloxy)pyridine.

  • Reaction: Perform your desired reaction (e.g., Suzuki coupling, N-alkylation) on the protected substrate.

  • Deprotection: The benzyl group can be cleanly removed via hydrogenolysis (H₂, Pd/C) to reveal the final product.[8]

This "protect-react-deprotect" sequence adds steps but often provides a much cleaner reaction profile and higher overall yield.[9][10]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

TroubleshootingFlowchart start Reaction Start check_sm Monitor by TLC/LC-MS: Is Starting Material (SM) consumed? start->check_sm sm_gone SM Consumed check_sm->sm_gone Yes sm_present SM Remains check_sm->sm_present No check_product Is desired Product forming? product_yes Product Formed check_product->product_yes Yes product_no No Product / New Spots check_product->product_no No sm_gone->check_product outcome_inactive Problem: Inactive Reaction - Check catalyst/reagent quality - Increase temperature cautiously - Verify reagent stoichiometry sm_present->outcome_inactive outcome_success Success! Continue reaction or proceed to workup. product_yes->outcome_success outcome_decomp Problem: Decomposition - Lower temperature - Switch to non-nucleophilic base - Ensure anhydrous solvent - Consider a protecting group strategy product_no->outcome_decomp

Figure 2. Troubleshooting flowchart for reactions involving this compound.

Q1: My reaction mixture turned dark brown/black, and TLC shows a smear on the baseline. A1: This is a classic sign of thermal decomposition or polymerization. The highly polarized pyridone ring can undergo self-condensation or other degradation pathways under harsh conditions (high temperature, strong base).

  • Immediate Action: Lower the reaction temperature.

  • Long-Term Fix: Re-evaluate your choice of base. Switch to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is completely anhydrous.

Q2: My starting material is being consumed, but I'm not seeing my desired product. Instead, I see a new, more polar spot on TLC. A2: This strongly suggests hydrolysis. The new, more polar spot is likely 2,4-dihydroxypyridine, the product of chloride displacement by water.

  • Immediate Action: This reaction is likely unsalvageable.

  • Long-Term Fix: Rigorously dry all solvents and reagents. Use fresh, anhydrous solvents and dry glassware under vacuum or in an oven. If your base is hygroscopic (e.g., K₂CO₃), dry it before use. Run the reaction under a strict inert atmosphere (N₂ or Ar).

Q3: I'm attempting an N-alkylation, but I'm getting a mixture of N- and O-alkylated products. A3: This is a common regioselectivity issue with pyridones. The pyridone anion is an ambident nucleophile.

  • Immediate Action: Try to separate the isomers chromatographically.

  • Long-Term Fix: The choice of solvent and counter-ion can influence the N/O ratio. Polar, aprotic solvents like DMF often favor N-alkylation. Using specific bases like CsF or adding salts like LiBr has been shown to improve N-selectivity in some cases.[11] For the most reliable results, consider an alternative strategy, such as protecting the oxygen, performing a Mitsunobu reaction, or using pre-formed 2-alkoxypyridines.[11][12]

Section 4: Optimized Experimental Protocol
Decomposition-Resistant Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrolysis and other side reactions during a typical Suzuki-Miyaura cross-coupling.[13][14][15][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv) or other suitable Pd catalyst/ligand system

  • Potassium Phosphate (K₃PO₄), tribasic, finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction should remain a light-colored suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the less polar product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Lee, J., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
  • Canle, M., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Database.
  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta.
  • Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • Henkel, K., et al. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • Boyd, M., et al. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Ramesh, S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
  • Franzen, R., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • Wang, J., et al. (2010). Method for N-alkylation of 2-pyridone. Google Patents.
  • K. C. Nicolaou Lab. (n.d.). Protecting Groups. University of California, San Diego.
  • Wang, J., et al. (2011). Method for N-alkylation of 2-pyridone. Google Patents.
  • Li, C-J., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.
  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis.
  • Various Authors. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Al-Zahrani, F. M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Campos, K., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimizing reaction conditions for amination of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 2-Chloro-4(1H)-pyridinone

Welcome to the technical support center for the amination of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth scientific explanations for reaction phenomena, and offer robust, field-tested protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Concepts

Q1: What is the underlying mechanism for the amination of this compound?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The pyridine ring, particularly in its pyridinone tautomer, is electron-deficient. This deficiency is enhanced by the electronegative nitrogen atom, which can stabilize the negative charge of the intermediate Meisenheimer complex.[2] Attack by a nucleophile (the amine) is favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the resulting anionic intermediate has a resonance form where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization.[1][2] Disruption of the ring's aromaticity during this step means the reaction is often slower than substitutions on sp³ carbons and may require heat or catalysis.[3]

Troubleshooting Low Yield & Incomplete Reactions

Q2: My reaction has stalled, leaving significant unreacted this compound. What are the likely causes?

Several factors can lead to an incomplete reaction. Systematically investigating these possibilities is key to resolving the issue.

  • Insufficient Base Strength or Stoichiometry: The base plays a crucial role in deprotonating the amine nucleophile (in catalyzed reactions) or the intermediate complex to drive the reaction forward. If the base is too weak or used in insufficient quantity, the reaction equilibrium will not favor product formation. For palladium-catalyzed systems, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[4][5] For uncatalyzed or copper-catalyzed reactions, bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) may suffice, but conditions will be harsher.[6]

  • Catalyst Deactivation (For Catalyzed Reactions): Palladium and copper catalysts are susceptible to deactivation. This can be caused by impurities in the starting materials or solvent, or by thermal degradation if the reaction temperature is too high for the chosen ligand. Ensure all reagents are pure and solvents are anhydrous and deoxygenated, especially for sensitive Buchwald-Hartwig catalysts.[7]

  • Suboptimal Temperature: SNAr reactions and transition-metal-catalyzed couplings are often temperature-sensitive.[6][7] If the temperature is too low, the activation energy barrier for the rate-determining step (often the initial nucleophilic attack or oxidative addition) may not be overcome.[2] Conversely, excessively high temperatures can lead to catalyst decomposition and side-product formation.[8] A systematic temperature screen is advisable for optimization.

  • Poor Solubility: If the starting material, base, or catalyst complex is not adequately dissolved in the reaction solvent, the reaction will be slow and inefficient. Ensure you are using an appropriate solvent that can dissolve all components at the reaction temperature. Common choices include toluene, dioxane, DMF, or DMSO.

Q3: I'm getting a low yield of my desired 2-amino-4(1H)-pyridinone, but I'm not seeing any starting material. What's happening?

This scenario strongly suggests the formation of side products or product degradation. The most common culprits are:

  • Hydrolysis of the Starting Material: this compound is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures, to form the corresponding 4-hydroxy-2-pyridinone.[9][10] The zwitterionic character of the 4-pyridone structure makes it particularly prone to this side reaction.[9][10] To mitigate this, ensure you are using anhydrous solvents and reagents.

  • Product Instability or Degradation: The product itself may be unstable under the reaction conditions. If the reaction is run for too long or at too high a temperature, the desired aminopyridinone could decompose. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Difficult Purification: The product may be highly polar or water-soluble, leading to losses during aqueous workup and extraction. A common purification strategy for polar amino-pyridines involves acidification of the aqueous solution to a pH of 2-3, washing with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basifying the aqueous layer to a pH of 9 and extracting the product.[11][12]

Choosing the Right Reaction Conditions

Q4: Should I use a catalyst? If so, which system is best: Palladium (Buchwald-Hartwig) or Copper (Ullmann)?

While direct SNAr with a strong amine nucleophile is possible under high heat and pressure, catalyzed reactions offer milder conditions, broader substrate scope, and often higher yields.[7][8] The choice between Palladium and Copper depends on your specific amine, budget, and scale.

Parameter Buchwald-Hartwig (Palladium) Ullmann-Type (Copper)
Catalyst Activity Generally higher activity, lower catalyst loadings (0.5-5 mol%).Often requires higher loadings (5-20 mol% or even stoichiometric).[4]
Reaction Temp. Milder conditions, often from room temperature to ~110 °C.[13]Typically requires higher temperatures (>100 °C, sometimes up to 210 °C).[6]
Ligands Requires specialized, often expensive, phosphine-based ligands (e.g., XPhos, SPhos, BINAP).[5]Can often be run with simpler, cheaper ligands (e.g., phenanthroline, diamines) or even ligand-free.[14]
Base Requires strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).Tolerates a wider range of bases, including weaker ones like K₂CO₃.[15]
Amine Scope Excellent for a very broad range of primary and secondary amines.[5]Traditionally better for anilines and amides; can be less efficient for aliphatic amines.
Cost & Sensitivity Catalysts and ligands can be expensive and air/moisture sensitive.Copper sources are inexpensive and generally more robust.

Recommendation: For laboratory-scale synthesis where versatility and mild conditions are paramount, the Buchwald-Hartwig amination is often the superior choice.[5] For large-scale industrial processes where cost is a major driver, an Ullmann-type reaction may be more economical, despite the harsher conditions.[6]

Q5: How do I select the optimal solvent and base for my reaction?

The choice of solvent and base are critically interlinked. A good starting point is to match the polarity of the solvent to the reactants and the strength of the base to the requirements of the catalytic cycle or SNAr mechanism.

Caption: Decision guide for solvent and base selection.

  • For Buchwald-Hartwig: Aprotic solvents like toluene or dioxane are standard. They work well with the commonly used strong bases (NaOtBu, K₃PO₄) which have limited solubility in more polar solvents.

  • For Ullmann: Polar aprotic solvents like DMF, DMSO, or NMP are often necessary to achieve the high temperatures required and to dissolve the copper salts and bases like K₂CO₃.[6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for small-scale reactions.

G start 1. Oven-dry glassware and add stir bar reagents 2. Add this compound, Pd catalyst, ligand, and base start->reagents purge 3. Seal vessel and purge with Inert Gas (Ar or N2) for 15 min reagents->purge add_reagents 4. Add anhydrous solvent and amine nucleophile via syringe purge->add_reagents heat 5. Heat to desired temperature (e.g., 80-110 °C) with stirring add_reagents->heat monitor 6. Monitor reaction by TLC or LC-MS until complete heat->monitor cool 7. Cool to room temperature, dilute with EtOAc monitor->cool workup 8. Filter through Celite, perform aqueous workup cool->workup purify 9. Purify by column chromatography or crystallization workup->purify end Pure 2-Amino-4(1H)-pyridinone purify->end

Caption: Standard workflow for Buchwald-Hartwig amination.

Step-by-Step Method:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution) followed by the amine (1.1-1.5 eq).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4(1H)-pyridinone.

References

  • Nucleophilic Aromatic Substitution on Pyridines. (2018). Chemistry Stack Exchange. [Link]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
  • Nucleophilic arom
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (2013).
  • SNAr Reactions of Pyridine. (2024).
  • Nucleophilic Aromatic Substitutions. (2019). YouTube. [Link]
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. (2012). PubMed. [Link]
  • Buchwald–Hartwig amin
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2012). National Institutes of Health (NIH). [Link]
  • Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives.
  • Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates. (2018).
  • Optimization of reaction conditions.
  • How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? (2013).
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.National Institutes of Health (NIH). [Link]
  • Optimization of the reaction conditions.
  • Ullmann Reaction.Organic Chemistry Portal. [Link]
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). National Institutes of Health (NIH). [Link]
  • Ullmann condens
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. (2013). National Institutes of Health (NIH). [Link]
  • Ullmann reaction.Wikipedia. [Link]
  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Amination products of 2-halopyridines.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health (NIH). [Link]
  • 2-halo-pyridines.
  • Synthesis of Pyridine and Dihydropyridine Derivatives. (2007).
  • Seminal report site selective amination of pyridines.
  • New Synthetic Methods to 2-Pyridone Rings.Sci-Hub. [Link]
  • Synthesis of 2-pyridones.Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification Strategies for 2-Chloro-4(1H)-pyridinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-Chloro-4(1H)-pyridinone from reaction mixtures. The following sections are designed to offer practical, field-proven insights to overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of products derived from this compound.

Q1: My TLC/LC-MS analysis shows a significant amount of starting material co-eluting with my desired product. How can I improve separation?

A1: Co-elution is a common issue, particularly if the product and starting material have similar polarities. Here are several strategies to consider, ranging from simple workup modifications to more advanced techniques.

  • Acid-Base Extraction: This is often the most effective first step. This compound possesses a weakly acidic proton on the nitrogen and can be deprotonated under basic conditions. Conversely, the pyridinone nitrogen can be protonated under acidic conditions. The product of a typical nucleophilic aromatic substitution (SNAr) reaction, where the chlorine is displaced by a nucleophile (e.g., an amine or alcohol), will have different acidic/basic properties.[1][2][3][4][5]

    • Scenario 1: Your product is less acidic than the starting material. A wash with a mild aqueous base (e.g., 1M NaHCO₃ or K₂CO₃) can selectively deprotonate the this compound, pulling it into the aqueous layer as its salt, while your less acidic product remains in the organic phase.

    • Scenario 2: Your product is basic (e.g., from reaction with an amine). A wash with a dilute aqueous acid (e.g., 1M HCl or 5-10% citric acid) will protonate your basic product, moving it to the aqueous layer.[6] The unreacted this compound, being a weaker base, will remain in the organic layer. You can then neutralize the aqueous layer and re-extract your product.

  • Flash Column Chromatography Optimization: If extraction is insufficient, optimizing your column chromatography is the next logical step.[7]

    • Solvent System Modification: A common mistake is using a solvent system that is too polar, causing both compounds to move too quickly up the column. Systematically screen solvent systems. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or acetone. The goal is to find a system where the desired product has an Rf of ~0.3 on the TLC plate, providing optimal separation.[7]

    • Additive for Basic Products: If your product is a basic amine, it may streak on the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the starting material has different solubility characteristics. Common solvents for pyridone derivatives include isopropanol, ethanol, or mixtures like DMF/water.[8]

Q2: I've performed an aqueous workup, but I'm still struggling to remove the last traces of this compound. What are my options?

A2: Removing the final remnants of starting material can be challenging. Here are a couple of techniques for this specific situation:

  • Scavenger Resins: This is a highly effective method for removing unreacted electrophiles like this compound.[9][10] Scavenger resins are solid-supported reagents with functional groups that react with and bind to specific types of molecules.[9][11]

    • Amine-Functionalized Resins: Resins such as SiliaBond Amine (Si-NH₂) or Trisamine (Si-Trisamine) are excellent choices.[12][13] These resins have nucleophilic amine groups that will react with the electrophilic 2-position of this compound, covalently bonding it to the solid support. The procedure is straightforward: add the resin to your crude product solution, stir for a few hours to overnight, and then simply filter off the resin. The starting material is now bound to the solid phase, leaving your purified product in the filtrate.

    Experimental Protocol: Scavenger Resin Purification

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, or acetonitrile).

    • Add an amine-functionalized scavenger resin (typically 2-4 equivalents relative to the residual starting material).

    • Stir the suspension at room temperature. Monitor the removal of the starting material by TLC or LC-MS.

    • Once the starting material is consumed, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Preparative HPLC: If all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to separate your product from the starting material. Reverse-phase columns are commonly used for the separation of pyridine derivatives.[14]

Q3: My reaction is complete, but my product has limited solubility in common organic solvents, making extraction and chromatography difficult. What should I do?

A3: Poor solubility is a significant hurdle. Here's a decision-making workflow to address this:

G A Crude product with poor solubility B Is the product soluble in aqueous acid or base? A->B C Yes B->C Soluble D No B->D Insoluble E Perform acid-base extraction. Precipitate product by pH adjustment. C->E F Is the product a solid? D->F G Yes F->G Solid H No F->H Oil/Amorphous I Attempt recrystallization from a polar solvent (e.g., DMF, DMSO, alcohols, or water). G->I J Consider derivatization to a more soluble form or use advanced chromatography (e.g., SFC). H->J

Caption: Decision workflow for purifying poorly soluble products.

If your product is soluble in aqueous acid or base, you can perform an extraction to remove the starting material and then precipitate your pure product by adjusting the pH of the aqueous layer. If the product is a solid and not amenable to extraction, direct recrystallization from a more polar solvent may be effective.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that I can exploit for purification?

A: Understanding the properties of your starting material is crucial for designing an effective purification strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 129.54 g/mol [15]Relatively low molecular weight.
Melting Point 171 °C[16]It is a solid at room temperature.
Boiling Point 239.28 °C[16]High boiling point, not easily removed by simple evaporation.
Tautomerism Exists in equilibrium with 2-chloro-4-hydroxypyridine[17]This equilibrium can affect its reactivity and acidity/basicity.
Acidity/Basicity Weakly acidic and weakly basic.Can be protonated or deprotonated for acid-base extractions.[18][19][20]
Reactivity The 2-chloro group is an electrophilic site.Susceptible to reaction with nucleophilic scavenger resins.[12][13]

Q: Why are SNAr reactions with this compound often incomplete?

A: Several factors can lead to incomplete conversion in SNAr reactions:

  • Insufficient Reaction Time or Temperature: These reactions can be slow and may require elevated temperatures and prolonged reaction times to go to completion.

  • Weak Nucleophile: The nucleophilicity of the incoming group plays a significant role. Weaker nucleophiles will react more slowly.

  • Base Strength: Many SNAr reactions require a base to neutralize the HCl generated in situ. If the base is not strong enough or is present in stoichiometric insufficiency, the reaction can stall.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2]

Q: Can I use a co-solvent to remove residual this compound by rotary evaporation?

A: While co-evaporation with a solvent like toluene or heptane is a common technique for removing high-boiling solvents like pyridine, it is generally less effective for solids like this compound due to its low vapor pressure.[6] This method is unlikely to be a practical solution for its removal.

References

  • Scavenger resin - Wikipedia.
  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H).
  • Metal scavengers for organic purification - Biotage.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Polymer resin library and the discovery of highly efficient polymer supported reagents and scavengers - PubMed.
  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors - PubMed.
  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene - ResearchGate.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Thermophysical Properties of this compound - Chemcasts.
  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester.
  • aromatic nucleophilic substitution.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Nucleophilic aromatic substitution - BYJU'S.
  • 5 - Organic Syntheses Procedure.
  • Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed.
  • SYNTHESIS OF SOME GLYCOSIDES OF PYRIDINONE DERIVATIVES - Taylor & Francis.
  • WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR - WIPO Patentscope.
  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography.
  • Synthesis of some pyridone derivatives - ResearchGate.
  • Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines.
  • 2-Pyridone - Wikipedia.
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column - SIELC Technologies.

Sources

Technical Support Center: Scalable Synthesis of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4(1H)-pyridinone. As a critical intermediate in the development of various pharmaceutical agents, its efficient and scalable synthesis is of paramount importance.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges encountered during its preparation on both laboratory and pilot scales.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for scalable production of this compound?

The most prevalent and industrially relevant route involves the direct chlorination of a 4-hydroxypyridine precursor, typically 2,4-dihydroxypyridine (which exists in tautomeric equilibrium with 4-hydroxy-2(1H)-pyridinone).[2] This method is favored for its atom economy and relatively straightforward approach. Alternative, though often more complex, routes might start from materials like 2-aminopyridine derivatives, which undergo diazotization followed by substitution.[3][4]

Q2: Why is the choice of chlorinating agent so critical?

The chlorinating agent dictates the reaction's selectivity, conditions, and byproduct profile. Agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly effective but can require high temperatures and generate significant phosphorus-based waste streams.[5] Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can also be used. The choice depends on the desired reactivity, selectivity between the 2- and 4-positions, and the scale of the operation.

Q3: What is the significance of the tautomeric equilibrium in the starting material?

2,4-Dihydroxypyridine exists as a mixture of tautomers, including 4-hydroxy-2(1H)-pyridinone and 2-hydroxy-4(1H)-pyridinone. This equilibrium is crucial because the reactivity of the oxygen and carbon atoms in the ring is affected by which tautomer is present. The reaction conditions (solvent, temperature, pH) can influence this equilibrium, thereby affecting the regioselectivity of the chlorination step. Understanding this behavior is key to minimizing the formation of the undesired 4-chloro-2(1H)-pyridinone isomer.

Q4: How does reaction temperature impact the synthesis?

Temperature control is one of the most critical parameters. The chlorination of pyridinones is often highly exothermic.[6] Insufficient cooling can lead to a runaway reaction, resulting in the formation of dark, tarry substances and a significant decrease in yield and purity.[6] Conversely, a temperature that is too low may result in an incomplete or stalled reaction. Precise temperature management is essential for a successful and safe scale-up.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Potential Cause 1: Incomplete Reaction. The chlorination may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you observe a significant amount of starting material after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure the stoichiometry of the chlorinating agent is sufficient, as some reagents can degrade with exposure to atmospheric moisture.

  • Potential Cause 2: Reagent Degradation. The chlorinating agents (e.g., POCl₃, PCl₅) are highly reactive and sensitive to moisture.

    • Solution: Always use fresh or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[6]

  • Potential Cause 3: Product Degradation. The product itself can be unstable under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).

    • Solution: Ensure the reaction temperature is strictly controlled. Once the reaction is complete (as determined by TLC/HPLC), proceed with the workup promptly to isolate the product from the reactive environment.

Issue 2: Formation of a Dark, Tarry Substance

Q: The reaction mixture has turned into a dark, viscous tar. What went wrong?

A: Tar formation is almost always a result of poor temperature control, leading to polymerization or widespread degradation.

  • Potential Cause: Uncontrolled Exotherm. The reaction between the pyridinone precursor and the chlorinating agent is highly exothermic.[6]

    • Solution 1: Controlled Reagent Addition. Add the chlorinating agent dropwise to a cooled solution of the starting material. Using an addition funnel allows for precise control over the addition rate.

    • Solution 2: Efficient Cooling. Use a reliable cooling bath (e.g., ice-water or an automated chiller) to actively remove heat from the reactor. For larger scale reactions, ensure the reactor has sufficient heat exchange capacity. Maintain a low temperature (e.g., 0-10 °C) during the addition phase.[6]

Issue 3: Product is Difficult to Purify

Q: I have obtained the product, but it is contaminated with impurities that are difficult to remove. How can I improve its purity?

A: Purification challenges often arise from the formation of closely related byproducts or the presence of unreacted starting materials.

  • Potential Cause 1: Isomeric Byproducts. The formation of 4-Chloro-2(1H)-pyridinone is a common issue due to the competing reactivity of the pyridine ring positions.

    • Solution: The key is to control the regioselectivity of the chlorination. This can be influenced by the choice of solvent and chlorinating agent. A less polar solvent may favor chlorination at the desired position. Experiment with different chlorinating agents, as their steric bulk and reactivity profile can alter the isomeric ratio.

  • Potential Cause 2: Unreacted Starting Material. The starting material (2,4-dihydroxypyridine) has different solubility properties than the product, but can sometimes co-precipitate.

    • Solution 1: Optimized Workup. A carefully designed aqueous workup can help. After quenching the reaction, washing the crude product with a dilute aqueous base can help remove the acidic starting material.

    • Solution 2: Recrystallization. This is the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, acetonitrile, or mixtures with water) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.[6] Column chromatography can be used for small-scale purification but is generally not viable for large-scale synthesis.[6]

Section 3: Data & Protocols

Table 1: Comparison of Common Chlorinating Agents
Chlorinating AgentFormulaTypical ConditionsAdvantagesChallenges
Phosphorus OxychloridePOCl₃Neat or in a high-boiling solvent, 100-120 °CHigh reactivity, effective for converting hydroxyl groupsHigh temperatures, corrosive, generates phosphorus waste, potential for low selectivity
Phosphorus PentachloridePCl₅In a non-polar solvent (e.g., CCl₄), 80-110 °CVery powerful chlorinating agentSolid reagent, difficult to handle on scale, corrosive byproducts (HCl, POCl₃)
Sulfuryl ChlorideSO₂Cl₂In chlorinated solvents (e.g., DCM), 0-40 °CMilder conditions, gaseous byproducts (SO₂, HCl) are easily removedCan be less selective, requires careful handling due to toxicity
Diagram 1: General Synthetic Workflow

This diagram illustrates the typical process for synthesizing this compound from 2,4-dihydroxypyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 2,4-Dihydroxypyridine and Solvent B Cool to 0-5 °C A->B C Slowly Add Chlorinating Agent (e.g., POCl₃) B->C D Stir at Controlled Temperature until Reaction is Complete (TLC/HPLC) C->D E Quench Reaction (e.g., with ice-water) D->E F Filter Crude Product E->F G Wash with Water/Base F->G H Recrystallize from Suitable Solvent (e.g., Ethanol) G->H I Dry Final Product under Vacuum H->I J This compound (Pure Product) I->J

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

G Start Synthesis Issue Encountered Yield Low Yield? Start->Yield Purity Poor Purity? Yield->Purity No CheckTLC Monitor reaction by TLC/HPLC Yield->CheckTLC Yes Tar Tar Formation? Purity->Tar No Isomers Isomeric impurities present? Purity->Isomers Yes Tar->Start No Temp Was temp controlled during addition? Tar->Temp Yes Extend Extend reaction time or increase temp slightly CheckTLC->Extend Starting material remains Reagents Check reagent quality and use inert atmosphere CheckTLC->Reagents Reaction stalled YesTemp Yes Temp->YesTemp Yes NoTemp No Temp->NoTemp No YesTemp->Purity ControlTemp Improve cooling and slow reagent addition NoTemp->ControlTemp Recrystallize Optimize recrystallization solvent Workup Optimize workup (e.g., base wash) Recrystallize->Workup YesIsomers Yes Isomers->YesIsomers Yes NoIsomers No Isomers->NoIsomers No ChangeConditions Screen alternative solvents or chlorinating agents YesIsomers->ChangeConditions NoIsomers->Recrystallize

Caption: A decision tree for troubleshooting common synthesis issues.

Recommended Laboratory Protocol

Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging: To the flask, add 2,4-dihydroxypyridine (1.0 eq) and a suitable solvent such as phosphorus oxychloride (POCl₃, used as both reagent and solvent, ~5-10 volumes).

  • Reaction: Cool the mixture to 0-5 °C in an ice bath. If using a different chlorinating agent like PCl₅ (1.1 eq), add it portion-wise while maintaining the low temperature. If using POCl₃ as the solvent, the reaction may require heating. In that case, heat the mixture slowly to 100-110 °C and hold for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane eluent) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is highly exothermic and releases HCl gas.

  • Isolation: The crude product will precipitate as a solid. Isolate it by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.

References

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Organic Syntheses. 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate.
  • Google Patents. Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Google Patents. Process for the production of 2-hydroxypyridine.
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Bloom Tech. How is 2-Chloro-4 pyridinecarboxylic acid synthesized.
  • ResearchGate. Selected examples of the synthesis routes of 2-pyridones.
  • Mendeleev Communications. A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives.
  • Organic Chemistry Portal. Synthesis of 2-pyridones.
  • ResearchGate. Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
  • Google Patents. Preparation method of 2-chloro-4-aminopyridine.
  • Google Patents. Process for preparing 4-hydroxypyridines.
  • Google Patents. Chlorination of β-methylpyridine compounds.
  • Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.
  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Semantic Scholar. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • ResearchGate. New Synthetic Methods to 2-Pyridone Rings.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
  • National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Semantic Scholar. 4-HYDROXY-2(lH)-PYRIDINONE.
  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • ACS Publications. Synthesis Studies toward Chloroazaphilone and Vinylogous γ-Pyridones: Two Common Natural Product Core Structures.
  • ResearchGate. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.
  • Google Patents. Chlorination process.
  • Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides.
  • ResearchGate. Recent approaches to the synthesis of 2-pyridones.

Sources

Technical Support Center: Navigating the Reactivity of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic building block. Here, we address common challenges and provide scientifically grounded solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion in my nucleophilic substitution reaction with this compound. What are the likely causes?

A1: Low reactivity is a common hurdle and can often be traced back to several key factors:

  • Insufficient Base Strength or Inappropriate Base Choice: The pyridinone proton is acidic and can be deprotonated by the base, leading to the formation of the pyridinone anion. This anion is significantly less electrophilic at the C2 position, thus hindering nucleophilic attack. Using a base that is too strong or not carefully controlling the stoichiometry can lead to complete deprotonation of the starting material. Conversely, a base that is too weak may not effectively facilitate the reaction.

  • Poor Solubility: this compound and its salts can have limited solubility in certain organic solvents. If your reactants are not fully dissolved, the reaction will be slow and inefficient.

  • Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic aromatic substitution (SNAr) reactions as they can solvate cations while leaving the nucleophile relatively free to react.[1] Polar protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2][3]

  • Low Reaction Temperature: While elevated temperatures can sometimes lead to side reactions, many SNAr reactions require heating to proceed at a reasonable rate.

Q2: My reaction is producing multiple products. What are the common side reactions with this compound?

A2: The formation of multiple products often arises from the ambident nucleophilic nature of the deprotonated this compound, which exists in equilibrium between its 4-pyridone and 4-hydroxypyridine tautomers. This can lead to:

  • N- vs. O-Alkylation/Arylation: When this compound is deprotonated, the resulting anion has nucleophilic character on both the nitrogen and the oxygen atoms. The reaction with an electrophile can therefore lead to a mixture of N-substituted and O-substituted products. The ratio of these products is highly dependent on the reaction conditions, including the solvent, counter-ion, and the nature of the electrophile.

  • Self-Condensation: Under strongly basic conditions, self-condensation or polymerization can occur, leading to complex mixtures and low yields of the desired product.

  • Hydrolysis of the Chloro Group: In the presence of water and base, this compound can be hydrolyzed to 2,4-dihydroxypyridine.

Q3: How can I control the regioselectivity of my reaction to favor either N- or O-substitution?

A3: Controlling the regioselectivity is a key challenge. Here are some guiding principles:

  • Solvent Effects: Polar protic solvents tend to favor O-alkylation, as they can hydrogen bond with the oxygen atom, making it more nucleophilic. Polar aprotic solvents often favor N-alkylation.

  • Counter-ion Effects: The nature of the cation from the base can influence the site of reaction. For example, using a silver salt can sometimes promote O-alkylation due to the affinity of silver for the oxygen atom.

  • Nature of the Electrophile (Hard and Soft Acids and Bases Principle): "Hard" electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to react at the "harder" oxygen atom, leading to O-acylation/sulfonylation. "Softer" electrophiles (e.g., alkyl halides) are more likely to react at the "softer" nitrogen atom, resulting in N-alkylation.

Q4: I am struggling with the purification of my 2-substituted-4(1H)-pyridinone product. What are some effective strategies?

A4: Pyridinone derivatives are often polar and can be challenging to purify by column chromatography on silica gel due to streaking.[4] Consider the following:

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Solvent System Modification: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to reduce tailing by neutralizing acidic sites on the silica.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.

  • Extraction pH Adjustment: The product's solubility in aqueous and organic layers can be manipulated by adjusting the pH during workup.

Troubleshooting Guides

Problem 1: Low Yield in a Nucleophilic Substitution Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Base 1. Screen different bases: Try weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA). 2. Optimize stoichiometry: Use 1.0-1.2 equivalents of base to avoid deprotonation of the pyridinone starting material.The choice of base is critical to deprotonate the nucleophile without deprotonating the pyridinone, which would decrease its electrophilicity.
Poor Solubility 1. Choose a suitable solvent: Use polar aprotic solvents like DMF, DMSO, or NMP. 2. Increase temperature: Gently heat the reaction mixture to improve solubility. 3. Use a phase-transfer catalyst: For reactions with inorganic bases, a catalyst like tetrabutylammonium bromide can facilitate the reaction between the solid base and the dissolved substrate.For a reaction to occur, the reactants must be in the same phase.[3] Increasing temperature increases the solubility of most organic compounds.
Suboptimal Temperature 1. Gradually increase the reaction temperature: Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the reaction without significant byproduct formation.[4]Reaction rates generally increase with temperature. However, excessive heat can lead to decomposition or side reactions.
Catalyst Inefficiency 1. Consider a catalyst: For some transformations, such as cross-coupling reactions, a suitable catalyst (e.g., a palladium complex) is necessary. Ensure the catalyst is active and not poisoned.Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
Problem 2: Formation of N- and O-Alkylated Byproducts
Desired Product Troubleshooting Steps Scientific Rationale
N-Alkylation 1. Use a polar aprotic solvent: DMF or DMSO are good starting points. 2. Use a "soft" alkylating agent: Alkyl iodides or bromides are preferred over chlorides. 3. Use a weaker base: A base like K₂CO₃ is often sufficient.Polar aprotic solvents do not strongly solvate the oxygen anion, leaving the more nucleophilic nitrogen to react. "Soft" electrophiles preferentially react with the "soft" nitrogen atom.
O-Alkylation 1. Use a polar protic solvent: Alcohols like ethanol or isopropanol can be effective. 2. Use a "hard" alkylating agent: Acyl chlorides or sulfonyl chlorides will favor O-acylation/sulfonylation. 3. Consider a silver salt: Using Ag₂CO₃ or Ag₂O can promote O-alkylation.Polar protic solvents solvate the oxygen atom via hydrogen bonding, increasing its nucleophilicity. "Hard" electrophiles react preferentially at the "harder" oxygen atom.

The Underlying Chemistry: A Deeper Dive

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridinone ring nitrogen and the carbonyl group makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[5][6] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

G cluster_0 SNAr Mechanism on this compound Start This compound + Nucleophile Step1 Nucleophilic Attack at C2 (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Formation of tetrahedral intermediate Step2 Elimination of Chloride Intermediate->Step2 Restoration of Aromaticity Product 2-Substituted-4(1H)-pyridinone Step2->Product

Caption: General mechanism of nucleophilic aromatic substitution.

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium with 4-hydroxy-2-chloropyridine.[8] In solution, the pyridinone form is generally favored.

Tautomerism Pyridinone This compound (Keto form - Major) Hydroxypyridine 4-Hydroxy-2-chloropyridine (Enol form - Minor) Pyridinone->Hydroxypyridine Equilibrium

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions involving 2-chloro-4(1H)-pyridinone. Our goal is to equip you with the expertise to overcome common experimental hurdles and optimize your synthetic strategies.

Introduction: The Challenge of this compound

This compound and its derivatives are valuable building blocks in medicinal chemistry. However, their participation in palladium-catalyzed cross-coupling reactions is often challenging. The presence of the nitrogen heteroatom and the pyridinone tautomerism can lead to catalyst inhibition and undesired side reactions.[1][2][3] The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[1][4] This guide will address these specific issues and provide actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound, offering explanations and step-by-step solutions.

Problem 1: Low or No Conversion to the Desired Product

Symptoms:

  • Starting material remains largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows minimal formation of the desired product.

Potential Causes & Solutions:

  • Catalyst Deactivation (The "2-Pyridyl Problem"): The nitrogen atom in the pyridinone ring can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[1][4] Recommended ligands include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or IPr (an NHC ligand).[4][5] Using a pre-formed palladium-ligand complex (precatalyst) can also lead to more reproducible results.[4]

  • Inefficient Oxidative Addition: The C-Cl bond of this compound can be difficult to activate, especially compared to C-Br or C-I bonds.[6][7]

    • Solution: Increase the electron density on the palladium center by using electron-rich ligands.[8] Higher reaction temperatures may also be necessary, but this should be balanced against the risk of catalyst decomposition.

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for deprotonation in Buchwald-Hartwig aminations.[9][10] An unsuitable base can lead to a sluggish or stalled reaction.

    • Solution: For Suzuki-Miyaura couplings, screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4] The choice of base can also be solvent-dependent.[12]

  • Poor Solubility: The reactants or the catalyst system may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.

    • Solution: Select a solvent that effectively dissolves all components at the reaction temperature. Common choices include toluene, dioxane, or DMF.[12][13] For biphasic Suzuki reactions, a co-solvent like water is often used with an appropriate base.[9]

Problem 2: Significant Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • Isolated product is impure, requiring extensive purification.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, yielding 4(1H)-pyridinone.

    • Cause: This side reaction can be promoted by the presence of water or other proton sources in the reaction mixture.[4] Certain amines or impurities within them can also act as hydrogen donors in Buchwald-Hartwig reactions.[4]

    • Mitigation:

      • Ensure all reagents and solvents are anhydrous.

      • Use high-purity amines in Buchwald-Hartwig aminations.

      • Screen different strong bases, as their nature can influence the rate of hydrodehalogenation.[4]

  • Homocoupling of Boronic Acids (in Suzuki Reactions): The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: This is often triggered by the presence of oxygen, which can lead to oxidative coupling.[4] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can also contribute.[11]

    • Mitigation:

      • Thoroughly degas the solvent and reaction mixture.

      • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

      • Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[4][11]

      • Lowering the reaction temperature may disfavor the homocoupling pathway.[4]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Symptoms:

  • The reaction mixture turns black or a black precipitate forms.

  • The reaction stalls, and conversion ceases.

Potential Causes & Solutions:

  • Ligand Instability: The chosen ligand may be degrading under the reaction conditions, leaving the palladium center unprotected and prone to agglomeration.

    • Solution: Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be more stable at higher temperatures.[4]

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the palladium catalyst.

    • Solution: Attempt the reaction at the lowest effective temperature. A screening of different temperatures is advisable during optimization.

  • Phase-Transfer Issues: In reactions with poor solubility, the catalyst may be localized in one phase and become unstable.

    • Solution: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes help to stabilize the palladium catalyst and improve reaction efficiency.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand is the best starting point for the Suzuki-Miyaura coupling of this compound?

A1: For challenging substrates like this compound, a good starting point is a palladium precatalyst paired with a bulky, electron-rich phosphine ligand.[1] A combination like Pd₂(dba)₃ with XPhos or SPhos is highly recommended.[11][14] These ligands are designed to facilitate the challenging oxidative addition of aryl chlorides and prevent catalyst deactivation by the pyridine nitrogen.[1][4]

Q2: What is the recommended base and solvent system for a Buchwald-Hartwig amination with this compound?

A2: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[15] The reaction is often performed in an aprotic polar solvent like toluene or dioxane.[13][16] It's important to ensure anhydrous conditions, as water can lead to hydrodehalogenation.

Q3: My Sonogashira coupling of this compound is not working. What should I try?

A3: Sonogashira couplings of electron-deficient heteroaryl chlorides can be sluggish. Here are a few troubleshooting steps:

  • Copper Co-catalyst: Ensure that a copper(I) salt, typically CuI, is used as a co-catalyst to facilitate the formation of the copper acetylide.[17][18]

  • Ligand Choice: While triphenylphosphine (PPh₃) is common, more electron-rich and bulky ligands may be beneficial.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[19]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. DMF or THF are common choices.

Q4: Can I perform a Heck reaction with this compound?

A4: The Heck reaction, which couples the aryl halide with an alkene, is feasible.[20][21] Key considerations include:

  • Catalyst: A palladium(II) source like Pd(OAc)₂ is often used.

  • Ligand: Phosphine ligands are typically employed to stabilize the catalyst.

  • Base: An organic base such as triethylamine is commonly used to neutralize the HX formed during the reaction.[21]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, tend to give better results.[21]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Catalyst Systems
Cross-Coupling ReactionPalladium SourceLigand (L:Pd ratio)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)80-100
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)NaOtBu (1.5 equiv)Dioxane100
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)(in catalyst)Et₃N (2 equiv)DMF60-80
Heck Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Et₃N (1.5 equiv)DMF100-120

Note: These are general starting points. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature is often necessary for specific substrates.

General Protocol for a Suzuki-Miyaura Cross-Coupling Screening Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][11]

Visualizing the Troubleshooting Process

A systematic approach is key to resolving issues in cross-coupling reactions. The following diagram illustrates a decision-making workflow for troubleshooting a failed reaction with this compound.

Troubleshooting_Workflow start Initial Reaction Failure (Low/No Conversion) check_catalyst Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_side_products Analyze for Side Products start->check_side_products ligand_issue Potential Ligand Poisoning/ Decomposition check_catalyst->ligand_issue base_issue Suboptimal Base Strength/ Solubility check_conditions->base_issue solvent_issue Poor Reagent Solubility check_conditions->solvent_issue temp_issue Temperature Too Low/High check_conditions->temp_issue hydrodehalogenation Hydrodehalogenation Observed check_side_products->hydrodehalogenation homocoupling Homocoupling Observed check_side_products->homocoupling solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) ligand_issue->solution_ligand solution_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3, NaOtBu) base_issue->solution_base solution_solvent Change Solvent (e.g., Dioxane, Toluene, DMF) solvent_issue->solution_solvent solution_temp Optimize Temperature temp_issue->solution_temp solution_hydro Ensure Anhydrous Conditions hydrodehalogenation->solution_hydro solution_homo Thoroughly Degas Reaction homocoupling->solution_homo

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Angewandte Chemie International Edition. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Wikipedia. (n.d.). Heck reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

Sources

Technical Support Center: Monitoring 2-Chloro-4(1H)-pyridinone Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Chloro-4(1H)-pyridinone. This document provides practical, field-proven insights and troubleshooting advice to ensure accurate and efficient reaction monitoring.

Introduction to TLC in the Context of this compound Reactions

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Monitoring the conversion of this starting material to the desired product is crucial for reaction optimization and determining reaction completion. TLC is a rapid, inexpensive, and effective technique for this purpose.[1] It allows for the qualitative analysis of the reaction mixture, visualizing the disappearance of the starting material and the appearance of the product(s).

The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or solvent mixture).[2] More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

This guide will walk you through the essential steps of developing a TLC method for your specific this compound reaction and provide solutions to common problems you may encounter.

Experimental Workflow: Establishing a TLC Monitoring System

The following workflow outlines the process of developing a reliable TLC system for monitoring a reaction involving this compound.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot the Plate prep_plate->spot_plate prep_chamber Prepare TLC Chamber develop_plate Develop the Plate prep_chamber->develop_plate prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spot_plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: A generalized workflow for developing and running a TLC experiment to monitor a chemical reaction.

FAQs: Frequently Asked Questions

Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?

A1: For substituted pyridines, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a common starting point.[3] A good initial trial would be a 1:1 mixture of hexanes and ethyl acetate. Depending on the polarity of your product, you may need to adjust the ratio. If your compounds are more polar, increasing the proportion of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol may be necessary.[4]

Q2: How do I prepare my reaction mixture for spotting on the TLC plate?

A2: To monitor a reaction, you need to take a small aliquot (a tiny sample) from the reaction mixture.[1] If the reaction is at room temperature, you can often directly insert a capillary spotter into the reaction flask.[1] Dilute this aliquot with a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration suitable for TLC. An ideal concentration is typically around 1-2%.

Q3: What are the "SM," "RM," and "Co-spot" lanes on the TLC plate?

A3: These refer to:

  • SM (Starting Material): A spot of your pure starting material (this compound).

  • RM (Reaction Mixture): A spot of the aliquot taken from your reaction.

  • Co-spot: A lane where you first spot the starting material, and then spot the reaction mixture directly on top of it.[5] The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material, especially if the Rf values of the starting material and product are very similar.[6]

Q4: My spots are not visible under the UV lamp. What should I do?

A4: While many aromatic compounds like pyridinone derivatives are UV-active, some may not be, or their concentration might be too low. If you don't see spots under a UV lamp, you will need to use a chemical stain for visualization.[7] Good general-purpose stains include potassium permanganate and p-anisaldehyde.[4]

Q5: How do I calculate the Rf value and what does it tell me?

A5: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and helps in identifying the components of a mixture. A decreasing Rf value for the starting material spot and an increasing intensity of a new product spot over time indicates that the reaction is proceeding.

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of this compound reactions.

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. - The compound is acidic or basic.- Dilute your sample and re-spot. - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to your eluent. - For acidic compounds, add a drop of acetic acid to the eluent. For basic compounds, add a drop of triethylamine.
Spots Remain at the Baseline (Low Rf) - The eluent is not polar enough to move the compounds up the plate.- Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. You can also switch to a more polar solvent system, such as dichloromethane/methanol.
Spots Run at the Solvent Front (High Rf) - The eluent is too polar, causing all components to travel with the solvent front.- Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexanes.
Poor Separation of Spots (Similar Rf Values) - The chosen solvent system does not provide sufficient resolution between the starting material and the product.- Experiment with different solvent systems. Try solvents from different polarity classes (e.g., substitute ethyl acetate with acetone or diethyl ether). Running the TLC plate multiple times in the same solvent can sometimes amplify small differences in Rf values.[4]
No Spots are Visible - The sample concentration is too low. - The compound is not UV-active. - The compound is volatile and may have evaporated.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Use a chemical stain for visualization. - Ensure the plate is not heated excessively during spotting or visualization.
Uneven Solvent Front - The TLC plate was not placed vertically in the developing chamber. - The bottom of the plate is not level. - The chamber is not properly saturated with solvent vapors.- Ensure the plate is standing straight in the chamber. - Make sure the bottom edge of the TLC plate is cut evenly. - Line the inside of the developing chamber with filter paper saturated with the eluent to ensure a vapor-saturated atmosphere.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of the TLC Plate and Chamber
  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the silica surface. Using a pencil, gently draw a thin starting line (the "baseline") approximately 1 cm from the bottom of the plate. Mark the positions for the SM, Co-spot, and RM lanes.

  • Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[7] To ensure the chamber atmosphere is saturated with solvent vapor, you can line the inside of the chamber with a piece of filter paper that is wetted by the eluent.[7] Cover the chamber with a lid or watch glass.

Protocol 2: Spotting and Developing the TLC Plate
  • Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.

  • Spotting: Use a capillary tube to apply a small spot of each sample to its designated lane on the baseline of the TLC plate. The spots should be small and concentrated for the best resolution. For the co-spot lane, apply the starting material first, let it dry, and then apply the reaction mixture on top of the same spot.

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

Protocol 3: Visualization and Interpretation
  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the spots with a pencil.

  • Chemical Staining (if necessary): If spots are not visible under UV light, use an appropriate chemical stain. For example, a potassium permanganate stain can be prepared by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat it with a heat gun until spots appear.

  • Analysis: Observe the TLC plate. As the reaction progresses, the spot corresponding to the starting material in the RM lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[1]

Visualizing the Reaction Progress

The following diagram illustrates the expected TLC plate at different stages of the reaction.

TLC_Reaction_Progress cluster_t0 Time = 0 cluster_t_mid Time = Mid-point cluster_t_final Time = Final t0        |---|---|---|        |   |   |   |        |   |   |   |        |   |   |   |        |   |   |   |        |   |   |   |        | ● | ● | ● |        |___|___|___|          SM Co RM     t_mid        |---|---|---|        |   |   |   |        |   | ● | ● | (Product)        |   |   |   |        | ● | ● | ● | (SM)        |   |   |   |        |___|___|___|          SM Co RM     t_final        |---|---|---|        |   |   | ● | (Product)        |   |   |   |        |   |   |   |        | ● | ● |   | (SM)        |   |   |   |        |___|___|___|          SM Co RM    

Caption: Idealized TLC plates showing the progression of a reaction over time.

References

  • BenchChem. (n.d.). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography.
  • Chem-Impex. (n.d.). 2-Chloro-4-hydroxypyridine.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). PMC - NIH.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Merck. (n.d.). TLC Tips and Tricks.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Reddit. (2022, September 6).
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2015). RSC Publishing.
  • Thieme Chemistry. (2018).
  • High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.).
  • World Health Organization. (2011).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid.
  • MedchemExpress.com. (n.d.). 2-Chloro-4-hydroxypyridine (Synonyms: 2-Chloro-4-pyridinol).
  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?
  • University of Rochester, Department of Chemistry. (n.d.).
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2020, April 17). 6.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf...
  • Study.com. (n.d.). How does increasing the polarity of the solvent system affect the results of a TLC?
  • Scribd. (n.d.).
  • Thin Layer Chrom
  • Student Doctor Network Forums. (2016, November 21). Polarity of solvent for TLC.
  • TLC stains. (n.d.).
  • Chemcasts. (n.d.). 2-Chloro-4(1H)
  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube.
  • Thin Layer Chrom
  • BenchChem. (n.d.). This compound | 17368-12-6.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • DSpace@MIT. (n.d.). 7.3.
  • J&K Scientific LLC. (2023, November 20).
  • JoVE. (2020, March 26).
  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • PubChem. (n.d.). 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.).
  • Bitesize Bio. (2025, June 3).
  • ResearchGate. (2025, December 9). (PDF)
  • Analysis of some steroids by thin-layer chromatography using optimum mobile phases. (n.d.).
  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube.
  • Science.gov. (n.d.).
  • ResearchGate. (2012, December 24). what is a suitable TLC mobile phase for picrosides?

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4(1H)-pyridinone. This guide provides in-depth, experience-driven answers to common and complex issues encountered during the work-up and purification of reactions involving this versatile heterocyclic compound. The following information is designed to provide not just procedural steps, but a deeper understanding of the chemical principles at play, ensuring robust and reproducible outcomes in your research.

Understanding the Core Chemistry: The Nature of this compound

This compound is a unique building block characterized by its polar, zwitterionic nature, which significantly influences its reactivity and solubility.[1] Its structure allows for tautomerization between the pyridinone and hydroxypyridine forms, and this equilibrium can be influenced by the solvent and pH of the medium. The presence of the electron-withdrawing chlorine atom at the 2-position and the carbonyl group at the 4-position makes the pyridine ring susceptible to nucleophilic substitution and other transformations. This inherent reactivity, while synthetically useful, can also lead to challenges during reaction work-up, such as hydrolysis of the chloro group and the formation of by-products.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Section 1: General Work-up and Purification
Question 1: My reaction is complete, but my product containing the 2-chloro-4-pyridone moiety is proving difficult to extract from the aqueous phase. What's going on and how can I improve my extraction efficiency?

Answer:

This is a common issue stemming from the inherent polarity and potential zwitterionic character of the 4-pyridone ring system.[1] Your product likely has significant water solubility, especially if the reaction was performed in a polar, water-miscible solvent like DMF or DMSO.

Causality and Troubleshooting Steps:

  • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) or ammonium chloride. This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Solvent Selection: Standard extraction solvents like ethyl acetate may not be sufficiently polar to efficiently extract your product. Consider using a more polar, water-immiscible solvent or a solvent mixture.

    • Recommended Solvents: Dichloromethane (DCM) or a mixture of DCM with a small amount of a more polar solvent like isopropanol or n-butanol can be effective.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for compounds with moderate water solubility.

  • pH Adjustment: The solubility of your product can be highly pH-dependent.

    • If your product is acidic, carefully acidifying the aqueous layer with dilute HCl to a pH where your compound is protonated and less polar might aid extraction.

    • Conversely, if your product has basic functionalities, careful basification might be necessary.

    • Caution: Be mindful of the stability of your product to acidic or basic conditions. Test the stability on a small aliquot before proceeding with the bulk of your material.[2]

Question 2: I'm observing an insoluble solid at the interface of my aqueous and organic layers during extraction. What is it and how should I handle it?

Answer:

The formation of an insoluble solid at the interface often indicates the precipitation of a salt or a highly polar by-product.

Potential Causes and Solutions:

  • Inorganic Salts: If your reaction involved inorganic bases (e.g., K₂CO₃, NaH) or acids, the resulting salts might have limited solubility in both the aqueous and organic phases.

    • Solution: Add a small amount of water to dissolve the salt. If this doesn't work, filtration of the entire biphasic mixture through a pad of Celite® can remove the insoluble material.

  • Product Precipitation: Your product itself might be precipitating at the interface due to the specific solvent combination and pH.

    • Solution: Try adding more of the organic solvent to dissolve the product. If that fails, consider filtering the solid, washing it with water and the organic solvent separately, and then analyzing the solid to confirm its identity.

  • Polymeric By-products: Under certain conditions, pyridinones can form polymeric materials.

    • Solution: If you suspect polymerization, filtering the mixture is the best approach. Characterization of the solid (e.g., by NMR of a soluble portion in a solvent like DMSO-d₆) can help identify the issue.

Section 2: Dealing with Specific Reaction Types
Question 3: I've performed a nucleophilic substitution on the 2-chloro position with an amine. How do I effectively remove the excess amine and other basic impurities during work-up?

Answer:

Removing excess amine is crucial for obtaining a pure product. The basicity of the amine allows for its separation from a neutral or acidic product through an acid wash.

Detailed Protocol:

  • Initial Quench: Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent like DCM or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).[3][4] The excess amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[4]

    • Verification: You can check the pH of the aqueous layer after the wash to ensure it is acidic. Repeat the wash if necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[3]

  • Brine Wash and Drying: Finally, wash with brine to remove bulk water, and then dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]

Troubleshooting Diagram: Work-up for Amine Substitution

G reaction_mixture Reaction Mixture (Product, Excess Amine) quench Quench with Water/Sat. NH4Cl reaction_mixture->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract acid_wash Wash with Dilute Acid (e.g., 1M HCl) extract->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 bicarb_wash Wash with Sat. NaHCO3 separate_layers1->bicarb_wash Organic Layer aq_amine_salt Aqueous Layer (Protonated Amine Salt) separate_layers1->aq_amine_salt Aqueous Layer separate_layers2 Separate Layers bicarb_wash->separate_layers2 brine_wash Wash with Brine separate_layers2->brine_wash Organic Layer aq_acid Aqueous Layer (Residual Acid) separate_layers2->aq_acid Aqueous Layer dry Dry over Na2SO4/MgSO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product

Caption: Workflow for removing excess amine after nucleophilic substitution.

Question 4: My Suzuki coupling reaction with this compound is complete, but I'm struggling to remove the palladium catalyst and boron-containing by-products. What are the best practices for this work-up?

Answer:

Work-up after a Suzuki coupling requires the removal of the palladium catalyst, ligands, and boronic acid-related species.[5]

Step-by-Step Purification Strategy:

  • Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite® to remove the bulk of the palladium catalyst, which often precipitates as palladium black.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate. This will remove some of the inorganic salts and water-soluble impurities.

  • Removal of Boronic Acid By-products:

    • Base Wash: A wash with an aqueous base (e.g., 1 M NaOH) can help remove unreacted boronic acid and its by-products by forming a water-soluble boronate salt.

    • Oxidative Work-up: In some cases, a small amount of an oxidizing agent (e.g., a few drops of 30% hydrogen peroxide) can be added to the basic wash to oxidize residual boronic acids to more water-soluble alcohols. Use with caution and ensure your product is stable to oxidation.

    • Azeotropic Removal: For stubborn boron impurities, after initial work-up and concentration, co-evaporating the crude product with methanol several times can remove boric acid as the volatile trimethyl borate.[6]

  • Final Purification: The crude product obtained after these steps will likely still contain some impurities and may require further purification by column chromatography or recrystallization.[3]

Data Summary: Common Suzuki Coupling Impurities and Removal Methods

ImpurityRemoval MethodRationale
Palladium Catalyst (Pd(0), Pd salts)Filtration through Celite®, activated carbon treatmentAdsorbs the solid palladium species.
Boronic Acid/EstersWash with aqueous base (e.g., 1M NaOH)Forms a water-soluble boronate salt.
Boric Acid (from hydrolysis)Repeated co-evaporation with methanolForms volatile trimethyl borate.[6]
Phosphine Ligands (e.g., PPh₃)Oxidation to phosphine oxide, followed by acid wash or chromatographyTriphenylphosphine oxide is more polar and can sometimes be removed by precipitation from a non-polar solvent.[6]
Section 3: Product Stability and Characterization
Question 5: I've successfully isolated my product, but the NMR spectrum shows broad peaks for the pyridinone protons. What could be the cause?

Answer:

Broad peaks in the NMR spectrum of pyridinone-containing compounds can arise from several factors.

Potential Causes and Solutions:

  • Tautomerism: The equilibrium between the 4(1H)-pyridinone and 4-hydroxypyridine tautomers can be on a timescale that causes peak broadening in the NMR.

    • Solution: Try acquiring the NMR spectrum at a different temperature (either elevated or lowered). This can sometimes sharpen the signals by either accelerating the exchange to an average signal or slowing it down to see distinct tautomers.

  • Proton Exchange: The N-H proton of the pyridinone can exchange with residual water or other protic impurities in the NMR solvent.

    • Solution: Ensure your NMR solvent is dry. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum can confirm this; the N-H peak should disappear or decrease in intensity.

  • Aggregation: The polar nature of the pyridinone ring can lead to intermolecular hydrogen bonding and aggregation, especially at higher concentrations, which can cause peak broadening.

    • Solution: Acquire the spectrum at a lower concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium from a coupling reaction) can cause significant line broadening.

    • Solution: Ensure your purification methods are effective at removing all traces of metal catalysts. Treatment of a solution of your compound with activated carbon can sometimes help remove these impurities.

Question 6: My product seems to be degrading during column chromatography on silica gel. What's happening and what are the alternatives?

Answer:

The acidic nature of standard silica gel can cause the degradation of sensitive compounds, particularly those containing the 2-chloro-4-pyridone moiety, which can be susceptible to hydrolysis.[1]

Troubleshooting and Alternative Purification Methods:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (typically 1-2% by volume), in the eluent.[6] This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For compounds that are unstable on silica, alumina can be a good alternative. Choose the appropriate grade (basic or neutral) based on your compound's stability.

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., C18 silica) using solvent systems like acetonitrile/water or methanol/water can be an excellent purification method.

  • Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining high purity material and avoids the potential for degradation on a stationary phase.[3][7] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes fail_recrystallization Recrystallization Fails or Product is an Oil is_solid->fail_recrystallization No success_recrystallization Pure Solid Product try_recrystallization->success_recrystallization Successful try_recrystallization->fail_recrystallization Fails is_silica_stable Is the product stable on silica? fail_recrystallization->is_silica_stable run_silica_column Standard Silica Gel Chromatography is_silica_stable->run_silica_column Yes fail_silica Product Degrades is_silica_stable->fail_silica No/Unknown success_silica Pure Product run_silica_column->success_silica try_neutral_silica Use Neutralized Silica (Et3N in eluent) fail_silica->try_neutral_silica try_alumina Use Alumina Chromatography fail_silica->try_alumina try_reverse_phase Use Reverse-Phase Chromatography fail_silica->try_reverse_phase try_neutral_silica->success_silica try_alumina->success_silica try_reverse_phase->success_silica

Caption: Decision-making workflow for purifying products containing the 2-chloro-4-pyridone scaffold.

References
  • Khan, M. N. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
  • University of Rochester, Department of Chemistry. (2026). How To: Troubleshoot a Reaction. Not Voodoo. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Organic Syntheses. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]
  • Buchwald, S. L., & Mauger, C. M. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Chemcasts. [Link]
  • The Royal Society of Chemistry. (2010). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. MedChemComm. [Link]
  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.

Sources

Technical Support Center: Characterization of Impurities in 2-Chloro-4(1H)-pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of 2-Chloro-4(1H)-pyridinone. This document is designed for researchers, scientists, and drug development professionals who utilize this important intermediate and require robust methods for impurity characterization and control. In pharmaceutical development, understanding and controlling impurities is not merely a regulatory requirement but a critical component of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a structured, in-depth approach to identifying, quantifying, and troubleshooting common impurities encountered during the synthesis of this compound. We will delve into the mechanistic origins of these impurities, provide validated analytical protocols, and offer field-proven insights to resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. A common method involves the chlorination of a 4-hydroxypyridine precursor.[1] Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 4-hydroxy-2(1H)-pyridinone or related precursors.

  • Over-chlorinated Species: Dichloro-pyridinone isomers, which can arise if the reaction is not carefully controlled.

  • Isomeric Impurities: Positional isomers such as 4-chloro-2(1H)-pyridinone may form, depending on the selectivity of the chlorinating agent.

  • Hydrolysis Products: If moisture is present, the chloro-group can be hydrolyzed back to a hydroxyl group, regenerating the starting material or forming other hydroxylated species.

  • Reagent-Related Impurities: Byproducts from the chlorinating agent (e.g., phosphoric acids from POCl₃) can be present.[2]

Q2: Why is my final product showing a persistent yellow or brown discoloration?

Discoloration is often indicative of trace-level impurities, which may include polymeric substances or highly conjugated aromatic species. These can form under harsh reaction conditions, such as elevated temperatures or prolonged reaction times.[2] Inadequate quenching of the reaction or inefficient purification can also lead to the retention of these colored byproducts. A final recrystallization or activated carbon treatment can often remediate this issue.

Q3: Which analytical technique is most suitable for routine purity analysis of this compound?

For routine analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[3] It offers excellent resolution for separating structurally similar compounds. A reversed-phase C18 column is typically effective.[4] For structural elucidation of unknown impurities, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are indispensable.[5]

Q4: Can I use Gas Chromatography (GC) for this analysis?

Direct analysis by GC can be challenging due to the low volatility and polar nature of this compound and its impurities.[6] Derivatization to increase volatility is an option but adds complexity to the sample preparation. Therefore, HPLC is generally the preferred and more direct method.[6]

Part 2: Troubleshooting Guide: Common Analytical & Synthetic Issues

This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution.

Issue 1: An unexpected peak has appeared in my HPLC chromatogram post-synthesis.
Potential Cause Diagnostic Step Proposed Solution
Incomplete Reaction Co-inject a sample of your starting material with your product. If the new peak's retention time matches, the reaction is incomplete.Increase reaction time, temperature, or the molar equivalent of the limiting reagent. Re-evaluate catalyst activity if applicable.
Side Reaction/Isomer Formation Use LC-MS to obtain the mass of the impurity. Compare this mass with predicted side-products (e.g., dichlorinated species, isomers).Optimize reaction conditions to improve selectivity. Lowering the temperature or changing the solvent may suppress side reactions.
Degradation of Product Re-analyze an older, pure batch of the product. If the peak is present and larger, degradation is likely. Assess stability under your workup and storage conditions.Modify the workup to avoid harsh pH or high temperatures. Store the final compound under an inert atmosphere, protected from light and moisture.
Contamination Analyze a solvent blank. If the peak is present, the contamination originates from your HPLC system or solvents. If not, check the reagents used in the synthesis.Purge the HPLC system with fresh, high-purity mobile phase.[7] Use fresh reagents for the synthesis and ensure glassware is scrupulously clean.
Issue 2: The mass balance for my reaction is low, and I'm not isolating the expected yield.
Potential Cause Diagnostic Step Proposed Solution
Product Loss During Workup Analyze aqueous layers and filter cakes from the workup procedure by HPLC to check for dissolved or precipitated product.Adjust the pH of the aqueous phase during extraction to minimize the solubility of your product. Use an appropriate solvent for washing the filter cake to avoid dissolving the product.
Formation of Water-Soluble Impurities Concentrate the aqueous layers and analyze the residue by NMR or LC-MS.The chlorination of pyridinones can sometimes lead to ring-opening or the formation of highly polar byproducts. Modifying the reaction conditions may be necessary.
Mechanical Losses Review your filtration and transfer steps. Ensure complete transfer of solids and minimize the number of transfer steps.Use techniques like rinsing glassware with the mother liquor to ensure quantitative transfer.
Issue 3: I am struggling with the structural elucidation of an unknown impurity.

This is a common challenge that requires a systematic approach. The following workflow diagram illustrates a robust strategy for impurity identification.

Impurity_ID_Workflow cluster_0 Step 1: Isolation & Purity Check cluster_1 Step 2: Spectroscopic Analysis cluster_2 Step 3: Structure Confirmation A Isolate Impurity (Prep-HPLC or Column Chromatography) B Assess Purity of Isolated Fraction (Analytical HPLC) A->B C High-Resolution Mass Spec (HRMS) (Determine Elemental Formula) B->C If Pure D 1D NMR (¹H, ¹³C) (Identify Functional Groups, Carbon Skeleton) C->D E 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) D->E F Propose Structure based on Data & Mechanistic Plausibility E->F G Confirm by Independent Synthesis or Comparison with Reference Standard F->G

Caption: Workflow for structural elucidation of unknown impurities.

Part 3: Key Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Assessment

This method provides a robust starting point for the analysis of this compound and its common impurities.

Objective: To separate and quantify the main component from potential process-related impurities.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent ionization state of the analytes, leading to sharp, symmetrical peaks.[7]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar (early eluting) and non-polar (late eluting) impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 280 nmPyridinone structures typically have strong UV absorbance around this wavelength. A DAD can be used to check for peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.Ensures sample is fully dissolved and compatible with the mobile phase.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To quickly and efficiently monitor the progress of the chlorination reaction.

Methodology:

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 70:30 v/v). The polarity should be adjusted so the starting material has an Rf of ~0.2-0.3.

  • Spotting: On a single TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.

Caption: Example TLC plate showing reaction progress.

References

  • Conreaux, D., et al. (2008). Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. Journal of Medicinal Chemistry.
  • Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.
  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
  • Frank, J. P., et al. (2019). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses.
  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Veeprho. (n.d.). Omeprazole Pyridone Acid Impurity.
  • The Good Scents Company. (n.d.). 2-pyridone.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Euro Chlor. (2013). Halogenated by-products.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Yano, S., Ohno, T., & Ogawa, K. (1993). CONVENIENT AND PRACTICAL SYNTHESIS OF 5-CHLORO-4-HYDROXY-2(lH)-PYRIDINONE. HETEROCYCLES.
  • Rahman, M. F., & Siddiqui, M. K. (2010). Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized.
  • Wikipedia. (n.d.). Disinfection by-product.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Applied Pharmaceutical Science.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Engineering. (n.d.). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights.
  • NIOSH. (1994). Pyridine 1613. CDC.
  • MDPI. (2023). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources.
  • Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.
  • ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4(1H)-pyridinone vs. 2-Bromo-4(1H)-pyridinone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and strategic flexibility. The 4-pyridone scaffold is a privileged motif in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern synthetic strategies. This guide provides an in-depth, objective comparison of two common precursors: 2-chloro-4(1H)-pyridinone and 2-bromo-4(1H)-pyridinone, focusing on their reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This analysis is grounded in fundamental chemical principles and supported by representative experimental data to inform substrate selection and reaction optimization.

The Decisive Factor: The Carbon-Halogen Bond

In palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen (C-X) bond is the pivotal, and often rate-determining, step. This initial oxidative addition of the Pd(0) catalyst into the C-X bond is governed by the bond's dissociation energy. The established reactivity trend for halogens is I > Br > Cl > F.[1][2] This is a direct consequence of the decreasing strength of the C-X bond as one moves up the halogen group. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, meaning less energy is required for its cleavage.[2]

Consequently, 2-bromo-4(1H)-pyridinone is generally the more reactive substrate compared to its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and potentially higher yields. Conversely, while this compound is often more cost-effective and readily available, its sluggishness in oxidative addition necessitates the use of more sophisticated, highly active catalyst systems.[1][2]

A noteworthy consideration for these specific substrates is the tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine forms. In many cross-coupling reactions, the hydroxyl/NH group is protected (e.g., as a methoxy, benzyloxy, or trityl ether) to prevent side reactions and improve solubility. This guide will consider the reactivity of these protected analogues, as they are the most common substrates in practice.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. As anticipated, the bromo-substituted pyridinone exhibits superior reactivity. While modern catalysts can effectively couple chloropyridines, they often require more specialized and costly ligands.[3]

Comparative Performance in Suzuki-Miyaura Coupling
Substrate (Analog)Coupling PartnerCatalyst SystemConditionsYieldReference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃, Dioxane/H₂O, 80-120 °C~90%[4]
2-Chloro-4-methoxypyridinePhenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄, Dioxane/H₂O, 100 °C~85%[5][6]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃, Dioxane/H₂O, 80-120 °C~95%[4]
2-Chloro-4-methoxypyridine4-Methoxyphenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄, Dioxane/H₂O, 100 °C~80%[5][6]

Note: The data presented is compiled from representative examples of closely related 2-halopyridine derivatives to illustrate the general reactivity trend. Actual yields may vary based on specific substrates and optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridinone Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a protected 2-bromo-4-alkoxypyridine. For the corresponding chloro-substrate, a more active catalyst system (e.g., using a Buchwald-type ligand like XPhos or SPhos) and potentially higher temperatures would be recommended.[3]

Materials:

  • 2-Bromo-4-alkoxypyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-4-alkoxypyridine, the arylboronic acid, palladium catalyst, and base.[4]

  • Seal the flask with a rubber septum and evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[4]

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex re_label Reductive Elimination pd0->re_label Ar-Ar' transmetal_complex L₂PdII(Ar)(Ar') oa_complex->transmetal_complex oa_label Oxidative Addition oa_complex->oa_label Ar-X transmetal_complex->pd0 tm_label Transmetalation transmetal_complex->tm_label Ar'B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl compounds. The reactivity trend observed in Suzuki coupling holds true here; the C-Br bond undergoes oxidative addition more readily than the C-Cl bond, making 2-bromo-4(1H)-pyridinone the more amenable substrate.[1][7] Coupling of the chloro-analogue often requires more forceful conditions and highly specialized, sterically hindered phosphine ligands to achieve comparable efficiency.[8]

Comparative Performance in Buchwald-Hartwig Amination
Substrate (Analog)AmineCatalyst SystemConditionsYieldReference
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ / XantphosNaOtBu, Toluene, 100 °C~92% (representative)[1]
2-ChlorotolueneMorpholineRuPhos Pd G3 (2 mol%)LHMDS, Toluene, 100 °C~88% (representative)[1]
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBu, Toluene, 80 °CHigh Yield[8]
2-ChloropyridineAnilineBrettPhos Pd G3 (2 mol%)K₂CO₃, t-AmylOH, 110 °C~90% (representative)[9]

Note: The data is illustrative, based on analogous substrates to highlight the general reactivity and the need for more advanced catalysts for chloro-substrates. Actual yields are substrate-dependent.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridinone Derivative

The following is a general protocol for the amination of a 2-bromopyridine derivative. For a 2-chloropyridine substrate, substituting the catalyst system with a more active one (e.g., a G3 or G4 Buchwald precatalyst and a ligand like RuPhos or BrettPhos) is highly recommended.[9]

Materials:

  • 2-Bromo-4-alkoxypyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-bromo-4-alkoxypyridine and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add the amine and solvent via syringe.

  • Place the reaction tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[8]

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex re_label Reductive Elimination pd0->re_label Ar-NR¹R² amido_complex L₂PdII(Ar)(NR¹R²) oa_complex->amido_complex oa_label Oxidative Addition oa_complex->oa_label Ar-X amido_complex->pd0 amine_coord_label Amine Coordination & Deprotonation amido_complex->amine_coord_label HNR¹R² + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction, which couples terminal alkynes with aryl halides, also follows the established reactivity pattern.[10] The higher reactivity of the C-Br bond is evident, allowing for efficient coupling under standard Sonogashira conditions. Achieving high yields with this compound typically requires higher temperatures, longer reaction times, and sometimes specialized catalyst systems to overcome the challenging oxidative addition step.[11]

Comparative Performance in Sonogashira Coupling
Substrate (Analog)AlkyneCatalyst SystemConditionsYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N, DMF, 100 °C, 3h96%[12][13]
Aryl Chloride (generic)PhenylacetylenePd(PPh₃)₄ / CuIEt₃N, Toluene, 110 °C, 24hModerate to Good[10]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N, DMF, 100 °C, 3h93%[12][13]
Aryl Chloride (generic)1-HeptynePdCl₂(PPh₃)₂ / CuIPyrrolidine, 100 °C, 12hModerate[10]

Note: Data for 2-amino-3-bromopyridine is shown as a close, highly reactive analog. Generic aryl chloride data illustrates the more demanding conditions typically required.

Experimental Protocol: Sonogashira Coupling of a 2-Halopyridinone Derivative

This general procedure is suitable for a reactive 2-bromopyridine derivative. For a 2-chloropyridine substrate, increasing the temperature, extending the reaction time, and potentially using a stronger base or a more robust ligand may be necessary.

Materials:

  • 2-Bromo-4-alkoxypyridine (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add the 2-bromo-4-alkoxypyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).[12][13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove catalyst residues.

  • Wash the filtrate with aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Ar-X Oxidative Addition alkynyl_pd L₂PdII(Ar)(C≡CR) oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Ar-C≡CR Reductive Elimination cu_x CuI cu_acetylide Cu-C≡CR cu_x->cu_acetylide H-C≡CR, Base cu_acetylide->oa_complex To Transmetalation cu_acetylide->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Practical Recommendations

The choice between 2-chloro- and 2-bromo-4(1H)-pyridinone for cross-coupling reactions represents a classic trade-off between reactivity and cost.

  • Choose 2-Bromo-4(1H)-pyridinone when:

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • Rapid reaction times and high throughput are desired.

    • Standard, less expensive catalyst systems are preferred.

    • The primary goal is to maximize yield and simplify purification.

  • Choose this compound when:

    • Cost of starting materials is a primary driver, especially on a large scale.

    • The synthetic route can accommodate more forcing conditions (higher temperatures, longer times).

    • Access to and investment in more advanced, highly active catalyst systems (e.g., Buchwald or Fu ligands and precatalysts) is feasible.

Ultimately, while the bromo-derivative offers greater synthetic facility, the economic advantages of the chloro-analogue cannot be ignored. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides increasingly viable substrates for even the most challenging transformations.[2] A thorough cost-benefit analysis, coupled with preliminary reaction screening, will guide the discerning scientist to the optimal choice for their specific synthetic campaign.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Link
  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Link
  • Sun, D., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • ResearchGate (2022). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. Link
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Link
  • Chemistry LibreTexts (2023).
  • Wikipedia.
  • ResearchGate (2007).
  • Wikipedia. Suzuki reaction. Link
  • BenchChem (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
  • Scientific Research Publishing (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Link
  • BenchChem (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. Link
  • Scientific Research Publishing (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Link
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Link
  • Wikipedia. Sonogashira coupling. Link
  • MDPI (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Link
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
  • Organic Chemistry Portal. Sonogashira Coupling. Link
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Link
  • BenchChem (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link
  • National Institutes of Health (NIH) (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Link
  • BenchChem (2025). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. Link
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Link
  • Common Organic Chemistry.
  • Chemistry LibreTexts (2024). Sonogashira Coupling. Link
  • Organic Chemistry Portal. Suzuki Coupling. Link
  • ResearchGate. Recent Advances in Sonogashira Reactions. Link
  • National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Link
  • BenchChem (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Link
  • ResearchGate.
  • PubMed. Recent advances in Sonogashira reactions. Link
  • YouTube (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Link
  • WuXi AppTec (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Link
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Link
  • Semantic Scholar (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Link
  • YouTube (2021).
  • ResearchGate (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Link

Sources

The Evolving Landscape of Pyridinone Bioactivity: A Comparative Analysis of 2-Chloro-4(1H)-pyridinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide delves into a specific, yet highly significant, subclass: 2-Chloro-4(1H)-pyridinone and its analogs. The introduction of a chlorine atom at the 2-position of the 4-pyridinone core profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This alteration can enhance potency and introduce novel mechanisms of action, making these analogs a fertile ground for drug discovery.

This technical guide offers a comparative analysis of the biological activities of various this compound analogs, with a focus on their anticancer and antimicrobial properties. We will explore the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

The Significance of the this compound Scaffold

The 4-pyridinone ring system is a privileged structure in drug design due to its ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for other cyclic structures, and its favorable physicochemical properties that can influence a drug's solubility and metabolic stability.[2] The addition of a chlorine atom at the 2-position introduces a key modification. Chlorine is an electron-withdrawing group that can modulate the acidity of the N-H proton and the overall electron distribution of the ring. This can lead to altered binding affinities for target proteins and can also influence the molecule's susceptibility to metabolic pathways. Furthermore, the chloro-substitution provides a reactive handle for further synthetic modifications, allowing for the creation of diverse analog libraries to probe structure-activity relationships.

Comparative Anticancer Activity

While direct comparative studies on a broad series of this compound analogs are not extensively documented in a single repository, we can synthesize a comparative understanding by examining structurally related compounds where chloro-substitution plays a key role. Studies on related heterocyclic scaffolds, such as quinazolines and benzofuropyridines, highlight the impact of chlorine substitution on anticancer activity.

For instance, in a series of 2,4-disubstituted diphenyl benzofuro[3,2-b]pyridines, the presence of a chlorophenyl moiety was investigated for its role in topoisomerase inhibition and antiproliferative activity.[3] While the phenol moiety at the 4-position was found to be crucial, the chlorine substitution influenced the overall cytotoxicity. This suggests that in a this compound scaffold, substitutions on other parts of the ring will likely work in concert with the 2-chloro group to determine the ultimate biological effect.

Table 1: Comparative Cytotoxicity of Chloro-Substituted Heterocyclic Analogs

Compound ClassAnalog SubstitutionCancer Cell LineIC50 (µM)Reference
Benzofuro[3,2-b]pyridines 2-(4-chlorophenyl)-4-(4-hydroxyphenyl)HCT150.87[3]
2-phenyl-4-(4-hydroxyphenyl)HCT151.23[3]
Quinazolinones 6-Chloro-quinazolinone derivativeHIV-1 RT expressing cellsNot specified, potent inhibition[4]

Note: This table is a composite representation from different studies on related scaffolds to illustrate the potential impact of chloro-substitution and is not a direct comparison of this compound analogs.

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

A plausible mechanism of action for the anticancer effects of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. The following diagram illustrates a generalized workflow for assessing topoisomerase I and II inhibition.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Interpretation reagents Test Compound Topoisomerase I/II Enzyme Supercoiled Plasmid DNA Reaction Buffer incubation Incubate at 37°C reagents->incubation Mix gel Agarose Gel Electrophoresis incubation->gel Stop reaction & load visual Visualize DNA Bands (e.g., Ethidium Bromide) gel->visual inhibition Inhibition = Less Relaxed/Linear DNA (More Supercoiled DNA remains) visual->inhibition no_inhibition No Inhibition = More Relaxed/Linear DNA visual->no_inhibition

Caption: Workflow for Topoisomerase Inhibition Assay.

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G compound This compound Analog bax Bax/Bak (Pro-apoptotic) compound->bax Activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibits mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito Inhibits apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial Pathway of Apoptosis.

Comparative Antimicrobial Activity

The 4-pyridinone core is present in several antibacterial agents. The introduction of a chlorine atom can enhance the antimicrobial spectrum and potency. Studies on 2-amino-4-chloropyridine derivatives, which share a similar substitution pattern, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5][6] The structure-activity relationship in these compounds often depends on the nature of the substituent at other positions of the pyridine ring.

Table 2: Comparative Antimicrobial Activity of Chloro-Substituted Pyridine Analogs

Compound ClassAnalog SubstitutionBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
2-Amino-4-chloropyridines Schiff base with 4-nitrobenzaldehydeS. aureus18Not specified[5][6]
Schiff base with 2,4-dichlorobenzaldehydeE. coli16Not specified[5][6]
N-Chloramines Chlorinated half-ester of succinic acidS. aureusNot applicable> Chlorhexidine[2]

Note: This table presents data from studies on related chloro-substituted pyridines to infer the potential of this compound analogs.

Mechanism of Action: Targeting Bacterial Cell Processes

The antimicrobial action of these compounds can arise from various mechanisms, including the inhibition of essential enzymes or disruption of the cell membrane. For some pyridinone derivatives, a key target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[7]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_result Result culture Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate Wells culture->inoculate compounds Prepare Serial Dilutions of Test Compounds compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate visual Visually Inspect for Turbidity incubate->visual spectro Measure Optical Density (OD) incubate->spectro mic Determine Minimum Inhibitory Concentration (MIC) visual->mic spectro->mic

Caption: Workflow for MIC Determination.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for evaluating the cytotoxicity of novel heterocyclic compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., S. aureus, E. coli).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Future Directions

The preliminary data from related chloro-substituted heterocyclic systems suggest that this compound analogs are a promising class of compounds with potential anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and evaluation of a dedicated library of these analogs to establish a clear and comprehensive structure-activity relationship. Further studies should also aim to elucidate the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective therapeutic agents.

References

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
  • Karthik, C. S., et al. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Selk, S. H., et al. (1983). Comparative antimicrobial activity, in vitro and in vivo, of soft N-chloramine systems and chlorhexidine. Antimicrobial Agents and Chemotherapy, 24(6), 899-904.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26185-26201.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848733.
  • Abdel-Wahab, B. F., et al. (2012).
  • Lee, E. S., et al. (2017). Rational design, synthesis, and evaluation of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative catalytic topoisomerase I and II dual inhibitor. European Journal of Medicinal Chemistry, 127, 859-870.
  • Lee, J. H., et al. (2015). Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study. Bioorganic & Medicinal Chemistry, 23(17), 5556-5565.
  • BenchChem. (2025). Comparative Biological Activities of Compounds Derived from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
  • Kwon, Y., & Lee, E. S. (2017). Rational design, synthesis, and evaluation of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative catalytic topoisomerase I and II dual inhibitor. European Journal of Medicinal Chemistry, 127, 859-870.
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2023). Future Medicinal Chemistry, 15(12), 1029-1044.
  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26185-26201.
  • Carroll, S. S., et al. (1994). Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs. The Journal of Biological Chemistry, 269(51), 32351-32357.
  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(11), 4817-4835.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848733.
  • Mahi, F. I., et al. (2022). Comparative antimicrobial activity of 5-[6-chloro/fluoro/nitro-2-(p-chloro/ fluoro/ methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols (4a-i). Medicinal Chemistry Research, 31(12), 2097-2108.
  • Fathalla, O. A., et al. (2016).
  • Edmondson, S. D., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802.
  • Lee, J. H., et al. (2015). Modified 2,4-Diaryl-5H-indeno[1,2-b] pyridines with Hydroxyl and Chlorine Moiety: Synthesis, Anticancer Activity, and Structure-activity Relationship Study.
  • Wu, T., et al. (2024). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(16), 4986.
  • Liu, Z., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(19), 6533.
  • Kim, K., et al. (2007). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. The Journal of Antibiotics, 60(2), 123-128.
  • Request PDF. (n.d.). Novel pyrimidinone derivative as potential promising antimicrobial agent.
  • BenchChem. (2025).
  • El-Metwaly, A. M., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(21), 7545.
  • Lee, J. H., et al. (2003). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Bioorganic & Medicinal Chemistry, 11(22), 4791-4796.
  • Al-Omair, M. A., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. BMC Chemistry, 16(1), 1-13.
  • Unciti-Broceta, A., et al. (2008). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of Medicinal Chemistry, 51(18), 5593-5601.

Sources

A Comparative Guide to the Stability of 2-Chloro-4(1H)-pyridinone and Other Halopyridines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug design. Halogenated pyridines, a common scaffold in medicinal chemistry, exhibit a wide range of chemical stabilities that can significantly impact formulation, shelf-life, and degradation profiles. This guide provides an in-depth, objective comparison of the stability of 2-Chloro-4(1H)-pyridinone against other halopyridine analogues, grounded in experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and formulation strategies.

The Critical Role of Stability in Drug Development

The intrinsic stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous stability testing to identify potential degradation products and understand the degradation pathways.[1] Forced degradation studies, or stress testing, are essential in this process. By subjecting the drug substance to conditions more severe than accelerated storage (e.g., high temperature, humidity, a range of pH values, and photolysis), we can rapidly identify likely degradants, develop and validate stability-indicating analytical methods, and gain a deeper understanding of the molecule's inherent vulnerabilities.[2][3] A target degradation of 5-20% is often sought to ensure that analytical methods can effectively detect and quantify impurities.[1]

Understanding the Chemical Landscape of Halopyridines

The stability of a halopyridine is intrinsically linked to its electronic structure, which is influenced by the nature and position of the halogen substituent. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The presence of a halogen atom, an electron-withdrawing group, further enhances this susceptibility, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

The stability of the carbon-halogen bond and the overall reactivity of the molecule are governed by several factors:

  • Electronegativity and Bond Strength of the Halogen: The C-F bond is the strongest, while the C-I bond is the weakest. This trend influences thermal and photolytic stability.

  • Position of the Halogen: Halogens at the 2- and 4-positions are more susceptible to nucleophilic substitution due to the resonance stabilization of the Meisenheimer-like intermediate by the ring nitrogen.

  • Tautomeric Forms: For pyridinones, the equilibrium between the pyridinone and hydroxypyridine tautomers can significantly affect stability and reactivity. In the case of 4-pyridinones, there is a notable contribution from a zwitterionic resonance structure, which enhances the polarity of the molecule.[4]

Comparative Stability Analysis: A Data-Driven Approach

To provide a clear comparison, we will examine the stability of this compound and other halopyridines under various stress conditions, drawing upon available experimental data.

Hydrolytic Stability: The Impact of pH

Hydrolysis is a primary degradation pathway for many pharmaceuticals. The susceptibility of halopyridines to hydrolysis is highly dependent on the position of the halogen and the pH of the medium.

A key study compared the hydrolysis rates of α-chloro-N-methyl-2-pyridone and α-chloro-N-methyl-4-pyridone in a 1.0 M NaOD solution at 50 °C.[4] The results demonstrated that the 4-pyridone derivative hydrolyzes more than five times faster than the 2-pyridone derivative.[4]

CompoundPseudo first-order rate constant (k_OD) at 50 °C (s⁻¹)Relative Rate of Hydrolysis
6-chloro-N-methyl-2-pyridone1.4 x 10⁻⁵1
2-chloro-N-methyl-4-pyridone7.2 x 10⁻⁵5.14
Source: Data from Wu, W., et al. (2007).[4]

This enhanced reactivity of the 4-pyridone is attributed to the greater contribution of its polar, zwitterionic resonance structure.[4] This zwitterionic character increases the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic attack by hydroxide ions.

Causality Behind Experimental Choices: The use of N-methylated pyridones in this study isolates the effect of the ring structure on reactivity from the complications of tautomerism involving the N-H proton. Conducting the hydrolysis in a strong basic solution (NaOD in D₂O) ensures that the nucleophilic attack by the hydroxide equivalent is the dominant degradation pathway being observed.

Photostability: The Influence of Light

Photostability is a critical parameter, as exposure to light can lead to the formation of potentially toxic degradants. The ICH Q1B guideline provides a framework for photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UVA) light.[5][6][7]

While direct comparative photostability data for a wide range of halopyridinones is limited in publicly available literature, studies on simpler chloropyridines provide valuable insights. For instance, the photodegradation of 2-chloropyridine in an aqueous solution has been shown to produce several intermediate products, some of which exhibit genotoxicity.[8] This underscores the importance of not only quantifying the degradation of the parent compound but also identifying and characterizing the resulting photoproducts.

Generally, the photostability of halopyridines is expected to follow the trend of the carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F. Iodinated and brominated pyridines are more likely to undergo homolytic cleavage upon exposure to UV light, initiating radical-mediated degradation pathways.

Thermal Stability

Thermal stress testing helps to determine the intrinsic stability of a molecule and its susceptibility to degradation at elevated temperatures. While 2-Chloro-4-pyridinecarboxylic acid is noted to be stable at room temperature, it may decompose at high temperatures.[9] The thermal stability of halopyridines is generally high, but the presence of other functional groups can significantly influence their decomposition profiles. For instance, polyimides containing pyridine rings have been shown to exhibit high thermal stability, with decomposition temperatures above 476°C.[10]

Experimental Protocols for Assessing Halopyridine Stability

To ensure the integrity and reproducibility of stability studies, standardized protocols must be followed. Below are detailed methodologies for conducting forced degradation studies on halopyridines.

General Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_exposure 2. Stress Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation API API Batch Stress Define Stress Conditions (Heat, Humidity, pH, Light, Oxidation) API->Stress SamplePrep Prepare Samples (Solid, Solution) Stress->SamplePrep Exposure Expose Samples to Stress Conditions SamplePrep->Exposure Timepoints Sample at Timepoints Exposure->Timepoints HPLC HPLC-UV/DAD Analysis Timepoints->HPLC LCMS LC-MS for Identification HPLC->LCMS PeakPurity Peak Purity Analysis HPLC->PeakPurity MassBalance Mass Balance Calculation LCMS->MassBalance DegradationPathway Elucidate Degradation Pathway MassBalance->DegradationPathway PeakPurity->DegradationPathway

Caption: Generalized SₙAr pathway for the hydrolysis of this compound.

The rate of this reaction is influenced by the stability of the negatively charged intermediate. For 2- and 4-halopyridines, the ring nitrogen can delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction. This is why nucleophilic substitution is generally faster at the α and γ positions compared to the β position. [11]The greater zwitterionic character of 4-pyridone derivatives further enhances this effect, leading to their higher reactivity compared to 2-pyridone isomers. [4]

Conclusions and Recommendations for Drug Development

The stability of halopyridines is a complex interplay of electronic and structural factors. This guide highlights the key differences in stability between this compound and other halopyridine analogues.

Key Takeaways:

  • Positional Isomers Matter: The position of the halogen significantly impacts stability. 4-Halopyridinones, including this compound, are generally more susceptible to hydrolysis than their 2-halo counterparts due to greater zwitterionic character.

  • Halogen Identity is Crucial: The type of halogen influences thermal and photostability, with the stability generally increasing in the order I < Br < Cl < F.

  • Forced Degradation is Essential: Comprehensive forced degradation studies are non-negotiable for understanding degradation pathways and developing robust, stability-indicating analytical methods.

  • Mechanistic Understanding Guides Formulation: A thorough understanding of degradation mechanisms, such as nucleophilic aromatic substitution, can inform strategies to stabilize the molecule, for example, by controlling pH or protecting the molecule from light.

For drug development professionals, a proactive approach to stability assessment is recommended. Early-stage forced degradation studies can identify potential liabilities, allowing for the timely implementation of mitigation strategies, whether through chemical modification, formulation adjustments, or appropriate packaging and storage recommendations. This ensures the development of a safe, effective, and stable pharmaceutical product.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from Vertex AI Search. [1]2. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved from Vertex AI Search. [2]3. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). Retrieved from Vertex AI Search. [3]4. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from Vertex AI Search. [4]5. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from Vertex AI Search. [5]6. Wu, W., Song, B., & Beak, P. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 9(1), 123-125. [6]7. How is 2-Chloro-4 pyridinecarboxylic acid synthesized. (2023, December 18). Bloom Tech. Retrieved from Vertex AI Search. [11]8. Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [10]9. HPLC Methods for Analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from Vertex AI Search. [13]10. Pyridines – Structure. (n.d.). DAV University. Retrieved from Vertex AI Search. [16]11. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from Vertex AI Search. [14]12. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. (2019, June 5). Scientific Reports, 9(1), 8344. [12]13. Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA. Retrieved from Vertex AI Search. [7]14. Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. [8]15. Guideline on Photostability Testing. (n.d.). BfArM. Retrieved from Vertex AI Search. [9]16. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia, 66(4), 221-227.

Sources

A Senior Application Scientist's Guide to Substituent Effects on the Tautomerism of 4(1H)-Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the nuanced control of molecular structure is paramount. Among the vast array of heterocyclic scaffolds, 4(1H)-pyridinone and its derivatives stand out for their rich chemical diversity and significant biological activities. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible constitutional isomers. The position of this equilibrium in 4(1H)-pyridinone derivatives is exquisitely sensitive to the electronic nature of substituents on the pyridone ring, the surrounding solvent environment, and pH. Understanding and predicting these substituent effects is not merely an academic exercise; it is a crucial step in rational drug design and the development of novel functional materials, as the predominant tautomer can exhibit vastly different physicochemical properties, including receptor binding affinity, solubility, and reactivity.

This guide provides an in-depth comparison of how electron-donating and electron-withdrawing substituents modulate the tautomeric equilibrium of 4(1H)-pyridinone derivatives. We will delve into the underlying electronic and structural principles, present supporting experimental data, and provide detailed protocols for the robust determination of tautomeric ratios.

The Tautomeric Landscape of 4(1H)-Pyridinone

The tautomerism of 4(1H)-pyridinone involves an equilibrium between the lactam (keto) form, pyridin-4(1H)-one, and the lactim (enol) form, 4-hydroxypyridine.[1] In general, the pyridone (keto) form is favored in polar solvents and in the solid state, while the 4-hydroxypyridine (enol) form can become more significant in non-polar solvents and is the dominant species in the gas phase.[1] This solvent-dependent equilibrium is a key consideration in experimental design and data interpretation.

The preference for the keto form in condensed phases is often attributed to its greater polarity and ability to form strong intermolecular hydrogen bonds. The charge-separated resonance contributor of the pyridone form, with a negative charge on the electronegative oxygen atom, is a significant contributor to its overall stability.

Caption: Tautomeric equilibrium between the keto and enol forms of 4-pyridinone.

The Guiding Hand of Substituents: A Comparative Analysis

The electronic character of substituents on the 4(1H)-pyridinone ring profoundly influences the position of the tautomeric equilibrium. By either donating or withdrawing electron density, substituents can stabilize or destabilize the resonance structures of the keto and enol forms, thereby shifting the equilibrium constant (KT = [keto]/[enol]).

Electron-Donating Groups (EDGs)

Electron-donating groups, such as amino (-NH2) and methoxy (-OCH3) groups, increase the electron density of the aromatic ring. This has a differential effect on the stability of the two tautomers.

  • Effect on the Keto Tautomer: EDGs can destabilize the keto form by increasing electron density on a ring that is already relatively electron-rich, particularly at the nitrogen atom. This can lead to increased electron-electron repulsion.

  • Effect on the Enol Tautomer: Conversely, EDGs can stabilize the enol form by enhancing the aromaticity of the pyridine ring and stabilizing the hydroxyl group.

Experimental Evidence: A study on 3-amino-4-pyridone revealed that it exists predominantly in the pyridone (keto) form by a factor of approximately 104.6:1.[2] This indicates that while EDGs can influence the equilibrium, the inherent stability of the keto form in polar environments remains a dominant factor.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the aromatic ring.

  • Effect on the Keto Tautomer: EWGs can significantly stabilize the keto tautomer. They achieve this by withdrawing electron density, which alleviates the negative charge buildup on the carbonyl oxygen in the charge-separated resonance form. This inductive and/or resonance withdrawal enhances the stability of this key contributor.

  • Effect on the Enol Tautomer: EWGs can destabilize the enol form by reducing the electron density of the aromatic ring, thereby diminishing its aromatic character.

Experimental Evidence: For 3-nitro-4-pyridone, the equilibrium favors the pyridone (keto) form by a factor of roughly 103.4:1.[2] Comparing this to the 3-amino derivative, the presence of the nitro group still strongly favors the keto form, though to a slightly lesser extent than the amino group in this particular study. This highlights the complex interplay of electronic and solvent effects.

Quantitative Comparison of Substituent Effects

While comprehensive experimental data across a wide range of substituents for 4(1H)-pyridinones is dispersed in the literature, we can compile the available data to illustrate the trend. The tautomeric equilibrium constant, KT, provides a quantitative measure of the relative stability of the keto and enol forms.

Substituent (at C-3)Electronic NatureTautomeric Equilibrium Constant (KT = [Keto]/[Enol])Predominant FormReference
-NH2Electron-Donating~104.6Keto[2]
-NO2Electron-Withdrawing~103.4Keto[2]

Note: These values were determined in aqueous solution.

Computational studies have further explored these effects. For instance, calculations on substituted 2- and 4-pyridones have shown that substituents with inductive effects (like Cl and F) and those with both inductive and resonance effects (like NH2 and NO2) can modulate the position of the tautomeric equilibrium.[3]

The Overarching Influence of the Solvent

The choice of solvent can dramatically alter the tautomeric equilibrium, sometimes even reversing the preference from one tautomer to the other.

  • Polar Protic Solvents (e.g., water, methanol): These solvents are adept at forming hydrogen bonds and stabilizing polar species. They strongly favor the more polar keto tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, also favoring the polar keto form.

  • Non-polar Solvents (e.g., chloroform, cyclohexane): In these environments, the less polar enol form becomes more favorable as the stabilizing effects of intermolecular hydrogen bonding with the solvent are diminished.

solvent_effect cluster_solvents Solvent Environment TautomericEquilibrium Tautomeric Equilibrium (Keto <=> Enol) Polar Polar Solvents (e.g., Water, Methanol, DMSO) TautomericEquilibrium->Polar Shifts towards NonPolar Non-Polar Solvents (e.g., Chloroform, Cyclohexane) TautomericEquilibrium->NonPolar Shifts towards Keto Keto Tautomer (More Polar) Polar->Keto Favors Enol Enol Tautomer (Less Polar) NonPolar->Enol Favors

Caption: Influence of solvent polarity on the tautomeric equilibrium of 4(1H)-pyridinones.

Experimental Protocols for Tautomeric Analysis

Accurate determination of the tautomeric ratio is crucial for understanding structure-activity relationships. The two most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Protocol 1: Determination of Tautomeric Ratio by 1H NMR Spectroscopy

This method relies on the principle that, in many cases, the interconversion between tautomers is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The ratio of the integrated intensities of corresponding signals directly reflects the tautomeric ratio.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted 4(1H)-pyridinone derivative.

    • Prepare separate NMR samples by dissolving the compound in 0.6-0.7 mL of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, and D2O). This allows for the assessment of solvent effects.

  • Data Acquisition:

    • Acquire 1H NMR spectra for each sample using a high-resolution NMR spectrometer.

    • Ensure consistent acquisition parameters (e.g., temperature, number of scans, relaxation delay) for all samples to ensure quantitative accuracy. A longer relaxation delay (D1) is critical for accurate integration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the distinct sets of peaks corresponding to the keto and enol tautomers. Aromatic proton signals are often well-resolved and suitable for this analysis.

    • Carefully integrate a well-resolved, non-overlapping signal for a corresponding proton in both tautomers.

    • The tautomeric ratio is calculated as the ratio of the integral values. The equilibrium constant, KT, is then [Integralketo] / [Integralenol].

nmr_workflow Start Substituted 4(1H)-Pyridinone Sample Prep Prepare NMR Samples in Different Deuterated Solvents Start->Prep Acquire Acquire 1H NMR Spectra (Consistent Parameters) Prep->Acquire Process Process Spectra (FT, Phasing, Baseline) Acquire->Process Identify Identify Distinct Signals for Keto and Enol Tautomers Process->Identify Integrate Integrate Corresponding Non-Overlapping Signals Identify->Integrate Calculate Calculate Tautomeric Ratio and K_T Integrate->Calculate Result Quantitative Tautomeric Equilibrium Data Calculate->Result

Sources

A Comparative Guide to the Synthesis of Substituted 4(1H)-Pyridinones: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 4(1H)-Pyridinone Scaffold

The 4(1H)-pyridinone motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds, including approved pharmaceuticals, underscores its significance as a privileged scaffold.[1][2] The unique electronic properties of the pyridinone ring, which combines features of aromaticity with the reactivity of an α,β-unsaturated ketone, allow for a diverse range of molecular interactions and subsequent biological activities.[3] This guide provides a comparative analysis of key synthetic strategies for accessing substituted 4(1H)-pyridinones, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical applications. We will delve into classical condensation reactions, cycloaddition strategies, and modern transition-metal-catalyzed approaches, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable route for a given synthetic challenge.

I. Classical Approaches: The Foundation of 4(1H)-Pyridinone Synthesis

The earliest and most straightforward methods for constructing the 4(1H)-pyridinone core rely on the cyclocondensation of acyclic precursors. These methods, while sometimes limited in scope or requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.

A. Synthesis from β-Dicarbonyl Compounds and Enamines

A foundational strategy for the synthesis of 4(1H)-pyridinones involves the condensation of β-dicarbonyl compounds or their enamine derivatives with a suitable nitrogen source, often ammonia or a primary amine. This approach is conceptually similar to the renowned Hantzsch pyridine synthesis.[4] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the pyridinone ring.

The mechanism typically involves the initial formation of an enamine from the β-dicarbonyl compound and the amine. A subsequent Michael-type addition to another molecule of the β-dicarbonyl compound or a related species, followed by intramolecular cyclization and dehydration, affords the final product.[5] The choice of reaction conditions and substrates can be tailored to favor the formation of either 2-pyridinones or 4-pyridinones.

Experimental Protocol: Synthesis of 4-hydroxy-2-pyridinone from Ethyl 3-aminocrotonate and a Malonate Derivative [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-aminocrotonate (1 equivalent) and an activated malonate derivative (e.g., diethyl malonate, 1.1 equivalents).

  • Reaction Conditions: The reaction can often be performed without an added base. Heat the mixture under reflux in a suitable solvent, such as ethanol.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 4-hydroxy-2-pyridinone in good yield (typically around 75%).

B. Synthesis via Pyrone Intermediates

An alternative and widely used classical approach involves the conversion of 4-pyrones into 4(1H)-pyridinones. This two-step process begins with the synthesis of a substituted 4-pyrone, which is then treated with ammonia or a primary amine to effect a ring transformation. Dehydroacetic acid and kojic acid are common and readily available starting materials for the pyrone precursor.[7][8][9]

The conversion of the pyrone to the pyridinone is a nucleophilic addition-elimination reaction. The amine attacks the carbonyl group of the pyrone, leading to a ring-opened intermediate. Subsequent intramolecular cyclization with the elimination of water yields the 4(1H)-pyridinone.[8]

Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid [9]

  • Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:

    • Place dehydroacetic acid (1 mmol) and 92% sulfuric acid (5 mmol) in a flask and heat to 130 °C for 10 minutes.

    • Pour the warm mixture into ice.

    • Filter the resulting precipitate and wash with cold water to obtain 4-hydroxy-6-methylpyran-2-one (86% yield).

  • Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

    • React the 4-hydroxy-6-methylpyran-2-one with aqueous ammonium hydroxide.

    • The corresponding pyridone is produced in approximately 80% yield.

II. Cycloaddition Strategies: Building the Ring with Precision

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the synthesis of six-membered rings with excellent control over regioselectivity and stereoselectivity.[10] These methods have been successfully applied to the synthesis of both dihydropyridinones and fully aromatic 4(1H)-pyridinones.

A. Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, where one of the components contains a nitrogen atom, is a highly effective method for constructing nitrogen-containing heterocycles.[11] The reaction of a diene with an imine (the dienophile) leads to the formation of a tetrahydropyridine ring, which can then be oxidized to the corresponding pyridinone. Danishefsky's diene is a particularly useful and reactive diene for these transformations.[12]

The mechanism is a concerted [4+2] cycloaddition, and its stereochemical outcome is governed by the principles of orbital symmetry.[10] The use of chiral catalysts can enable enantioselective variants of this reaction.

Experimental Protocol: Aza-Diels-Alder Reaction using Danishefsky's Diene [12]

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the imine (1 equivalent) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Addition of Diene: Add Danishefsky's diene (1.2-1.5 equivalents) to the solution at room temperature or below, depending on the reactivity of the substrates.

  • Catalysis (if necessary): For less reactive imines, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be added to accelerate the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Oxidation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dihydropyridinone can be oxidized to the 4(1H)-pyridinone using a suitable oxidizing agent (e.g., DDQ, manganese dioxide) to afford the final product.

III. Modern Synthetic Approaches: The Power of Catalysis

Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to achieve transformations that are difficult or impossible under classical conditions. The synthesis of 4(1H)-pyridinones has greatly benefited from these advances, with a variety of catalytic methods offering high efficiency, selectivity, and functional group tolerance.

A. Transition-Metal-Catalyzed Cycloadditions and Cyclizations

Transition metals such as cobalt, rhodium, and gold can catalyze various cycloaddition and cyclization reactions to form the pyridinone ring. [2+2+2] cycloadditions of alkynes and nitriles, catalyzed by cobalt complexes, provide a convergent route to substituted pyridines, which can be precursors to 4(1H)-pyridinones.[13][14] Gold catalysts have been shown to be effective in the cyclization of β-amino-ynone intermediates to yield pyridinones.[15]

The mechanisms of these reactions are diverse and depend on the specific metal and substrates involved. They often proceed through metallacyclic intermediates, with the metal template guiding the formation of the new ring system.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cyclization for Pyridine Synthesis [13]

  • Reaction Setup: In a microwave vial under an argon atmosphere, mix the nitrile (1 equivalent), an α,ω-diyne (1 equivalent), and the cobalt catalyst (e.g., [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH═CHCO₂Me)], 10 mol%) in an anhydrous solvent such as toluene.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 3 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine. This pyridine can then be converted to the corresponding 4(1H)-pyridinone through appropriate functional group manipulations.

B. Synthesis from β-Keto Amides via Mediated Self-Condensation

A highly efficient and practical method for the synthesis of polysubstituted 4-pyridones involves the self-condensation of β-keto amides. This reaction is mediated by a dehydrating agent, phosphorus pentoxide (P₂O₅), and catalyzed by a Lewis acid, zinc bromide (ZnBr₂).[16] This protocol offers several advantages, including simple operation, good to excellent yields, and the use of relatively inexpensive reagents.[16]

The proposed mechanism involves the initial coordination of the β-keto amide to the zinc bromide, which activates the carbonyl group. Intermolecular dehydration mediated by P₂O₅, followed by a 1,3-acyl migration and subsequent intramolecular cyclization, leads to the formation of the 4-pyridone ring.[16]

Experimental Protocol: Self-Condensation of β-Keto Amides [16]

  • Reaction Setup: In a reaction vessel, combine the N-aryl β-keto amide (1 equivalent), zinc bromide (0.2 equivalents), and phosphorus pentoxide (1.5 equivalents) in dioxane.

  • Reaction Conditions: Heat the mixture at 100 °C for 4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and quench with water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the polysubstituted 4-pyridone.

IV. Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted 4(1H)-pyridinone will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the key features of the discussed methodologies.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldsAdvantagesDisadvantages
From β-Dicarbonyls β-Dicarbonyl compounds, enamines, ammonia/aminesBasic or acidic conditionsModerate to GoodReadily available starting materials, straightforwardCan lack regioselectivity, may require harsh conditions
Via Pyrone Intermediates Dehydroacetic acid, kojic acid, ammonia/aminesH₂SO₄, NH₄OHGood to ExcellentUtilizes inexpensive starting materials, reliableTwo-step process, may have substrate limitations
Aza-Diels-Alder Dienes (e.g., Danishefsky's diene), iminesLewis acids (optional), oxidizing agentsGood to ExcellentHigh convergency, good stereocontrolRequires synthesis of specific dienes and imines
Transition-Metal Catalysis Alkynes, nitriles, β-amino-ynonesCo, Rh, Au catalystsGood to ExcellentHigh efficiency and selectivity, broad scopeCost and toxicity of metal catalysts, air-sensitive reagents
From β-Keto Amides β-Keto amidesP₂O₅, ZnBr₂Good to ExcellentHigh yields, simple operation, inexpensive reagentsRequires synthesis of β-keto amide precursors

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations.

G cluster_0 From β-Dicarbonyls cluster_1 Via Pyrone Intermediates cluster_2 Aza-Diels-Alder cluster_3 From β-Keto Amides β-Dicarbonyl β-Dicarbonyl Enamine Enamine β-Dicarbonyl->Enamine + Amine 4(1H)-Pyridinone_1 4(1H)-Pyridinone_1 Enamine->4(1H)-Pyridinone_1 + β-Dicarbonyl - H₂O Dehydroacetic Acid Dehydroacetic Acid 4-Pyrone 4-Pyrone Dehydroacetic Acid->4-Pyrone H₂SO₄ 4(1H)-Pyridinone_2 4(1H)-Pyridinone_2 4-Pyrone->4(1H)-Pyridinone_2 + Amine - H₂O Diene Diene Dihydropyridinone Dihydropyridinone Diene->Dihydropyridinone + Imine [4+2] 4(1H)-Pyridinone_3 4(1H)-Pyridinone_3 Dihydropyridinone->4(1H)-Pyridinone_3 Oxidation β-Keto Amide β-Keto Amide 4(1H)-Pyridinone_4 4(1H)-Pyridinone_4 β-Keto Amide->4(1H)-Pyridinone_4 P₂O₅, ZnBr₂ Self-condensation

Caption: Overview of key synthetic strategies to 4(1H)-pyridinones.

G β-Keto Amide_A β-Keto Amide (A) Intermediate_1 Dehydrated Intermediate β-Keto Amide_A->Intermediate_1 + (B) - H₂O (P₂O₅, ZnBr₂) β-Keto Amide_B β-Keto Amide (B) β-Keto Amide_B->Intermediate_1 Intermediate_2 1,3-Acyl Migration Product Intermediate_1->Intermediate_2 1,3-Acyl Migration 4-Pyridinone 4(1H)-Pyridinone Intermediate_2->4-Pyridinone Intramolecular Cyclization

Caption: Mechanism of 4(1H)-pyridinone synthesis from β-keto amides.

Conclusion and Future Outlook

The synthesis of substituted 4(1H)-pyridinones has evolved significantly from its classical roots. While traditional condensation methods remain valuable for their simplicity, modern catalytic approaches offer unparalleled efficiency, selectivity, and scope. The choice of the optimal synthetic route is a multifactorial decision that requires careful consideration of the target molecule's complexity, the availability of starting materials, and the desired scale of the synthesis. As our understanding of chemical reactivity deepens and new catalytic systems are developed, we can anticipate the emergence of even more powerful and sustainable methods for the construction of this important heterocyclic scaffold, further enabling the discovery of novel therapeutics and functional materials.

References

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities
  • Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal
  • An efficient method for the construction of polysubstituted 4-pyridones via self-condensation of β-keto amides mediated by P2O5 and c
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review
  • Recent Advances of Pyridinone in Medicinal Chemistry
  • Reagents and conditions for the synthesis of pyridones 4a-h.
  • Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.
  • SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds
  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses
  • Catalytic Synthesis and Cyclometalation of (4-Ferrocenylphenyl)pyridines | Organometallics
  • Synthesis of 4-pyridones - Organic Chemistry Portal
  • Transition-Metal-Catalyzed Regiodivergent and Stereoselective Access to Branched and Linear Allyl
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH
  • Cycloaddition/ Diels-Alder Approaches - Wordpress
  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | Request PDF - ResearchG
  • A Diels—Alder Synthesis of Pyridines.
  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides
  • Synthesis of 4(1H)
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • Pyridine Synthesis: Cliff Notes - Baran Lab
  • Diels–Alder reaction - Wikipedia
  • Synthesis of N‐Substituted 4‐Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)
  • Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes | Request PDF - ResearchG
  • Metal-catalysed Pyridine Ring Synthesis - Wordpress
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Recent Developments in the Synthesis of β-Diketones - MDPI
  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - NIH
  • Synthesis of β-Dicarbonylated Tetrahydropiperidines via Direct Oxidative Cross-Coupling between Different C(sp3)-H Bonds - PubMed
  • Co-catalyzed Synthesis of 1,4-dicarbonyl Compounds Using TBHP Oxidant - PubMed
  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids | Request PDF - ResearchG

Sources

The Ascendant Warrior: A Comparative Guide to the Efficacy of 2-Chloro-4(1H)-pyridinone Derivatives Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of antibiotic resistance is a stark reality in modern medicine, creating an urgent and unmet need for novel antibacterial agents with unique mechanisms of action.[1] Among the promising scaffolds in the medicinal chemist's arsenal, the pyridinone core has emerged as a versatile and potent pharmacophore.[2] This guide provides a comprehensive analysis of a specific, promising subclass: 2-Chloro-4(1H)-pyridinone derivatives. We will delve into their comparative efficacy against a spectrum of bacterial strains, elucidate their mechanism of action, and provide the detailed experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to navigating the front lines of antimicrobial discovery.

The Rationale: Why 2-Chloro-4(1H)-pyridinones?

The 4(1H)-pyridinone ring system is an intriguing starting point for antibacterial design. It is a six-membered heterocyclic scaffold that can serve as a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets.[2] The introduction of a chloro-substituent at the 2-position is a deliberate and strategic choice. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic distribution.[3] This can enhance membrane permeability, improve target binding affinity, and ultimately, potentiate antibacterial activity. Furthermore, the presence of the chlorine atom provides a reactive handle for further synthetic modifications, enabling the exploration of a wide chemical space to optimize potency and selectivity.

Mechanism of Action: Disrupting the Blueprint of Life

While the precise mechanisms can vary between derivatives, a significant body of evidence points towards the inhibition of bacterial DNA synthesis as a primary mode of action for pyridinone-based antibacterials.[4] Unlike many existing antibiotics that target cell wall synthesis or protein translation, these compounds interfere with the fundamental processes of DNA replication.

This mechanism offers a critical advantage against resistant strains that have developed defenses against traditional antibiotic classes. The likely target within this pathway is the DNA gyrase or topoisomerase IV enzyme complex, which is essential for managing DNA supercoiling during replication.[5] By inhibiting these enzymes, the derivatives prevent the bacterial chromosome from being properly replicated and segregated, leading to a rapid cessation of cell division and eventual cell death.

MOA_Diagram cluster_bacterium Bacterial Cell Pyridinone This compound Derivative Membrane Cell Membrane Penetration Pyridinone->Membrane Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Membrane->DNA_Gyrase Binds to Target Replication DNA Replication DNA_Gyrase->Replication Inhibition Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare 2-Fold Serial Dilutions of Pyridinone Derivative in 96-Well Plate prep_dilutions->inoculate controls Include Controls: - Positive (Bacteria, no drug) - Negative (Broth only) inoculate->controls incubate Incubate Plate (37°C for 16-20h) controls->incubate read_results Visually Inspect for Turbidity or Read Absorbance (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Brogth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells. [6]2. Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate to achieve the desired concentration range. [7]3. Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with broth medium only). Seal the plate and incubate at 37°C for 16-20 hours. [6]4. Determination of MIC: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [7]

Cytotoxicity Assessment: The MTT Assay

A critical aspect of drug development is ensuring that a compound is toxic to bacteria but not to host cells (selective toxicity). The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality: Viable eukaryotic cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HepG2 human liver cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Remove the old media and add fresh media containing serial dilutions of the this compound derivative to the wells. Include untreated cells as a control. Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel antibacterial agents. The evidence suggests a promising mechanism of action targeting bacterial DNA synthesis, a pathway that remains a valuable target in the age of resistance. [4]The synthetic tractability of this class of compounds allows for extensive structure-activity relationship studies, with modifications to lipophilicity and the introduction of cationic charges appearing as particularly effective strategies for enhancing potency. [8] While the data presented herein provides a strong foundation, further research is imperative. Future work should focus on generating comprehensive, head-to-head comparative data for a library of this compound derivatives against a broad panel of clinically relevant, multidrug-resistant bacterial strains. In vivo efficacy studies in animal infection models and a deeper investigation into their precise molecular interactions with DNA gyrase will be the critical next steps in translating the promise of these compounds from the laboratory to the clinic.

References

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. (PubMed) [Link]
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (MDPI) [Link]
  • Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Deriv
  • Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents.
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (PubMed) [Link]
  • Comparative antimicrobial activity of...
  • comparative antimicrobial activity: Topics by Science.gov. (Science.gov) [Link]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (MDPI) [Link]
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (PubMed) [Link]
  • A Review of Antibacterial Candidates with New Modes of Action. (PubMed) [Link]
  • Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. (MDPI) [Link]
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (PubMed) [Link]
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (Royal Society of Chemistry) [Link]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (MDPI) [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. (PubMed) [Link]
  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (PubMed) [Link]
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (PubMed) [Link]
  • Antibacterials with Novel Chemical Scaffolds in Clinical Development. (PubMed) [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Chloro-4(1H)-pyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The 2-pyridinone core is a prominent member of this class, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The 2(1H)-pyridone tautomer is particularly significant as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1]

This guide focuses on a specific and highly versatile derivative: the 2-chloro-4(1H)-pyridinone scaffold. The introduction of a chlorine atom at the 2-position not only influences the electronic properties of the pyridinone ring but also serves as a crucial synthetic handle for further molecular elaboration.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of inhibitory potency and selectivity. Herein, we will provide a comparative analysis of the SAR of this compound-based inhibitors against various biological targets, supported by experimental data and detailed protocols.

The this compound Scaffold: A Chemically Tractable Core

The utility of the this compound scaffold in inhibitor design is rooted in its chemical properties. The electron-withdrawing nature of the chlorine atom and the carbonyl group makes the pyridinone ring susceptible to a range of chemical transformations. Most notably, the chlorine atom at the C2 position is a good leaving group, readily displaced by various nucleophiles.[4][5] This facilitates the introduction of diverse substituents at this position, a common strategy in lead optimization.

Furthermore, the nitrogen atom at the 1-position and the carbon atoms at the 3, 5, and 6-positions can also be functionalized, providing multiple avenues for modifying the physicochemical properties and biological activity of the resulting compounds. This chemical tractability makes the this compound scaffold an excellent starting point for fragment-based drug design and the development of targeted therapies.

Synthesis_Workflow start Start: 6-aryl-4-hydroxy-3-cyano-2-pyridone step1 Chlorination with POCl3 start->step1 step2 Reaction mixture is heated step1->step2 step3 Work-up: Pour onto crushed ice step2->step3 step4 Isolation: Filter the precipitate step3->step4 end Product: 6-aryl-2-chloro-3-cyano-4-pyridinecarboxylic acid step4->end

Caption: General workflow for the synthesis of a 2-chloro-4-pyridone derivative.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the starting 6-aryl-4-hydroxy-3-cyano-2-pyridone (1 equivalent) in phosphorus oxychloride (POCl3, 10-15 equivalents).

    • Rationale: POCl3 serves as both the chlorinating agent and the solvent for this reaction. An excess is used to ensure complete conversion.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Rationale: This step quenches the excess POCl3 and precipitates the product, which is typically a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

    • Rationale: Washing with cold water removes any remaining inorganic impurities. Recrystallization is a standard technique for purifying solid organic compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase.

Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor step1 Incubate kinase with inhibitor start->step1 step2 Initiate reaction with ATP and substrate step1->step2 step3 Stop the reaction step2->step3 step4 Quantify product formation (e.g., luminescence, fluorescence) step3->step4 end Calculate IC50 value step4->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations in an appropriate assay buffer.

  • Incubation: In a 96-well plate, add the kinase and the test inhibitor at different concentrations. Allow them to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Rationale: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction and Termination: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Stop the reaction by adding a suitable stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).

  • Detection and Data Analysis: Quantify the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

    • Rationale: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a standard measure of inhibitory potency.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the design of potent inhibitors against a wide range of biological targets. The structure-activity relationship studies have revealed that modifications at the N1, C3, C5, and C6 positions are crucial for modulating the inhibitory activity and selectivity. The 2-chloro substituent, in particular, serves as a key synthetic handle and often contributes directly to the potency of the inhibitors.

Future research in this area should focus on expanding the diversity of substituents at these key positions to explore new chemical space and identify inhibitors with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and molecular dynamics simulations, can further aid in the rational design of next-generation this compound-based inhibitors for various therapeutic applications.

References

  • Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase.
  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Synthesis of some pyridone derivatives.
  • Bioactive natural products containing 2-pyridone core.
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
  • An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-Chloro-4(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-chloro-4(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases, making them attractive candidates for oncology and other therapeutic areas.[1][2][3] However, progressing a promising compound from a hit to a clinical candidate requires a rigorous and unambiguous validation of its mechanism of action (MoA). Simply demonstrating a desired phenotypic outcome, such as the inhibition of cancer cell growth, is insufficient. A deep understanding of how a compound achieves its effect at a molecular level is paramount for predicting efficacy, anticipating off-target effects, and developing rational strategies for future optimization.

This guide provides a multi-pronged, experimentally-driven strategy for validating the MoA of this compound derivatives. We will move beyond theoretical predictions and delve into robust, in-cell methodologies that provide direct evidence of target engagement and downstream functional consequences. The narrative emphasizes the causality behind experimental choices, ensuring that each step logically builds upon the last to construct a compelling and scientifically sound MoA dossier.

The Core Principle: A Triad of Evidence

Validating a mechanism of action is not a single experiment but a process of accumulating orthogonal evidence. A robust MoA validation rests on three pillars: confirming direct physical interaction with the target protein in its native environment, quantifying the impact on the target's immediate biochemical activity, and mapping the subsequent ripple effects through the relevant signaling pathways.

cluster_0 MoA Validation Workflow Drug 2-Chloro-4(1H)- pyridinone Derivative Target Intended Protein Target (e.g., Kinase) Drug->Target 1. Target Engagement (CETSA, Kinobeads) Pathway Downstream Signaling Pathway Modulation Target->Pathway 2. Functional Impact (Phosphoproteomics) Phenotype Cellular Phenotype (e.g., Apoptosis, Growth Arrest) Pathway->Phenotype 3. Biological Outcome cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Contains non-denatured protein) D->E Collect F Pellet (Contains aggregated protein) D->F G 5. Quantify Target Protein (Western Blot, MS) E->G H 6. Generate Melt Curve G->H

Caption: The general experimental workflow for a Cellular Thermal Shift Assay (CETSA).

This protocol determines the melting temperature (Tm) of the target protein in the presence and absence of the this compound derivative.

  • Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or a saturating concentration of the test compound for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) and heat for 3 minutes. Cool at room temperature for 3 minutes. [4]4. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. [4]6. Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. The resulting "melt curve" for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization upon binding.

Kinobeads Competition Assay: Profiling Kinase Selectivity

While CETSA is excellent for validating a hypothesized target, chemical proteomics approaches like the Kinobeads assay can provide a broader view of a compound's interactions, particularly for kinase inhibitors. This method uses a set of non-selective kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate. [5][6] The experiment is performed in a competitive format. The cell lysate is pre-incubated with the free this compound derivative before being exposed to the kinobeads. If the derivative binds to a specific kinase, it will prevent that kinase from binding to the beads. By using quantitative mass spectrometry to identify which kinases are less abundant on the beads in the presence of the compound, one can determine its target profile and selectivity across the kinome. [6]

cluster_workflow Kinobeads Competition Workflow A 1. Prepare Cell Lysate B 2. Pre-incubate Lysate (Vehicle vs. Compound) A->B C 3. Add Kinobeads (Affinity Enrichment) B->C D 4. Wash Beads C->D E 5. Elute & Digest Proteins D->E F 6. LC-MS/MS Analysis E->F G 7. Quantify Kinase Binding F->G

Caption: A streamlined workflow for kinase inhibitor profiling using the Kinobeads assay.

  • Lysate Preparation: Lyse cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of the this compound derivative (e.g., 0.01 µM to 50 µM) or vehicle control for 1 hour at 4°C. [5]3. Kinobeads Enrichment: Add the kinobead slurry to the lysates and incubate for 1-2 hours at 4°C with rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis via in-solution or on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use label-free quantification or isotopic labeling methods to determine the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control. Plot the relative abundance against the compound concentration to generate dose-response curves and calculate IC₅₀ values for each target.

Part 2: Assessing Functional Consequences on Cellular Signaling

Confirming target binding is the first half of the story. The second, equally critical half is demonstrating that this binding event leads to a functional modulation of the target's activity. For kinase inhibitors, this means measuring changes in the phosphorylation of downstream substrates.

Quantitative Phosphoproteomics: A Global View of Kinase Inhibition

Mass spectrometry-based phosphoproteomics is an unbiased and powerful tool to map the downstream consequences of kinase inhibition. [7][8]By comparing the global phosphoproteome of cells treated with the vehicle versus the this compound derivative, one can identify which phosphorylation sites are significantly down-regulated. This provides a direct readout of the inhibitor's functional impact on cellular signaling networks. [9][10] This approach not only validates the on-target effect (i.e., decreased phosphorylation of known substrates of the target kinase) but can also reveal unexpected off-target effects or highlight dominant signaling pathways affected by the compound.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_phospho Hypothetical Kinase Signaling Pathway Drug Pyridinone Derivative Kinase Target Kinase (e.g., PIM-1) Drug->Kinase Inhibition Substrate1 Substrate A Kinase->Substrate1 Phosphorylation Substrate2 Substrate B Kinase->Substrate2 Phosphorylation p1 p1 Kinase->p1 p2 p2 Kinase->p2 Response Cellular Response (e.g., Proliferation) Substrate1->Response Substrate2->Response Phospho P

Caption: Inhibition of a target kinase by a pyridinone derivative leads to reduced phosphorylation of its downstream substrates.

  • Cell Treatment and Lysis: Treat cell cultures with the test compound or vehicle for a time course relevant to the signaling pathway of interest. Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are of low stoichiometry, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide samples via LC-MS/MS.

  • Data Analysis: Process the raw MS data using software like MaxQuant or Proteome Discoverer. Perform statistical analysis to identify phosphosites that show significant and reproducible changes in abundance upon compound treatment. The results are often visualized in a volcano plot.

Part 3: Synthesizing the Evidence: A Comparative Overview

No single method tells the whole story. The power of this validation strategy lies in integrating the complementary data from each approach.

Technique Core Question Answered Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Does my compound bind to the target protein in the cell? [11]Target protein melt curve (Tm shift)Label-free; confirms direct engagement in a native context; applicable to many protein classes.Requires a specific antibody for detection (Western blot); can be low-throughput; not all binding events cause a thermal shift. [12]
Kinobeads Competition Assay Which kinases does my compound bind to, and with what selectivity?IC₅₀ values for hundreds of kinases.Unbiased kinome-wide profiling; identifies on- and off-targets; semi-quantitative affinity ranking. [5]Limited to ATP-competitive inhibitors; may miss kinases not expressed in the cell model or those with low affinity for the beads.
Quantitative Phosphoproteomics What is the functional impact of target inhibition on cellular signaling?Log₂ fold changes of phosphosite abundance.Unbiased, global view of signaling modulation; provides functional validation of inhibition; can reveal novel pathways and off-target effects. [10]Technically demanding; does not directly measure binding; requires sophisticated data analysis.

By combining these approaches, a researcher can build a powerful and convincing narrative. For instance, CETSA can confirm that a this compound derivative directly engages its intended kinase target in cancer cells. Kinobeads profiling can then demonstrate that the compound is highly selective for this kinase over hundreds of others. Finally, phosphoproteomics can show that this selective engagement leads to the specific down-regulation of the kinase's known downstream signaling pathway, ultimately correlating with the observed anti-proliferative phenotype. This layered evidence provides a robust and defensible validation of the compound's mechanism of action, paving the way for its confident progression in the drug development pipeline.

References

  • Vertex AI Search. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters.
  • MDPI. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • MDPI. (n.d.). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome.
  • Technische Universität München. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics.
  • NIH. (n.d.). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. PMC.
  • NIH. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • NIH. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • PubMed. (n.d.). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives.
  • PubMed. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment.
  • PubMed. (2008, September 11). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists in drug discovery, we frequently encounter molecular scaffolds that promise much in the controlled environment of a multi-well plate, only to falter in the complex biological landscape of a living organism. The journey from a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds synthesized from the 2-Chloro-4(1H)-pyridinone core, a privileged scaffold in modern medicinal chemistry.[1][2]

The pyridinone ring system is a versatile heterocyclic scaffold found in numerous bioactive natural products and synthetic drugs.[3][4] Its ability to act as a bioisostere for various functional groups and its capacity for hydrogen bonding make it an attractive starting point for designing novel therapeutics.[1][3] By examining specific case studies, we will dissect the experimental data, explore the rationale behind the chosen assays, and provide detailed protocols to illuminate the critical path from benchtop activity to preclinical efficacy.

The In Vitro to In Vivo Translation Challenge

The primary goal of early-stage drug discovery is to identify compounds that potently and selectively interact with a biological target—typically a protein kinase or receptor. In vitro assays are the workhorses of this phase, offering high-throughput, cost-effective methods to screen vast chemical libraries. However, a low nanomolar IC50 value in a biochemical assay is merely the first step. A compound's journey into a living system introduces a host of variables that can dramatically alter its performance, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its concentration and persistence at the target site. Poor solubility, rapid metabolism, or inefficient absorption can render even the most potent compound ineffective in vivo.

  • Target Engagement in a Cellular Context: Moving from an isolated enzyme to a whole-cell assay is the first translational step. The compound must cross the cell membrane, avoid efflux pumps, and engage its target within the crowded cellular milieu.

  • Off-Target Effects and Toxicity: In a complex organism, a compound may interact with unintended targets, leading to toxicity that limits the achievable therapeutic dose.

  • The Tumor Microenvironment: For anticancer agents, the in vivo environment includes a complex stroma and vasculature that can influence drug delivery and efficacy, factors entirely absent in standard cell culture.[5]

Understanding these hurdles is crucial for interpreting the data from compounds derived from scaffolds like this compound.

Case Study 1: FD274 - A Dual PI3K/mTOR Inhibitor for Acute Myeloid Leukemia

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[6] The compound FD274, a 7-azaindazole-based derivative that can be conceptually traced back to chloro-pyridine precursors, was developed as a potent dual inhibitor of PI3K and mTOR.[6][7]

In Vitro Profile of FD274

The initial characterization of FD274 involved biochemical and cellular assays to quantify its potency and selectivity.

Biochemical Activity: Researchers first assessed the compound's direct inhibitory effect on the isolated kinase enzymes. The results demonstrated potent, low-nanomolar inhibition across multiple PI3K isoforms and mTOR.[6]

TargetIC50 (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03
Table 1: In vitro biochemical potency of FD274 against PI3K isoforms and mTOR.[6]

Cellular Activity: The next critical step was to determine if this enzymatic potency translated to anti-proliferative effects in cancer cells. FD274 exhibited significant growth inhibition in acute myeloid leukemia (AML) cell lines.[7]

Cell LineIC50 (µM)
HL-60 (AML)0.092
MOLM-16 (AML)0.084
Table 2: In vitro anti-proliferative activity of FD274 in human AML cell lines.[7]

The transition from nanomolar biochemical potency to high-nanomolar/low-micromolar cellular activity is typical and represents a successful first step in the translation process. It confirms that the compound can enter cells and inhibit the target pathway sufficiently to elicit a biological response.

In Vivo Efficacy of FD274

With a strong in vitro profile established, the definitive test of FD274's potential was its performance in an animal model of the disease. An HL-60 xenograft model was used, where human AML cells are implanted into immunocompromised mice to form tumors.[5][7]

The study revealed that FD274 produced a dose-dependent inhibition of tumor growth. Remarkably, at a dose of 10 mg/kg administered via intraperitoneal injection, the compound achieved 91% tumor growth inhibition without observable toxicity to the animals.[6][7]

Analysis: Bridging the Gap

The successful translation of FD274 from a potent in vitro inhibitor to an effective in vivo agent is a testament to the favorable drug-like properties imparted by its core structure. The low-nanomolar enzymatic inhibition led to potent cellular effects, which in turn were realized in a complex tumor model. This suggests the compound possesses an adequate pharmacokinetic profile to reach and sustain a therapeutic concentration at the tumor site without causing systemic toxicity at an effective dose.

Case Study 2: Pyridin-2(1H)-one Analogue 14q - A Potent TRK Inhibitor

Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers found across a wide range of tumors.[8] Starting from a pyridin-2(1H)-one scaffold, structure-based drug design led to the identification of compound 14q as a potent and selective TRK inhibitor.[8]

In Vitro Profile of 14q

Compound 14q demonstrated high potency in both biochemical and cellular assays. It effectively blocked TRK signaling pathways within cancer cells, leading to a robust inhibition of cell viability in TRK-dependent tumor cell lines.[8]

In Vivo Efficacy of 14q

The in vivo performance of 14q was evaluated in two different subcutaneous xenograft models: M091 and KM12, both of which harbor TRK fusions. The compound exhibited strong, dose-dependent anti-tumor activity, causing significant tumor inhibition and, in some cases, complete tumor regression.[8]

Crucially, pharmacokinetic studies in mice revealed that compound 14q had an acceptable oral bioavailability of 37.8%.[8] This is a critical feature, as oral administration is the preferred route for most chronic cancer therapies.

Analysis: The Importance of Pharmacokinetics

The story of 14q highlights the synergy between high in vitro potency and favorable PK properties. Its ability to be absorbed orally and achieve sufficient concentration in the bloodstream allowed its potent anti-TRK activity to be unleashed on the tumor cells in vivo, resulting in profound efficacy. This case underscores that for derivatives of the this compound scaffold, chemical modifications must co-optimize target potency and the ADME profile.

Methodologies and Experimental Design: The 'Why' Behind the 'How'

The trustworthiness of any comparison rests on the validity of the underlying experimental protocols. Here, we detail standardized, self-validating workflows for the key assays discussed.

Protocol 1: In Vitro Kinase Assay (Time-Resolved FRET)

This protocol describes a common method for quantifying kinase inhibition. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method that measures the phosphorylation of a substrate by a kinase.[9]

Causality of Experimental Choices:

  • Homogeneous Assay: All reagents are added to a single well, minimizing pipetting steps and variability, which is crucial for high-throughput screening.

  • TR-FRET: Using a long-lifetime terbium donor and time-gated detection minimizes interference from compound autofluorescence and scattered light, leading to a high signal-to-background ratio.[9]

  • ATP at Km: Running the reaction at the Michaelis-Menten constant (Km) for ATP ensures the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology: [9][10]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, biotinylated peptide substrate, and ATP.

  • Compound Dispensing: Serially dilute test compounds in DMSO and dispense 100 nL into a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in assay buffer. Add 10 µL to each well and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (e.g., 2x Km). Add 10 µL to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Termination and Detection: Prepare a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated XL665. Add 10 µL to each well.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow detection reagents to bind. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Dispense Serial Dilution of Compound AddKinase 4. Add Kinase Mix to Compound KinaseMix 2. Prepare Kinase + Biotin-Substrate Mix KinaseMix->AddKinase ATPMix 3. Prepare ATP Solution AddATP 6. Add ATP to Initiate Reaction ATPMix->AddATP Incubate1 5. Pre-incubate AddKinase->Incubate1 Incubate1->AddATP Incubate2 7. Incubate AddATP->Incubate2 Stop 8. Add Stop/Detection Mix (EDTA, Ab, SA-XL665) Incubate2->Stop Incubate3 9. Incubate Stop->Incubate3 Read 10. Read TR-FRET Signal Incubate3->Read Analyze 11. Calculate IC50 Read->Analyze

Workflow for a TR-FRET In Vitro Kinase Assay.
Protocol 2: In Vivo Subcutaneous Xenograft Study

This protocol outlines the key steps for evaluating an anticancer compound's efficacy in a mouse xenograft model.[11][12] This model is a cornerstone of preclinical oncology research.[5]

Causality of Experimental Choices:

  • Immunocompromised Mice: Strains like NOD-SCID or NSG are used because their compromised immune systems cannot reject the implanted human tumor cells.[5]

  • Subcutaneous Implantation: This is often the initial model of choice because the tumors are easily accessible for measurement with calipers, simplifying the tracking of treatment efficacy.[5][12]

  • Matrigel: Co-injection of cells with Matrigel, a basement membrane extract, often improves tumor take rate and initial growth by providing an enriched stromal environment.[5][13]

  • Randomization: Mice are randomized into control and treatment groups once tumors reach a specific size (e.g., 100-150 mm³) to ensure an unbiased comparison of treatment effects.[12]

Step-by-Step Methodology: [5][11][12]

  • Cell Culture and Preparation: Culture human cancer cells under sterile conditions. Harvest cells during the exponential growth phase using trypsin. Assess cell viability using a method like trypan blue exclusion; viability must be >90%.[12]

  • Cell Suspension: Centrifuge the required number of cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel. The typical concentration is 5-10 million cells per 0.1 mL. Keep the suspension on ice.[12][13]

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each immunocompromised mouse using a 27-gauge needle.[12]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[12]

  • Randomization and Treatment: Once tumors reach the target average size, randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2).

  • Drug Administration: Prepare the test compound in an appropriate vehicle formulation. Administer the compound according to the planned schedule (e.g., daily, via oral gavage or intraperitoneal injection).

  • Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice. Body weight is a key indicator of general health and potential drug toxicity.[12]

  • Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined maximum size or after a set treatment duration.[12] Excise the tumors for weighing and potential downstream analysis. Compare the final tumor volumes/weights between the control and treated groups to determine the percentage of tumor growth inhibition (%TGI).

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_study Efficacy Study Culture 1. Culture Cancer Cells Harvest 2. Harvest & Prepare Cell Suspension Culture->Harvest Inject 3. Subcutaneous Injection into Mice Harvest->Inject Monitor 4. Monitor Tumor Growth (Calipers) Inject->Monitor Randomize 5. Randomize Groups Monitor->Randomize Treat 6. Administer Vehicle or Compound Randomize->Treat Monitor2 7. Monitor Tumor Volume & Body Weight Treat->Monitor2 Endpoint 8. Terminate Study & Analyze Data Monitor2->Endpoint

Workflow for a Subcutaneous In Vivo Xenograft Study.

Conclusion and Future Outlook

The this compound scaffold and its relatives are fertile ground for the synthesis of potent, biologically active compounds. The case studies of FD274 and compound 14q clearly demonstrate that derivatives of this class can successfully navigate the challenging path from in vitro potency to in vivo efficacy. The key to this success lies not only in achieving high affinity for the intended biological target but also in engineering favorable pharmacokinetic properties that allow the compound to reach that target in a living system.

For researchers and drug development professionals, the lesson is clear: a holistic approach is required. Early-stage development must run in parallel tracks, optimizing target engagement while simultaneously assessing and improving ADME properties. By employing robust, well-designed in vitro and in vivo assays, the full therapeutic potential of compounds synthesized from the this compound core can be realized, paving the way for the next generation of targeted therapies.

References

  • BenchChem. (n.d.). A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Sargent, E., et al. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. National Institutes of Health.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Revvity. (2024). 3 steps for successful tumor xenograft analysis. Revvity Blog.
  • Martens, S. lab. (2023). In vitro kinase assay v1. ResearchGate.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Klumpp, K., & Lee, D. H. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health.
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
  • Stanford Medicine. (n.d.). In vivo tumor models.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Study Design Using SCH529074.
  • European Journal of Medicinal Chemistry. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Semantic Scholar.
  • ResearchGate. (2023). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
  • Journal of Medicinal Chemistry. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health.
  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

Sources

A Comparative Spectroscopic Guide to the Tautomers of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, tautomerism presents a fascinating and often challenging phenomenon. This guide offers an in-depth spectroscopic comparison of the two principal tautomers of 2-Chloro-4(1H)-pyridinone: the pyridinone (lactam) form and the 2-chloro-4-hydroxypyridine (lactim) form. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to distinguish and quantify these tautomers, supported by experimental data and theoretical insights.

The tautomeric equilibrium between the pyridinone and hydroxypyridine forms is a delicate balance influenced by factors such as solvent polarity, pH, and temperature. The chloro substituent at the 2-position further modulates the electronic properties of the ring, impacting this equilibrium. A thorough grasp of the spectroscopic signatures of each tautomer is crucial for reaction monitoring, quality control, and understanding the molecule's behavior in various chemical and biological environments.[1]

The Tautomeric Equilibrium of this compound

The interconversion between the this compound and 2-chloro-4-hydroxypyridine tautomers involves the migration of a proton between the nitrogen and oxygen atoms. The pyridinone form possesses a carbonyl group and an N-H bond, while the hydroxypyridine form features a hydroxyl group and an aromatic pyridine ring. This structural difference gives rise to distinct spectroscopic characteristics.

tautomers pyridinone This compound (Lactam) hydroxypyridine 2-chloro-4-hydroxypyridine (Lactim) pyridinone->hydroxypyridine Proton Transfer hydroxypyridine->pyridinone Proton Transfer

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the tautomeric forms of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of the nuclei, allowing for clear differentiation.

¹H NMR Spectroscopy

The proton chemical shifts are highly sensitive to the electronic structure of the pyridine ring. In the aromatic 2-chloro-4-hydroxypyridine tautomer, the ring protons are typically more deshielded compared to the non-aromatic this compound. The presence of either an -OH or an -NH proton also provides a key diagnostic signal.

ProtonThis compound (Predicted)2-chloro-4-hydroxypyridine (Experimental)Rationale for Difference
H3 ~6.3 ppm~6.8 ppmIncreased aromaticity in the hydroxypyridine form leads to greater deshielding.
H5 ~6.3 ppm~6.8 ppmSimilar to H3, deshielded by the aromatic ring current.
H6 ~7.5 ppm~7.9 ppmProximity to the electronegative nitrogen and the aromatic ring current causes significant deshielding.
N-H/O-H Broad, ~11-13 ppmBroad, ~9-11 ppmThe N-H proton of the pyridinone is often more deshielded due to the adjacent carbonyl group. The chemical shift of both is highly dependent on solvent and concentration.

Note: Predicted values for this compound are based on data for 4-pyridone and computational studies. Experimental data for 2-chloro-4-hydroxypyridine is sourced from ChemicalBook.[2]

¹³C NMR Spectroscopy

The most significant difference in the ¹³C NMR spectra is the chemical shift of the C4 carbon. In the pyridinone tautomer, this carbon is a carbonyl carbon and resonates at a much higher chemical shift (downfield) compared to the hydroxyl-bearing C4 in the hydroxypyridine form.

CarbonThis compound (Predicted)2-chloro-4-hydroxypyridine (Predicted)Rationale for Difference
C2 ~150 ppm~155 ppmThe chloro-substitution significantly deshields this carbon in both tautomers.
C3 ~115 ppm~110 ppmShielded relative to the other ring carbons.
C4 ~180 ppm ~160 ppm The carbonyl carbon in the pyridinone form is highly deshielded, providing a key diagnostic signal.
C5 ~115 ppm~110 ppmSimilar to C3.
C6 ~140 ppm~145 ppmDeshielded due to its proximity to the nitrogen atom.

Note: Predicted values are based on data for 4-pyridone and computational studies on substituted pyridones.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the dominant tautomer, particularly in the solid state. The key is to look for the characteristic stretching frequencies of the C=O and O-H/N-H bonds.

Vibrational ModeThis compound (Pyridinone)2-chloro-4-hydroxypyridine (Hydroxypyridine)Key Differentiator
C=O Stretch Strong, ~1640-1660 cm⁻¹ AbsentThe presence of a strong carbonyl absorption is a definitive indicator of the pyridinone form.[3]
O-H Stretch AbsentBroad, ~3200-3600 cm⁻¹ A broad O-H stretch is characteristic of the hydroxypyridine tautomer.
N-H Stretch Broad, ~3000-3400 cm⁻¹ AbsentThe N-H stretch in the pyridinone form often overlaps with C-H stretches but is typically broader.
C=C/C=N Stretch ~1550-1600 cm⁻¹~1580-1620 cm⁻¹These ring stretching modes can offer secondary confirmation.

In the solid state, this compound is expected to exist predominantly in the pyridinone form, characterized by a strong carbonyl absorption and the absence of a distinct O-H stretch.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Approach

UV-Vis spectroscopy is particularly useful for quantifying the ratio of the two tautomers in solution, as their different electronic systems lead to distinct absorption maxima (λmax). The aromatic hydroxypyridine tautomer generally exhibits a λmax at a longer wavelength compared to the non-aromatic pyridinone form.

TautomerExpected λmaxRationale
This compound ~250-260 nmThe conjugated system is less extensive than in the aromatic tautomer.
2-chloro-4-hydroxypyridine ~270-290 nmThe fully aromatic system allows for a lower energy π-π* transition, resulting in absorption at a longer wavelength.

By measuring the absorbance at the λmax of each tautomer in different solvents, the tautomeric equilibrium constant (KT) can be determined. Generally, polar solvents favor the more polar pyridinone tautomer, while non-polar solvents shift the equilibrium towards the less polar hydroxypyridine form.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent prep2 Use a range of solvents (e.g., CDCl3, DMSO-d6, D2O) prep1->prep2 acq1 Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) acq2 Ensure sufficient signal-to-noise acq1->acq2 an1 Identify characteristic signals for each tautomer an2 Integrate non-overlapping ¹H NMR signals an1->an2 an3 Calculate tautomer ratio from integral values an2->an3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent in an NMR tube. Prepare samples in a range of solvents with varying polarities (e.g., chloroform-d, DMSO-d₆, methanol-d₄, and D₂O) to observe the solvent effect on the equilibrium.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the temperature is stable and consistent across all measurements.

  • Data Processing and Analysis: Process the spectra using appropriate software. Identify the distinct signals for the pyridinone and hydroxypyridine tautomers. For ¹H NMR, carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers. For ¹³C NMR, the presence and relative intensity of the carbonyl signal versus the C-OH signal can confirm the dominant tautomer.

Protocol 2: IR Spectroscopic Identification of the Dominant Tautomer

ir_workflow cluster_prep_ir Sample Preparation cluster_analysis_ir Spectral Analysis prep_ir1 For solid state: Prepare a KBr pellet or use ATR prep_ir2 For solution: Dissolve in an appropriate IR-transparent solvent (e.g., CCl4, CHCl3) acq_ir Acquire IR spectrum in the range of 4000-400 cm⁻¹ cluster_analysis_ir cluster_analysis_ir acq_ir->cluster_analysis_ir an_ir1 Identify C=O stretch (~1640-1660 cm⁻¹) for the pyridinone form an_ir2 Identify broad O-H stretch (~3200-3600 cm⁻¹) for the hydroxypyridine form an_ir1->an_ir2 an_ir3 Identify N-H stretch (~3000-3400 cm⁻¹) for the pyridinone form an_ir2->an_ir3 cluster_prep_ir cluster_prep_ir cluster_prep_ir->acq_ir

Caption: Workflow for IR spectroscopic analysis of tautomers.

Detailed Steps:

  • Sample Preparation:

    • Solid State: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Solution: Dissolve the sample in an IR-transparent solvent like chloroform or carbon tetrachloride in an appropriate IR cell.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Analyze the spectrum for the key vibrational bands. The presence of a strong absorption around 1650 cm⁻¹ indicates the dominance of the pyridinone tautomer. Conversely, a broad absorption in the 3200-3600 cm⁻¹ region suggests the presence of the hydroxypyridine form.

Protocol 3: UV-Vis Spectroscopic Determination of the Tautomeric Ratio

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent. Create a series of dilutions in different solvents of interest (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over a range of approximately 200-400 nm using a quartz cuvette.

  • Data Analysis: Identify the λmax for each tautomer. The relative absorbance at these wavelengths can be used with the Beer-Lambert law to determine the concentration and thus the ratio of each tautomer in the different solvents. This allows for the calculation of the tautomeric equilibrium constant, KT = [pyridinone]/[hydroxypyridine].

Conclusion

The tautomerism of this compound presents a classic case where a multi-spectroscopic approach provides a comprehensive understanding of its structural dynamics. NMR spectroscopy offers the most detailed information for structural elucidation and quantification in solution. IR spectroscopy is a rapid and definitive tool for identifying the dominant tautomer, especially in the solid state. UV-Vis spectroscopy provides a convenient method for quantifying the tautomeric equilibrium in different solvent environments. By judiciously applying these techniques, researchers can gain crucial insights into the behavior of this important heterocyclic compound, facilitating its application in various fields of chemical science.

References

  • Cook, D. Infrared Spectra of Complexes of 4-Pyridones. Canadian Journal of Chemistry.
  • PubChem. 4-Hydroxypyridine. National Center for Biotechnology Information.
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158.
  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.
  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Wikipedia. 4-Pyridone. Wikipedia.
  • Forlani, L., et al. (2002). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2.
  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. ChemTube3D.
  • Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society.
  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
  • Kominos, D., et al. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Chloro-4(1H)-pyridinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Chloro-4(1H)-pyridinone is a valuable building block in medicinal chemistry, crucial for the synthesis of a wide array of pharmaceutical agents.[1] This guide provides an in-depth, objective comparison of the most common synthetic routes to this versatile intermediate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of their synthetic efficiency based on yield, purity, and operational simplicity.

Introduction to the Synthetic Landscape

The synthesis of this compound can be approached from several distinct starting materials, each presenting a unique set of advantages and challenges. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of functional groups in more complex applications. In this guide, we will explore and benchmark three primary synthetic pathways:

  • Multi-step Synthesis from 2-Chloropyridine: A classical approach involving the functionalization of a readily available starting material.

  • Diazotization of 2-Chloro-4-aminopyridine: A high-yield route that leverages a stable, commercially available precursor.

  • Hydrolysis of 2,4-Dichloropyridine: A potentially direct route from a di-halogenated pyridine.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the three primary synthetic routes to this compound, providing a clear, quantitative comparison to inform your selection process.

ParameterRoute 1: From 2-ChloropyridineRoute 2: From 2-Chloro-4-aminopyridineRoute 3: From 2,4-Dichloropyridine
Starting Material 2-Chloropyridine2-Chloro-4-aminopyridine2,4-Dichloropyridine
Number of Steps 311
Overall Yield ~45-55%~92%Variable
Purity High (>98%)High (>98%)Moderate to High
Key Reagents m-CPBA, HNO₃/H₂SO₄, Fe/AcOHNaNO₂, H₂SO₄Strong Base (e.g., NaOH)
Key Advantages Readily available starting material, well-established reactions.High overall yield, single high-yielding step.Potentially the most direct route.
Key Disadvantages Multi-step process, use of strong acids and nitrating agents, moderate overall yield.Diazotization requires careful temperature control.Potential for side reactions and incomplete conversion.

Synthetic Route Overviews and Mechanistic Insights

Route 1: Multi-step Synthesis from 2-Chloropyridine

This pathway is a classic example of pyridine ring functionalization. The initial N-oxidation activates the pyridine ring for electrophilic nitration at the C4 position. The nitro group is then reduced to an amine, which is subsequently diazotized and hydrolyzed to the desired 4-pyridone.

Route 1 A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B m-CPBA C 2-Chloro-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 2-Chloro-4-aminopyridine C->D Fe / Acetic Acid E This compound D->E 1. NaNO₂, H₂SO₄ 2. H₂O

Figure 1: Workflow for the multi-step synthesis of this compound from 2-Chloropyridine.

Route 2: Diazotization of 2-Chloro-4-aminopyridine

This is arguably the most efficient and high-yielding route, benefiting from the commercial availability of 2-chloro-4-aminopyridine. The key transformation is the diazotization of the amino group, followed by in-situ hydrolysis to the pyridone. The choice of a strong acid like sulfuric acid is crucial for the stability of the diazonium salt intermediate.

Route 2 A 2-Chloro-4-aminopyridine B [Diazonium Salt Intermediate] A->B NaNO₂ / H₂SO₄ C This compound B->C H₂O

Figure 2: Workflow for the synthesis of this compound from 2-Chloro-4-aminopyridine.

Route 3: Hydrolysis of 2,4-Dichloropyridine

In theory, this is the most direct route. However, the selective hydrolysis of the chlorine atom at the C4 position in the presence of a C2 chlorine can be challenging. The reaction often requires harsh conditions and may lead to a mixture of products, including the dihydroxy pyridine and starting material, making purification more complex.

Route 3 A 2,4-Dichloropyridine B This compound A->B NaOH / H₂O, Heat

Figure 3: Workflow for the synthesis of this compound from 2,4-Dichloropyridine.

Experimental Protocols

Protocol for Route 1: Multi-step Synthesis from 2-Chloropyridine

Step 1a: Synthesis of 2-Chloropyridine-N-oxide [2]

  • To a solution of 2-chloropyridine in a suitable solvent such as chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with chloroform, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

Step 1b: Synthesis of 2-Chloro-4-nitropyridine-N-oxide [2][3]

  • To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, add 2-chloropyridine-N-oxide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide. A typical yield for this step is around 65-70%.[3]

Step 1c: Synthesis of 2-Chloro-4-aminopyridine [2][4]

  • To a mixture of 2-chloro-4-nitropyridine-N-oxide in glacial acetic acid, add iron powder portion-wise.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 2-chloro-4-aminopyridine with a yield of approximately 91%.[4]

Step 1d: Synthesis of this compound

  • Follow the protocol for Route 2.

Protocol for Route 2: Diazotization of 2-Chloro-4-aminopyridine
  • Dissolve 2-chloro-4-aminopyridine in 40% sulfuric acid and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. This step typically proceeds with a high yield of around 92%.

Protocol for Route 3: Hydrolysis of 2,4-Dichloropyridine
  • To a solution of 2,4-dichloropyridine in a suitable solvent like dioxane, add an aqueous solution of a strong base such as sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product may require purification by column chromatography to separate the desired product from starting material and any dihydroxy-pyridine byproduct.

Conclusion and Recommendations

Based on the comparative analysis, the diazotization of 2-chloro-4-aminopyridine (Route 2) emerges as the most synthetically efficient method for the preparation of this compound. This route is characterized by a high overall yield, a single operational step from a commercially available precursor, and high purity of the final product. While the multi-step synthesis from 2-chloropyridine (Route 1) is a viable alternative, it suffers from a lower overall yield and the use of harsh nitrating agents. The hydrolysis of 2,4-dichloropyridine (Route 3) is the least favorable due to the potential for side reactions and purification challenges.

For researchers and drug development professionals seeking a reliable, high-yield, and scalable synthesis of this compound, the diazotization of 2-chloro-4-aminopyridine is the recommended and most trustworthy protocol.

References

  • PrepChem. Synthesis of 2-chloro-4-nitropyridine-N oxide.
  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • ChemRxiv. An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
  • Google Patents. CN105418493A - 2-chloropyridine synthetic method.
  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.

Sources

Comparative Docking Guide: Unlocking the Therapeutic Potential of 2-Chloro-4(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Pyridinone Scaffold in Drug Discovery

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] This structural motif is present in several FDA-approved drugs, highlighting its significance in drug design.[1] Within this class, 2-chloro-4(1H)-pyridinone derivatives have emerged as a particularly promising subclass. Research has demonstrated their potential as potent inhibitors of various protein targets, such as kinases and telomerase, making them attractive candidates for development as anticancer agents and other therapeutics.[2][3][4]

Molecular docking is an indispensable computational technique in modern structure-based drug design.[5][6] It allows researchers to predict how a small molecule (ligand) will bind to the active site of a target protein at an atomic level.[7] This guide provides an in-depth, practical workflow for conducting comparative docking studies on a series of this compound derivatives. By systematically evaluating how different substitutions on the core scaffold affect binding affinity and interactions with a chosen protein target, researchers can elucidate critical structure-activity relationships (SAR) and rationally design more potent and selective inhibitors.

This guide is structured to provide not just a protocol, but the scientific reasoning behind each step, empowering researchers to adapt and apply these methods to their own drug discovery projects.

The Comparative Docking Workflow: A Bird's-Eye View

Before delving into the specifics, it's crucial to understand the overall process. The following workflow outlines the key stages of a comparative docking study, from initial setup to final analysis.

G cluster_prep Part 1: Preparation Phase cluster_dock Part 2: Simulation Phase cluster_analysis Part 3: Analysis Phase PDB Select Target & Download PDB File PrepProt Prepare Protein Receptor (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box) PrepProt->Grid LigLib Design & Prepare Ligand Library (Generate 3D structures, minimize energy) Dock Run Docking Simulation (e.g., AutoDock Vina) LigLib->Dock Grid->Dock Results Extract Docking Scores & Poses Dock->Results Table Tabulate & Compare Results Results->Table Visualize Visualize Binding Interactions (Top Candidate vs. Target) Results->Visualize SAR Elucidate Structure-Activity Relationships (SAR) Table->SAR Visualize->SAR

Caption: High-level workflow for a comparative molecular docking study.

Part 1: Target Selection and Receptor Preparation

Expertise & Causality: The choice of a biological target is the most critical first step. The literature indicates that pyridinone derivatives show significant activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][4] For this guide, we will use PIM-1 kinase as our target, a well-studied enzyme implicated in cell survival and proliferation, making it a relevant target for anticancer drug design.[4]

Experimental Protocol: Preparing the PIM-1 Kinase Receptor

This protocol uses UCSF Chimera, a widely adopted molecular visualization program, for receptor preparation.[8]

  • Obtain the Crystal Structure:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for a high-resolution crystal structure of PIM-1 kinase, preferably one co-crystallized with a ligand. For this example, we'll use PDB ID: 6BUI .

    • Download the structure in PDB format.

  • Initial Cleaning and Preparation:

    • Rationale: PDB files contain non-essential molecules (water, ions, co-solvents) that can interfere with the docking process. The co-crystallized ligand must be removed to free the binding site for our new compounds.

    • Open the downloaded PDB file in UCSF Chimera.

    • Remove Water: Go to Select > Structure > solvent. With the water molecules selected, go to Actions > Atoms/Bonds > delete.

    • Remove Original Ligand: Identify the original ligand in the binding pocket. Select it and delete it using the same action as above. This ensures an unbiased docking simulation for our derivatives.

  • Prepare the Protein for Docking using Dock Prep:

    • Rationale: Docking algorithms require a chemically correct protein structure. This involves adding missing hydrogen atoms (which are often absent in crystal structures), assigning partial charges to each atom, and repairing any incomplete side chains.[9][10] The Dock Prep tool automates this essential process.

    • Go to Tools > Structure Editing > Dock Prep.

    • In the Dock Prep dialog, keep the default settings to:

      • Add hydrogens to the structure.

      • Add partial charges (AMBER ff14SB for proteins).

      • Delete lone atoms and non-standard amino acids.

    • Click "OK". Chimera will process the protein.

    • Save the Prepared Receptor: Go to File > Save Mol2. Save the prepared receptor file (e.g., PIM1_prepared.mol2). This file now contains a clean, hydrogenated protein structure with correct atom types and charges, ready for docking.

Part 2: Ligand Library Preparation

Expertise & Causality: To perform a comparative study, we need a library of this compound derivatives with systematic variations. This allows us to probe how different chemical groups at specific positions influence binding. We will also include a known reference inhibitor to validate our docking protocol; a good docking setup should predict a favorable binding score for a known active compound.

Experimental Protocol: Preparing the Ligand Library
  • Design the Ligand Library:

    • Start with the core this compound scaffold.

    • Design a small set of derivatives (e.g., CPD-01 to CPD-04 ) with varying R-group substitutions. These substitutions should explore different properties (e.g., size, electronics, hydrogen bonding potential).

    • Include a known PIM-1 inhibitor as a Reference Compound .

    Compound IDR-Group on Pyridinone Nitrogen
    CPD-01 -H (unsubstituted)
    CPD-02 -CH3 (small, hydrophobic)
    CPD-03 -Phenyl (large, aromatic)
    CPD-04 -CH2-COOH (H-bond donor/acceptor)
    Reference Staurosporine (a known kinase inhibitor)
  • Generate 3D Structures and Prepare for Docking:

    • Rationale: Ligands must be converted from 2D drawings to 3D structures with correct stereochemistry and low-energy conformations. Like the protein, they also require the addition of hydrogens and the assignment of partial charges.[11][12]

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw each molecule.

    • Use a program like UCSF Chimera or an online tool to convert these to 3D structures.

    • Add Hydrogens and Assign Charges: In Chimera, open each ligand structure. Use the Tools > Structure Editing > Add Charge tool. Select the Gasteiger charge method for small molecules.

    • Save in Mol2 Format: For each prepared ligand, go to File > Save Mol2. This format is required by many docking programs.

Part 3: The Molecular Docking Simulation

Expertise & Causality: With the prepared receptor and ligands, the next step is the docking simulation itself. We will use AutoDock Vina, a widely used and validated open-source docking program. The process involves defining a three-dimensional "grid box" that encompasses the protein's active site. The software will then systematically place and rotate the ligand within this box, evaluating thousands of possible binding poses and ranking them using a scoring function.[5][7]

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site (Grid Box Generation):

    • Rationale: To make the simulation computationally efficient, we must tell the software where to search for binding poses. The grid box should be large enough to cover the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational resources.[9]

    • In Chimera, with the prepared PIM-1 receptor open, go to Tools > Surface/Binding Analysis > AutoDock Vina.

    • A grid box will appear. Adjust its center and size to fully enclose the known binding pocket of PIM-1 kinase.

    • Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the box. These will be used in the Vina configuration file.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.

    (Note: For AutoDock Vina, the input files from the previous steps may need to be converted to the PDBQT format using AutoDock Tools).

  • Run the Docking Simulation:

    • Execute the docking run from the command line for each ligand.

    • vina --config conf.txt --log log_file_name.txt

    • This process will be repeated for each derivative (CPD-01 to CPD-04) and the reference compound.

Part 4: Results, Analysis, and Visualization

Expertise & Causality: The output of a docking run is a set of predicted binding poses and their corresponding scores (binding affinities), typically in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[13] The primary goal of a comparative study is to analyze the trends in these scores and correlate them with the structural changes across the ligand series.[14][15]

Comparative Data Summary

The results from the docking runs should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the entire series.

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic/Pi-Stacking Interactions (Residue)
Reference -10.5GLU-121, LEU-174VAL-52, ILE-104, LEU-174
CPD-01 (-H) -7.2GLU-121VAL-52, ALA-65
CPD-02 (-CH3) -7.8GLU-121VAL-52, ALA-65, ILE-104
CPD-03 (-Phenyl) -9.1GLU-121, LEU-174VAL-52, ILE-104, PHE-172
CPD-04 (-CH2-COOH) -8.5GLU-121, LYS-44, ASP-186VAL-52

Interpretation of Results:

  • The reference compound shows the best score, validating that the docking protocol can identify a potent binder.

  • CPD-03 , with the phenyl group, is the most promising derivative, with a score of -9.1 kcal/mol. The data suggests the phenyl group engages in favorable pi-stacking with PHE-172 and additional hydrophobic interactions, significantly improving binding affinity over the smaller substituents.

  • CPD-02 shows a modest improvement over CPD-01 , indicating that small hydrophobic groups are tolerated and can fill a small sub-pocket.

  • CPD-04 forms additional hydrogen bonds via its carboxylate group with LYS-44 and ASP-186. While beneficial, the overall score suggests that the gain from these H-bonds does not fully compensate for the loss of the larger hydrophobic interactions seen in CPD-03.

In-Depth Visualization of the Top Candidate (CPD-03)

To understand why CPD-03 is the top candidate, we must visualize its interactions within the PIM-1 active site. The diagram below illustrates the key predicted interactions.

G CPD03 CPD-03 (this compound-Phenyl) GLU121 GLU-121 CPD03->GLU121 H-Bond (Pyridinone NH) LEU174 LEU-174 CPD03->LEU174 H-Bond (Pyridinone C=O) PHE172 PHE-172 CPD03->PHE172 Pi-Pi Stacking VAL52 VAL-52 CPD03->VAL52 Hydrophobic ILE104 ILE-104 CPD03->ILE104 Hydrophobic

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 2-Chloro-4(1H)-pyridinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Pyridone Scaffold

The 4-pyridone moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of readily available building blocks like 2-Chloro-4(1H)-pyridinone is a critical step in the synthesis of novel drug candidates and advanced materials. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive, head-to-head comparison of common catalytic systems for the functionalization of this compound, with a focus on palladium-, copper-, and nickel-based catalysts. We will delve into the nuances of C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Understanding the Substrate: Reactivity of this compound

This compound exists in tautomeric equilibrium with 2-chloro-4-hydroxypyridine. The position of this equilibrium can be influenced by the solvent and the presence of other reagents. For the purpose of this guide, we will primarily consider its reactivity as a chloro-heteroarene in cross-coupling reactions. The chlorine atom at the 2-position is susceptible to oxidative addition by transition metal catalysts, enabling a variety of functionalization reactions. However, the pyridine nitrogen can potentially coordinate to the metal center, which may inhibit catalysis.[1] The selection of an appropriate ligand is therefore crucial to modulate the catalyst's activity and stability.

C-C Bond Formation: A Comparative Analysis of Catalysts

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Here, we compare the performance of palladium, nickel, and copper catalysts in the context of Suzuki-Miyaura, Sonogashira, and Heck couplings with this compound and its analogs.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds. Palladium catalysts have historically dominated this field, but nickel catalysts are gaining prominence as a more economical alternative.[2]

Catalyst System Typical Ligand Advantages Disadvantages Typical Yield Range (for chloropyridines) References
Palladium-based Buchwald phosphines (e.g., SPhos, XPhos), dppfBroad substrate scope, high functional group tolerance, well-established.[3]Higher cost, potential for catalyst inhibition by basic nitrogen heterocycles.[3]70-99%[3]
Nickel-based dppf, BathophenanthrolineLower cost, effective for less reactive aryl chlorides.[4][5]Can be more sensitive to air and moisture, narrower substrate scope in some cases.65-90%[4][5]
Copper-based Limited application for Suzuki-Miyaura coupling of chloro-heteroarenes.Very low cost.Generally poor reactivity for this transformation compared to Pd and Ni.Not widely reported

Expert Insight: For the Suzuki-Miyaura coupling of this compound, palladium catalysts, particularly with bulky, electron-rich phosphine ligands like SPhos, are often the first choice due to their high reliability and broad functional group tolerance.[3] However, for large-scale syntheses where cost is a major factor, the development of a robust nickel-catalyzed process could be highly advantageous.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful means to couple terminal alkynes with aryl halides. This reaction typically employs a dual catalytic system of palladium and copper.[6] Nickel has also emerged as a viable catalyst.[7]

Catalyst System Co-catalyst/Ligand Advantages Disadvantages Typical Yield Range (for chloropyridines) References
Palladium/Copper PPh₃, CuIHigh yields, mild reaction conditions.[6]Requires two metal catalysts, potential for alkyne homocoupling (Glaser coupling).[8]80-95%[6]
Nickel-based [P,S] or [P,Se] bidentate ligands, CuICan couple non-activated alkyl chlorides, palladium-free.[7][9]Still requires a copper co-catalyst, less established than palladium systems.Moderate to excellent[9]

Expert Insight: The classic Pd/Cu system is highly reliable for the Sonogashira coupling of 2-chloropyridines. The key to success is often the careful exclusion of oxygen to prevent the undesired Glaser coupling.[8] Nickel-catalyzed variants are a promising area of research, potentially offering a more sustainable alternative.

Heck Coupling: Olefin Arylation

The Heck reaction enables the arylation of alkenes. Palladium catalysts are the most commonly used for this transformation.[10]

Catalyst System Typical Ligand Advantages Disadvantages Typical Yield Range (for halopyridines) References
Palladium-based PPh₃, P(o-tolyl)₃Good functional group tolerance, high stereoselectivity for trans products.[10]Can require high temperatures, regioselectivity can be an issue with certain olefins.Good to excellent[11]

Expert Insight: For the Heck reaction with this compound, the choice of phosphine ligand and base is critical to achieve high yields and selectivity. The electron-deficient nature of the pyridine ring can influence the regioselectivity of the olefin insertion.

C-N Bond Formation: A Comparative Analysis of Catalysts

The construction of C-N bonds is fundamental in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a premier method for this transformation.

Buchwald-Hartwig Amination

This reaction allows for the coupling of amines with aryl halides. Palladium catalysts are the gold standard, although copper-catalyzed methods (Ullmann condensation) are also known, particularly for amidation.[12]

Catalyst System Typical Ligand Advantages Disadvantages Typical Yield Range (for chloropyridines) References
Palladium-based BINAP, Xantphos, Buchwald phosphinesBroad amine scope, high functional group tolerance, mild reaction conditions.[5]Catalyst cost, sensitivity to certain functional groups.60-95%[13][14]
Copper-based N,N-dimethylcyclohexane-1,2-diamineLow cost, effective for amidation.[12]Often requires higher temperatures, narrower amine scope compared to palladium.Good[12]

Expert Insight: For the amination of this compound, palladium catalysis with a suitable bulky phosphine ligand is the most versatile and reliable method, accommodating a wide range of amine coupling partners.[5][9] Copper catalysis offers a cost-effective alternative, particularly for amidation reactions, though it may require more optimization.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4-methoxypyridine

This protocol is adapted for a closely related substrate and may require optimization for this compound.

Materials:

  • 2-Chloro-4-methoxypyridine

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

General Procedure for Copper-Catalyzed Amidation of 2-Chloropyridine

This protocol is for a related substrate and may require optimization for this compound.

Materials:

  • 2-Chloropyridine

  • Amide (1.2 equiv)

  • CuI (5-10 mol%)

  • N,N-dimethylcyclohexane-1,2-diamine (10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add CuI, the amide, and the base.

  • Evacuate and backfill the vessel with argon.

  • Add the solvent, 2-chloropyridine, and the ligand via syringe.

  • Heat the reaction mixture to 110 °C.

  • After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.[12]

Mechanistic Insights and Visualizations

The catalytic cycles for these transformations share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalyst Screening Workflow

G cluster_prep Preparation cluster_reaction Reaction Array cluster_analysis Analysis prep_substrate Prepare Stock Solution of this compound reaction_vials Dispense Substrate, Reagents, and Catalysts into Vial Array prep_substrate->reaction_vials prep_reagents Prepare Stock Solutions of Coupling Partners & Bases prep_reagents->reaction_vials prep_catalysts Prepare Catalyst/Ligand Stock Solutions (Pd, Ni, Cu) prep_catalysts->reaction_vials heating Heat and Stir Array (e.g., 80-120 °C) reaction_vials->heating sampling Take Aliquots at Time Intervals heating->sampling analysis_lcms LC-MS or GC-MS Analysis (Conversion & Yield) sampling->analysis_lcms data_analysis Data Analysis & Comparison analysis_lcms->data_analysis

Caption: A typical workflow for screening different catalysts for the functionalization of this compound.

Generalized Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling

G pd0 Pd(0)Lu2082 pd2_complex Ar-Pd(II)Lu2082-X pd0->pd2_complex Ar-X oadd Oxidative Addition biaryl_pd Ar-Pd(II)Lu2082-Ar' pd2_complex->biaryl_pd Ar'-B(OR)u2082 Base transmetal Transmetalation biaryl_pd->pd0 product Ar-Ar' biaryl_pd->product redelim Reductive Elimination oadd_label Oxidative Addition transmetal_label Transmetalation redelim_label Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)Lu2082 pd2_complex Ar-Pd(II)Lu2082-X pd0->pd2_complex Ar-X (Oxidative Addition) amine_complex [Ar-Pd(II)L(HNR'R'')]⁺X⁻ pd2_complex->amine_complex HNR'R'' amido_complex Ar-Pd(II)L(NR'R'') amine_complex->amido_complex -HX (Base) amido_complex->pd0 (Reductive Elimination) product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination, a key reaction for C-N bond formation.

Conclusion

The functionalization of this compound is a versatile endeavor with a rich catalytic toolbox at the researcher's disposal. Palladium catalysts remain the most broadly applicable and reliable choice for a wide range of C-C and C-N bond-forming reactions, benefiting from decades of development and a vast library of effective ligands. Nickel catalysts present a compelling, cost-effective alternative, particularly for activating the relatively inert C-Cl bond, and their utility in cross-coupling reactions is a rapidly advancing field. Copper catalysts, while being the most economical, are generally more niche in their application for these specific transformations, showing particular promise in amidation reactions. The optimal choice of catalyst will ultimately depend on the specific transformation, desired scale, cost considerations, and the functional group tolerance required for the synthesis. This guide serves as a foundational resource to navigate these choices and accelerate the discovery and development of novel 4-pyridone-containing molecules.

References

  • Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238. [Link]
  • Wikipedia. (2023).
  • Coudert, T., et al. (2015). Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances, 5(10), 7505-7509. [Link]
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
  • Banu, K., & Siddiqui, H. L. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Pericherla, K., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances, 3(41), 18923-18930. [Link]
  • Anilkumar, G., & Mathew, S. C. (2021). Nickel catalysts in Sonogashira coupling reactions. Organic & Biomolecular Chemistry, 19(16), 3611-3624. [Link]
  • ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Bassyouni, F. A., et al. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(4), 7526-7557. [Link]
  • Hooper, M. W., et al. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-2873. [Link]
  • El-Gazzar, A. B. A., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]
  • Noreen, S., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 28(15), 5865. [Link]
  • Pericherla, K., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Johns Hopkins University. [Link]
  • ResearchGate. (2014). Amination products of chloropyrazine and 2-chloropyrimidine. [Link]
  • ResearchGate. (2015). Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. [Link]
  • ResearchGate. (2019). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
  • ResearchGate. (2007). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. [Link]
  • Abe, N., et al. (2011). Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. Heterocycles, 83(3), 567-573. [Link]
  • ResearchGate. (2018). Copper-Catalyzed Enantioconvergent Propargylic Amination to Access Chiral α-Tertiary Amines. [Link]
  • Johns Hopkins University. (2013). Copper catalyzed tandem oxidative C-H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. [Link]
  • ResearchGate. (2009).

Sources

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity of 2-Chloro-4(1H)-pyridinone Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-chloro-4(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent enzyme inhibitors, particularly targeting the kinome. However, the very features that contribute to its efficacy can also lead to unintended interactions, or cross-reactivity, with off-target proteins. Understanding this cross-reactivity profile is paramount for the development of safe and effective drugs.

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors derived from the this compound scaffold. We will delve into the experimental methodologies used to assess selectivity and discuss the structural determinants that govern on- and off-target binding. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of inhibitor selectivity and to design more precise therapeutic agents.

The Double-Edged Sword: On-Target Potency and Off-Target Effects

The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is desirable, inhibition of other proteins, particularly those within the same family (e.g., kinases), can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. The human kinome, with its highly conserved ATP-binding pocket, presents a significant challenge in achieving absolute selectivity.

Inhibitors derived from the this compound scaffold often function as ATP-competitive inhibitors. The pyridinone core can mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The chloro substituent can be a key anchoring point or a site for further chemical modification to enhance potency and selectivity. However, subtle variations in the ATP-binding sites across different kinases mean that an inhibitor designed for one target may still bind to others with varying affinities.

To illustrate this, consider a hypothetical signaling pathway where a therapeutic inhibitor is designed to block the activity of Kinase A, a critical node in a cancer-related pathway.

cluster_pathway Cell Signaling Pathway cluster_inhibitor Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates Kinase_A Kinase A (Intended Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Activates Downstream_Effector_A Downstream Effector A Kinase_A->Downstream_Effector_A Phosphorylates Downstream_Effector_B Downstream Effector B Kinase_B->Downstream_Effector_B Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector_A->Cell_Proliferation Toxicity Toxicity Downstream_Effector_B->Toxicity Inhibitor This compound Derived Inhibitor Inhibitor->Kinase_A Inhibits (On-Target) Inhibitor->Kinase_B Inhibits (Off-Target) cluster_workflow KINOMEscan® Workflow Start Start: Test Inhibitor + DNA-tagged Kinase Incubation Incubation with Immobilized Ligand Start->Incubation Washing Washing Step Incubation->Washing Elution Elution of Bound Kinase Washing->Elution qPCR Quantification by qPCR Elution->qPCR Data_Analysis Data Analysis: Determine % Inhibition or Kd qPCR->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: KINOMEscan® experimental workflow.

Detailed Protocol for Broad-Panel Kinase Screening:

  • Compound Preparation: The inhibitor is serially diluted to a range of concentrations in DMSO.

  • Assay Plate Preparation: A multi-well plate is prepared containing the immobilized ligand.

  • Binding Reaction: The test inhibitor, the DNA-tagged kinase, and the immobilized ligand are incubated together in the assay wells. The binding is allowed to reach equilibrium.

  • Washing: The wells are washed to remove any unbound kinase and inhibitor.

  • Elution: The bound kinase is eluted from the immobilized ligand.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured on the solid support is compared to a control (DMSO vehicle). A lower amount of captured kinase in the presence of the inhibitor indicates binding. The results are typically expressed as a percentage of control or a dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable for determining intrinsic binding affinity, they do not always reflect the behavior of an inhibitor in a cellular context. CETSA is a powerful technique for verifying target engagement within intact cells. The principle is based on the observation that the binding of a ligand to its target protein often increases the thermal stability of the protein.

Detailed Protocol for CETSA:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (DMSO) and incubated to allow for cell penetration and target binding.

  • Heat Treatment: The cell suspensions are aliquoted and heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Designing for Selectivity: The Path Forward

The development of highly selective inhibitors from the this compound scaffold requires a deep understanding of the structural nuances of the target's ATP-binding site compared to those of off-targets. Structure-activity relationship (SAR) studies, guided by X-ray crystallography and computational modeling, are essential for rationally designing modifications that enhance selectivity.

Key strategies for improving selectivity include:

  • Exploiting Unique Pockets: Modifying the inhibitor to interact with less conserved regions of the ATP-binding site.

  • Targeting Specific Residues: Introducing functional groups that form specific interactions with non-conserved amino acid residues.

  • Altering Conformational Dynamics: Designing inhibitors that stabilize a specific conformation of the target kinase that is not readily adopted by off-targets.

Conclusion

The this compound scaffold will undoubtedly continue to be a valuable starting point for the discovery of novel and potent enzyme inhibitors. However, the journey from a potent "hit" to a safe and effective drug is paved with the meticulous characterization of its cross-reactivity profile. By employing a combination of broad-panel biochemical screening and cell-based target engagement assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity. This knowledge is not only crucial for mitigating potential off-target toxicities but also for uncovering new therapeutic opportunities and ultimately, for designing the next generation of precision medicines.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors
  • Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis
  • 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activ
  • p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities
  • Classical QSAR and Docking Simulation of 4-Pyridone Deriv
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • A functional screening of the kinome identifies the Polo-like kinase 4 as a potential therapeutic target for malignant rhabdoid tumors, and possibly, other embryonal tumors of the brain
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities
  • Recent Advances of Pyridinone in Medicinal Chemistry
  • Kinase inhibitor - P
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors
  • (12)
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors
  • WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google P
  • Selected Publications and Patents
  • KINOMEscan d
  • scanEDGE Kinase KINOMEscan LeadHunter Panel - US - Eurofins Discovery
  • scanMAX Kinase KINOMEscan LeadHunter Panel - US - Eurofins Discovery

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-4(1H)-pyridinone (CAS No. 17228-67-0). As a chlorinated heterocyclic compound with notable reactivity and toxicity, adherence to stringent disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and validated safety practices to ensure that this chemical is managed responsibly from acquisition to final disposal.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of the disposal procedures outlined. This compound is not benign and must be handled with the respect due to a hazardous chemical.

Primary Hazards:

  • Acute Toxicity (Oral): It is classified as harmful if swallowed (H302), with an oral LD50 in quail reported at 421 mg/kg. This necessitates immediate medical attention in case of ingestion and prohibits eating, drinking, or smoking in areas where it is handled.[1]

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2] This is why direct contact must be avoided through the mandatory use of appropriate personal protective equipment (PPE).

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation (H335).[1][2] All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[3]

Chemical Reactivity:

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and acid chlorides. Co-mingling this waste with other streams containing these substances could lead to vigorous, potentially hazardous reactions. Therefore, strict waste segregation is paramount.

  • Thermal Decomposition: While high-temperature incineration is the recommended disposal method, uncontrolled thermal decomposition (e.g., in a fire) can produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4]

This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in the regular trash, as this can lead to environmental contamination and harm to aquatic life.[4][5]

Essential Safety and Handling Protocols

Before preparing this compound for disposal, ensure all safety measures are in place.

Personal Protective Equipment (PPE) Summary:

Protection Type Specification Rationale
Eye/Face Protection Chemical safety glasses with side-shields or goggles.[3]Protects against splashes and airborne particles causing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before use.[3]Prevents skin contact that can lead to irritation.[1]
Body Protection A fully-buttoned laboratory coat.[3]Minimizes contamination of personal clothing.
Respiratory Protection Use only in a chemical fume hood.[3][6] If dust formation is unavoidable outside a hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3]Prevents inhalation of the compound, which can cause respiratory irritation.[1]

Emergency First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

Spill and Contamination Management

Accidental spills must be managed immediately and effectively to prevent exposure and environmental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep it running.[3]

  • Don PPE: Wear the full PPE specified in the table above.

  • Contain the Spill: For a solid spill, gently sweep or vacuum up the material to avoid generating dust.[2][5] Place the collected material into a suitable, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Collect Waste: All materials used for cleanup (e.g., absorbent pads, contaminated wipes) must be collected and placed in the hazardous waste container.[3]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as special or hazardous waste, managed by a licensed disposal company.[5] The most appropriate final disposal method is high-temperature incineration at a government-permitted facility.[3][4]

Workflow for Waste Collection and Disposal:

  • Waste Characterization: This product is a hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed by your EHS department.[4] Incompatible materials include strong oxidizing agents and acid chlorides.

  • Waste Collection (Solid):

    • Collect all solid this compound waste, including contaminated items like weigh paper and pipette tips, in a dedicated, chemically compatible, and sealable container.[4]

    • The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.

  • Waste Collection (Liquid):

    • If this compound is dissolved in a solvent, collect it in a separate, sealed container designated for halogenated organic waste.

    • Consult your institution's waste management guidelines for specific solvent stream requirements.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • Identify the full chemical name: "this compound."[4]

    • List all components and their approximate concentrations if it is a mixture.

    • Affix any other labels required by your institution or local regulations.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[3][4]

    • Keep the container closed except when adding waste.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide an accurate description of the waste as labeled on the container.

Disposal of Empty Containers:

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[3]

  • Triple Rinsing: The standard procedure is to triple-rinse the container.[3][7]

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

    • Crucially, collect all three rinsates and manage them as hazardous liquid waste. [3][7]

  • Final Disposal: Once triple-rinsed, deface or remove the original label.[3] The decontaminated container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste.

G start Waste Generated (Solid, Liquid, or Contaminated Material) characterize Characterize as Hazardous Waste: This compound start->characterize segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) characterize->segregate container Place in a Labeled, Sealed, Chemically Compatible Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name & Components container->labeling storage Store in Designated, Secure Waste Accumulation Area labeling->storage pickup Contact EHS or Licensed Contractor for Disposal Pickup storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). [Link]
  • 2-Chloro-4(1H)
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Laboratory Safety Guidance.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Environmental fate and toxicology of chlorothalonil. PubMed. [Link]
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 2-Chloro-4(1H)-pyridinone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility is to mitigate risk, and that begins with a thorough understanding of the materials we work with and the procedures to handle them safely.

Hazard Assessment: Understanding the Risks

This compound is a compound that necessitates careful handling due to its identified health hazards. A thorough risk assessment is the first step in any safe laboratory practice. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2]

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

These classifications demand a multi-layered PPE approach to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core PPE Requirements for this compound

The selection of PPE is directly dictated by the hazards of the chemical and the nature of the procedure being performed. The following table outlines the minimum PPE requirements for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatRequired if not handled in a certified chemical fume hood
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood is mandatory
Handling Solid Compound Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator or higher if outside of a fume hood
Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting from splashes and airborne particles.[3]

  • Face Shield: When there is a higher risk of splashing, such as during solution transfers or when working with larger quantities, a face shield should be worn in conjunction with goggles to protect the entire face.[3]

Hand Protection

To prevent skin irritation, appropriate gloves are essential.[1][2]

  • Nitrile Gloves: These provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound.

  • Double-Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended.[4] If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.

Body Protection

Protecting the skin and personal clothing from contamination is crucial.[3]

  • Laboratory Coat: A standard lab coat should be worn to protect against minor spills and dust.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.[3]

Respiratory Protection

Inhalation of this compound dust or aerosols can cause respiratory irritation.[1][2]

  • Chemical Fume Hood: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

  • N95 Respirator: In the rare event that the solid compound must be handled outside of a fume hood, a NIOSH-approved N95 respirator or higher should be worn.[3][4]

Operational Plan: Step-by-Step Procedures

A systematic approach to handling this compound is critical for ensuring safety.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5][6]

  • Spill Kit: Have a chemical spill kit readily available.[4]

Donning PPE

The following sequence should be followed when putting on PPE:

  • Lab Coat: Don the laboratory coat and fasten it completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Respiratory Protection: If required, don the N95 respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area check_hood Verify Fume Hood Function prep_area->check_hood check_emergency Check Emergency Equipment check_hood->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution conduct_reaction Conduct Reaction in Fume Hood prepare_solution->conduct_reaction decontaminate Decontaminate Surfaces & Glassware conduct_reaction->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Doffing PPE

To avoid cross-contamination, PPE should be removed in the following order:

  • Outer Gloves: Remove the outer pair of gloves.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.

  • Lab Coat and Apron: Remove the lab coat and apron, turning them inward to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If worn, remove the respirator last.

  • Wash Hands: Wash your hands thoroughly with soap and water.[1][2][7]

Disposal Plan

Proper disposal of contaminated materials and chemical waste is a critical final step.

Contaminated PPE Disposal

All disposable PPE, including gloves, respirators, and any contaminated lab coats, should be placed in a designated hazardous waste container.

Chemical Waste Disposal
  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., weighing paper, spill cleanup materials) should be collected in a clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic compounds.[4]

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][2][7] Do not empty into drains.[7][8]

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][6]

By adhering to these stringent safety protocols, researchers and scientists can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occup
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
  • Material Safety D
  • PPE for Hazardous Chemicals - Canada Safety Training. [Link]
  • Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde - Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4(1H)-pyridinone
Reactant of Route 2
2-Chloro-4(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.